PPZ2
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-4-27-21-11-6-5-9-19(21)23-22(26)16-24-12-14-25(15-13-24)20-10-7-8-17(2)18(20)3/h5-11H,4,12-16H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDSDZIAJJKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of PPZ2 in Potassium Transport Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the serine/threonine-protein phosphatase PPZ2 and its role in regulating potassium (K+) transport in the model organism Saccharomyces cerevisiae. We will explore the core signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these mechanisms.
Introduction to this compound and Potassium Homeostasis
Potassium is the most abundant cation in yeast, essential for maintaining membrane potential, regulating intracellular pH, activating enzymes, and controlling cell turgor. The transport of K+ across the plasma membrane is a tightly regulated process, primarily mediated by the high-affinity transporters Trk1 and Trk2.[1][2]
This compound is a type 1-related protein phosphatase that, along with its functionally redundant homolog PPZ1, plays a critical role in ion homeostasis.[3][4] These phosphatases are implicated in a diverse range of cellular processes, including salt tolerance, cell wall integrity, and cell cycle progression.[5][6] A unifying principle of these functions is their connection to the regulation of intracellular K+ concentrations, which is achieved primarily through the modulation of the Trk transport system.[5] Deletion of both PPZ1 and this compound is not lethal but results in distinct phenotypes related to osmotic stress and cell lysis, underscoring their importance in cellular integrity.[3]
The Core Regulatory Pathway: PPZ-Mediated Control of Trk Transporters
The primary mechanism by which PPZ phosphatases influence potassium levels is through the negative regulation of the Trk1 and Trk2 transporters. While PPZ1 appears to be the dominant isoform, this compound shares this function.[7] In essence, PPZ phosphatases act as a brake on K+ influx.
Key Regulatory Points:
-
Negative Regulation: In wild-type cells, PPZ1/2 activity limits the activity of the Trk K+ transporters.
-
Effect of Deletion: In ppz1Δ this compoundΔ mutant strains, the absence of this phosphatase activity leads to hyperactive Trk transporters.[5][6]
-
Downstream Consequences: This hyperactivity results in a cascade of physiological changes:
-
Increased K+ Influx: More potassium flows into the cell.
-
Plasma Membrane Depolarization: The increased influx of positive charge reduces the electrical potential across the membrane.
-
Increased Intracellular pH: K+ uptake is coupled with the efflux of protons (H+) via the Pma1p H+-ATPase to maintain charge balance, leading to cytoplasmic alkalinization.[5][8]
-
Elevated Turgor Pressure: Higher intracellular K+ concentration increases osmotic pressure, which can compromise cell wall integrity.[5][6]
-
The following diagram illustrates the regulatory relationship between PPZ phosphatases and the Trk-mediated potassium transport system.
Caption: Signaling pathway of PPZ-mediated regulation of Trk potassium transporters.
Quantitative Data Summary
Direct quantitative data such as binding affinities or specific phosphorylation rates for this compound are not extensively detailed in the literature. However, phenotypic analysis of mutant strains provides quantitative and semi-quantitative insights into its function.
| Parameter | Wild-Type (WT) | ppz1Δ this compoundΔ Mutant | Genetic Context | Reference |
| Toxic Cation Tolerance | Sensitive to Li+ and Na+ | Increased tolerance | Standard growth media | [9] |
| Rubidium (K+ analog) Uptake | Normal K+ uptake kinetics | Markedly increased Km for residual uptake | trk1Δ trk2Δ background | [7] |
| Intracellular Cation Content | Normal Li+ levels | Markedly decreased after exposure | High Li+ media | [9] |
| ENA1 Gene Expression | Basal level | Strongly increased | Standard growth media | [9] |
| Cell Lysis Phenotype | No lysis | Temperature-dependent cell lysis | Standard growth media | [3] |
| Potassium Requirement | Grows on low K+ media | Requires abnormally high K+ concentrations | trk1Δ trk2Δ background | [7] |
Key Experimental Protocols
The study of this compound and potassium transport relies on several key methodologies. Below are detailed protocols for common assays.
This assay is used to assess the function of K+ transporters by observing yeast growth on media with varying potassium concentrations. Strains lacking endogenous transporters (e.g., trk1Δ trk2Δ) cannot grow on low-K+ media unless rescued by a functional transporter expressed from a plasmid.[10]
-
Strain Preparation:
-
Streak out the S. cerevisiae strain (e.g., SGY1528: trk1Δ trk2Δ) from a -80°C stock onto a YPAD agar (B569324) plate supplemented with 100 mM KCl.
-
Incubate at 30°C for 2-3 days.[10]
-
-
Liquid Culture:
-
Inoculate a single colony into 5 mL of liquid YPAD medium containing 100 mM KCl.
-
Grow overnight at 30°C with shaking (approx. 225 rpm).[10]
-
-
Cell Dilution and Spotting:
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Resuspend cells in sterile water to a starting OD600 of ~0.5-1.0.
-
Perform a 10-fold serial dilution series in a 96-well plate.
-
Spot 3-5 µL of each dilution onto agar plates. The plates should be a synthetic defined (SD) or Yeast Nitrogen Base (YNB) medium with auxotrophic supplements and varying concentrations of KCl (e.g., 50 mM KCl as a permissive control and 1 mM or 3 mM KCl as a selective low-potassium condition).[11][12]
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 3-5 days.
-
Document growth by imaging the plates. Compare the growth of mutant strains to wild-type or control strains at each K+ concentration.
-
This assay directly measures the rate of cation uptake from the medium by yeast cells. Rubidium (Rb+) is often used as a non-radioactive analog for K+.[7][12]
-
Cell Preparation and Starvation:
-
Grow yeast cells overnight in a liquid medium containing a high concentration of KCl (e.g., 50-100 mM) to mid-log phase (OD600 ~0.4-0.8).[11][12]
-
To induce the high-affinity uptake system, harvest the cells by centrifugation.
-
Wash the cells with a K+-free buffer or medium.
-
Resuspend the cells in a K+-free medium and incubate for 2-5 hours to deplete internal potassium stores.[11]
-
-
Uptake Measurement:
-
Harvest the K+-starved cells and resuspend them in an assay buffer (e.g., 20 mM MES, 2% glucose, 0.1 mM MgCl2, pH 5.8) to a known OD600 (e.g., 0.4).[12]
-
Initiate the uptake by adding a known concentration of KCl or RbCl (e.g., 3 mM).[11]
-
At specified time intervals (e.g., every 30-60 minutes), withdraw an aliquot of the cell suspension.[11]
-
-
Sample Processing and Analysis:
-
Calculation:
-
Calculate the amount of cation depleted from the medium at each time point.
-
Normalize this value to the cell density (dry weight or OD600) to determine the initial rate of uptake (e.g., in nmol/min/mg of cells).[12]
-
The workflow for this experiment is visualized below.
Caption: A generalized workflow for measuring potassium uptake via a depletion assay.
Implications for Research and Drug Development
-
Model System: The ppz and trk mutant strains of S. cerevisiae serve as powerful tools for the functional characterization of heterologous K+ channels from other species, including plants and mammals. Their well-defined phenotypes provide a clean background for complementation assays.[2][7]
-
Antifungal Target: As ion homeostasis and cell wall integrity are crucial for fungal viability, the components of this pathway, including the PPZ phosphatases, could represent potential targets for the development of novel antifungal agents.
-
Understanding Ion Homeostasis: Research on the PPZ/Trk system provides fundamental insights into how cells sense and respond to ionic stress, a process conserved across eukaryotes. This knowledge is applicable to understanding related processes in agriculture (crop salt tolerance) and human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2Bw and protein phosphatase Z are Saccharomyces cerevisiae enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ppz protein phosphatases regulate Trk-independent potassium influx in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PPZ protein phosphatases are important determinants of salt tolerance in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using Yeast to Study Potassium Channel Function and Interactions with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bacterial potassium transporter gene MbtrkH improves K+ uptake in yeast and tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of Protein Phosphatase Z2 (PPZ2) in Yeast Osmotic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of the serine/threonine protein phosphatase Z2 (PPZ2) in the osmotic stability of the budding yeast, Saccharomyces cerevisiae. We delve into the molecular functions of this compound, its interplay with its paralog PPZ1, and its position within the intricate network of cellular stress responses. This document summarizes key quantitative data on the phenotypic effects of this compound deletion, details relevant experimental protocols, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating fungal stress responses, cell wall integrity, and potential antifungal drug targets.
Introduction: this compound and Osmotic Homeostasis
Saccharomyces cerevisiae, a model eukaryotic organism, possesses sophisticated mechanisms to adapt to changes in the external osmotic environment. A crucial aspect of this adaptation is the maintenance of cell integrity and the regulation of intracellular ion concentrations. Protein Phosphatase Z2 (this compound), along with its functionally redundant paralog PPZ1, has emerged as a key player in these processes.[1]
PPZ1 and this compound are type 1-related protein serine/threonine phosphatases characterized by a highly conserved C-terminal catalytic domain and a more divergent N-terminal region.[1][2] While sharing significant homology, particularly in their catalytic domains, PPZ1 and this compound exhibit both overlapping and distinct functions in cellular physiology.[3] Disruption of both PPZ1 and this compound genes leads to a pronounced cell lysis phenotype, which can be mitigated by the presence of an osmotic stabilizer like 1 M sorbitol, highlighting their essential role in maintaining cell integrity under normal growth conditions.[1]
Intriguingly, while essential for cell integrity, the deletion of PPZ genes, particularly PPZ1, confers increased tolerance to high concentrations of sodium (Na⁺) and lithium (Li⁺) cations.[4][5] This paradoxical phenotype is primarily attributed to the increased expression of the ENA1 gene, which encodes a P-type ATPase responsible for pumping Na⁺ and Li⁺ ions out of the cell.[4][6] This guide will explore the multifaceted role of this compound in osmotic stability, dissecting its involvement in cation homeostasis and cell wall integrity.
Quantitative Data on PPZ Mutant Phenotypes
The functional redundancy of PPZ1 and this compound necessitates the analysis of single and double deletion mutants to fully understand their roles. The following tables summarize the quantitative and semi-quantitative data available in the literature regarding the osmotic stress-related phenotypes of ppz mutants.
Table 1: Salt Tolerance of ppz Mutants
| Strain | Genotype | NaCl Tolerance (Spot Assay) | LiCl Tolerance (Spot Assay) | Reference |
| Wild-Type | PPZ1 this compound | Sensitive | Sensitive | [4][5] |
| ppz1Δ | ppz1Δ this compound | Increased | Increased | [4][5] |
| This compoundΔ | PPZ1 this compoundΔ | Wild-type-like | Wild-type-like | [6] |
| ppz1Δthis compoundΔ | ppz1Δ this compoundΔ | Further Increased | Further Increased | [4][5] |
Table 2: Cation Homeostasis and ENA1 Expression in ppz Mutants
| Strain | Genotype | Intracellular Li⁺ Content (Relative to WT) | ENA1 mRNA Levels (Relative to WT) | Reference |
| Wild-Type | PPZ1 this compound | 100% | 1-fold | [4] |
| ppz1Δthis compoundΔ | ppz1Δ this compoundΔ | Markedly Decreased | Strongly Increased | [4] |
Table 3: Cell Integrity Phenotypes of ppz Mutants
| Strain | Genotype | Cell Lysis Phenotype | Rescue by 1M Sorbitol | Reference |
| Wild-Type | PPZ1 this compound | Normal | - | [1] |
| ppz1Δ | ppz1Δ this compound | Increased | Yes | [1] |
| This compoundΔ | PPZ1 this compoundΔ | Slightly Increased | Yes | [1] |
| ppz1Δthis compoundΔ | ppz1Δ this compoundΔ | Markedly Increased | Yes | [1] |
Signaling Pathways Involving this compound
This compound functions within a complex network of signaling pathways that govern osmotic stability, cation homeostasis, and cell wall integrity. The following diagrams illustrate the key interactions of this compound and its related pathways.
Figure 1: Overview of PPZ1/PPZ2 Signaling in Osmotic Stability. This diagram illustrates the central role of PPZ1 and this compound in regulating ion homeostasis and cell integrity. They negatively regulate potassium uptake via Trk1/Trk2 transporters and repress the expression of the ENA1 sodium/lithium efflux pump. The inhibitory protein Hal3 modulates PPZ activity.
Figure 2: Experimental Workflow for Studying PPZ Function. This flowchart outlines a typical experimental approach to investigate the role of PPZ phosphatases in osmotic stress responses, from strain selection to various downstream analyses.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and osmotic stability.
Yeast Transformation (Lithium Acetate (B1210297) Method)
This protocol is a standard method for introducing plasmid DNA into yeast cells.
Materials:
-
Yeast strain to be transformed
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
1 M Lithium Acetate (LiAc), sterile
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA for transformation
-
Selective agar plates
Protocol:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of sterile 100 mM LiAc and transfer to a 1.5 mL microfuge tube.
-
Centrifuge for 30 seconds at maximum speed, remove the supernatant.
-
Resuspend the cells in 400 µL of 100 mM LiAc.
-
For each transformation, mix the following in a microfuge tube:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
10 µL of single-stranded carrier DNA (boiled for 5 min and rapidly cooled on ice before use)
-
1-5 µg of plasmid DNA in ≤ 74 µL of sterile water or TE buffer
-
100 µL of the prepared yeast cell suspension
-
-
Vortex vigorously to mix and incubate at 42°C for 40 minutes.
-
Centrifuge at 8,000 x g for 1 minute and remove the supernatant.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Plate appropriate dilutions onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.
Gene Disruption via Homologous Recombination
This protocol describes the one-step gene disruption method to create deletion mutants.
Materials:
-
Yeast strain
-
Disruption cassette (a selectable marker gene flanked by sequences homologous to the target gene's upstream and downstream regions)
-
Reagents for yeast transformation (see Protocol 4.1)
-
YPD medium
-
Selective medium
Protocol:
-
Amplify the disruption cassette by PCR using primers that add 40-50 bp of homology to the regions immediately upstream and downstream of the target gene's open reading frame.
-
Purify the PCR product.
-
Transform the yeast strain with 1-2 µg of the purified disruption cassette using the lithium acetate method (Protocol 4.1).
-
Plate the transformation mixture onto selective plates corresponding to the marker gene on the disruption cassette.
-
Incubate at 30°C for 2-4 days.
-
Verify the correct integration of the disruption cassette and deletion of the target gene in the resulting colonies by colony PCR using primers that flank the target gene locus.
Osmotic Stress Sensitivity Spot Assay
This is a semi-quantitative method to assess the sensitivity of yeast strains to osmotic stress.
Materials:
-
Yeast strains (wild-type and mutants)
-
YPD medium
-
YPD agar plates
-
YPD agar plates containing various concentrations of osmotic stressors (e.g., 0.5 M, 1.0 M, 1.5 M NaCl; 1.0 M, 1.5 M Sorbitol)
Protocol:
-
Grow overnight cultures of each yeast strain in YPD at 30°C.
-
In the morning, dilute the cultures in fresh YPD and grow to mid-log phase (OD₆₀₀ ≈ 0.8).
-
Adjust the OD₆₀₀ of all cultures to be equal (e.g., OD₆₀₀ = 0.5).
-
Prepare a 10-fold serial dilution series for each strain in sterile water or YPD (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot 5 µL of each dilution onto the YPD control plates and the plates containing the osmotic stressors.
-
Allow the spots to dry completely.
-
Incubate the plates at 30°C for 2-3 days and document the growth by photography.
Quantitative Cell Viability Assay (FUN® 1/Calcofluor White Staining)
This method distinguishes between metabolically active (live) and inactive (dead) yeast cells.
Materials:
-
Yeast cultures
-
Wash buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose)
-
FUN® 1 cell stain (e.g., from a commercial kit)
-
Calcofluor White M2R solution
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Grow yeast cultures to the desired growth phase and treat with osmotic stressors as required.
-
Harvest a small aliquot of the culture and wash the cells with wash buffer.
-
Resuspend the cells in wash buffer.
-
Add FUN® 1 stain to a final concentration of 10 µM and Calcofluor White M2R to a final concentration of 25 µM.
-
Incubate in the dark at 30°C for 30 minutes.
-
Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. Live cells will exhibit red fluorescent intravacuolar structures, while dead cells will show diffuse green-yellow cytoplasmic fluorescence. All cells will have blue fluorescent cell walls from the Calcofluor White stain.
-
Count at least 200 cells from multiple fields of view and calculate the percentage of viable cells.
Conclusion and Future Directions
Protein phosphatase Z2, in concert with its paralog PPZ1, plays a critical, albeit complex, role in maintaining the osmotic stability of Saccharomyces cerevisiae. Their function is intricately linked to the regulation of intracellular cation concentrations, primarily through the control of potassium uptake and sodium efflux, and the maintenance of cell wall integrity. The increased salt tolerance observed in ppz mutants underscores the delicate balance yeast cells must maintain between ion homeostasis and cell wall stability.
While significant progress has been made in elucidating the qualitative roles of PPZ phosphatases, a key area for future research is the generation of comprehensive, quantitative datasets that allow for direct comparison of the effects of single and double ppz deletions under a wide range of osmotic stress conditions. Such data will be invaluable for building more accurate models of the yeast osmotic stress response.
Furthermore, the precise upstream signals that regulate this compound activity in response to osmotic stress and the specific downstream substrates that mediate its effects on osmotic stability remain to be fully characterized. Phosphoproteomic studies comparing wild-type and ppz mutant strains under osmotic stress will be instrumental in identifying these substrates and further unraveling the intricate signaling network governed by PPZ phosphatases. A deeper understanding of these pathways may not only enhance our knowledge of fundamental fungal biology but also pave the way for the development of novel antifungal strategies that target these essential cellular processes.
References
- 1. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 2. A new method for quantitative determination of polysaccharides in the yeast cell wall. Application to the cell wall defective mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The cAMP-PKA signalling crosstalks with CWI and HOG-MAPK pathways in yeast cell response to osmotic and thermal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPZ protein phosphatases are important determinants of salt tolerance in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of ENA1 Na+-ATPase Gene Expression by the Ppz1 Protein Phosphatase Is Mediated by the Calcineurin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of PPZ2 Protein Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PPZ2 protein phosphatase is a member of the type 1-related serine/threonine protein phosphatase family found in the budding yeast Saccharomyces cerevisiae. It shares a high degree of sequence homology and functional redundancy with its paralog, PPZ1.[1] These phosphatases are unique to fungi and are integral to various cellular processes, including cation homeostasis, cell wall integrity, and cell cycle progression.[2][3] This technical guide provides a comprehensive overview of the current understanding of the this compound mechanism of action, drawing on available biochemical data, genetic interactions, and established experimental protocols. Given the functional overlap and the more extensive characterization of PPZ1, some data from its paralog is included for comparative purposes where this compound-specific information is limited.
Core Mechanism of Action
This compound, like its homolog PPZ1, is a serine/threonine protein phosphatase. Its catalytic activity is dependent on metal ions, with studies on PPZ1 showing a significant increase in activity in the presence of Mn²⁺.[4] The catalytic domain resides in the C-terminal half of the protein and shares approximately 60% identity with the catalytic subunit of the mammalian and yeast protein phosphatase-1 (PP1/Glc7).[1] The N-terminal region is more divergent and is thought to play a regulatory role, influencing protein localization and toxicity upon overexpression in the case of PPZ1.[5]
The primary mechanism of action of this compound involves the dephosphorylation of specific protein substrates, thereby modulating their activity and downstream signaling events. This activity is crucial for maintaining cellular homeostasis, particularly under conditions of osmotic stress.[2]
Signaling Pathways
PPZ1 and this compound are known to function within the Protein Kinase C 1 (PKC1)-mediated cell wall integrity pathway.[6][7] Deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, a phenotype also observed in mutants of the PKC1 pathway.[6] Genetic epistasis experiments suggest that PPZ1 and this compound may act on a branch of the PKC1 pathway that is distinct from the main mitogen-activated protein kinase (MAPK) cascade or play an auxiliary role.[6]
The following diagram illustrates the proposed position of PPZ1/PPZ2 within the PKC1 signaling network.
References
- 1. Genetic interactions between GLC7, PPZ1 and this compound in saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The N-Terminal Region of Yeast Protein Phosphatase Ppz1 Is a Determinant for Its Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Proteomic and Phosphoproteomic Responses to Signaling Network Perturbations Reveals Functional Pathway Organizations in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic Analysis Reveals Interconnected System-Wide Responses to Perturbations of Kinases and Phosphatases in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the PPZ2 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and functional characteristics of the PPZ2 protein, a serine/threonine-protein phosphatase found in Saccharomyces cerevisiae. This document outlines its known quantitative properties, its role in cellular signaling, and detailed, generalized protocols for its structural determination.
Introduction to this compound
This compound is a type 1-related protein phosphatase in baker's yeast (Saccharomyces cerevisiae) that plays a crucial role in maintaining cell wall integrity, responding to osmotic stress, and regulating ion homeostasis.[1][2][3][4] It is functionally redundant with its paralog, PPZ1. The deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, highlighting their importance in cell survival.[1] Structurally, this compound is characterized by a highly conserved C-terminal catalytic domain, typical of serine/threonine phosphatases, and a more divergent N-terminal extension that is predicted to be a disordered region.[5]
Quantitative and Physicochemical Properties
Quantitative data for the this compound protein has been derived from its primary sequence and is summarized in the table below. This information is critical for experimental design, including the development of purification strategies and analytical procedures.
| Property | Value | Source |
| Systematic Name | YDR436W | SGD[5] |
| Length (amino acids) | 710 | UniProt[6] |
| Molecular Weight (Da) | 78,515 | UniProt[6] |
| Isoelectric Point (pI) | 9.71 | SGD[5] |
| Median Abundance (molecules/cell) | 813 +/- 511 | SGD[5] |
| Half-life (hr) | 6.0 | SGD[5] |
Structural Details and Domain Organization
As of the last update, an experimentally determined three-dimensional structure of the full-length this compound protein has not been deposited in the Protein Data Bank (PDB). However, a computational model of the structure has been generated using AlphaFold and is accessible via UniProt (P33329).[6]
The this compound protein consists of two primary domains: a variable N-terminal region and a conserved C-terminal catalytic domain. The catalytic domain is homologous to other protein phosphatase 1 (PP1) family members, which typically feature an α/β fold with a central β-sandwich.[3] This domain houses the active site containing metal ions essential for catalysis.[2] The N-terminal extension of this compound is predicted to be intrinsically disordered and is believed to play a role in substrate specificity and regulation.[5]
Figure 1: Domain architecture of the this compound protein.
Signaling Pathway Involvement: The Cell Wall Integrity Pathway
This compound functions within the PKC1-mediated cell wall integrity (CWI) pathway in Saccharomyces cerevisiae.[1] This pathway is critical for responding to cell wall stress and ensuring proper cell growth and division. The core of this pathway is a mitogen-activated protein kinase (MAPK) cascade. While this compound's precise regulatory connections within this pathway are still under investigation, it is understood to act as a phosphatase, counteracting the effects of the protein kinases in the cascade.
Figure 2: The PKC1-mediated Cell Wall Integrity Pathway.
Experimental Protocols for Structural Analysis
The following sections describe generalized, yet detailed, experimental protocols that can be applied to the structural analysis of this compound. These represent standard methodologies in structural biology.
Recombinant Expression and Purification of this compound
Accurate structural analysis begins with the production of a pure, stable protein sample. The following protocol outlines a standard procedure for the expression of this compound in E. coli and its subsequent purification.
Protocol:
-
Gene Cloning: The coding sequence for S. cerevisiae this compound (YDR436W) is codon-optimized for E. coli expression and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).
-
Expression:
-
A single colony is used to inoculate a 50 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate 1 L of LB broth with the same antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 16-20 hours at 18°C to promote proper protein folding.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice. The lysate is then clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged this compound protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
The eluted fractions containing this compound are pooled and concentrated.
-
The concentrated sample is loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and further purify the protein.
-
-
Purity and Concentration Assessment: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm.
Figure 3: Workflow for Recombinant this compound Purification.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of proteins.
Protocol:
-
Crystallization Screening:
-
The purified this compound protein is concentrated to 5-10 mg/mL.
-
High-throughput screening is performed using various commercial crystallization screens (e.g., Hampton Research, Qiagen) to identify initial crystallization conditions. The sitting-drop or hanging-drop vapor diffusion method is commonly used.[7][8]
-
-
Optimization of Crystallization Conditions:
-
Once initial "hits" are identified, the conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to produce large, well-ordered, single crystals suitable for X-ray diffraction.
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals are carefully harvested from the drops using a small loop.
-
To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryoprotectant solution. This is typically the mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.
-
The crystal is then flash-cooled in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
The cryo-cooled crystal is mounted on a goniometer in an X-ray beamline (typically at a synchrotron source).
-
The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).
-
An initial atomic model is built into the resulting electron density map.
-
The model is refined against the experimental data to improve its fit and geometry, resulting in the final three-dimensional structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of proteins in solution, providing valuable information about their dynamics.
Protocol:
-
Isotope Labeling:
-
For NMR analysis of a protein the size of this compound, uniform isotopic labeling with ¹⁵N and ¹³C is required.[9]
-
The protein is expressed in minimal media (M9) where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose.
-
-
NMR Data Collection:
-
The purified, isotope-labeled this compound sample is prepared in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 6.5, 50 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).
-
A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz). These include:
-
¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein and assess its folding.
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): To assign the chemical shifts of the backbone atoms.
-
NOESY experiments (e.g., ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space (< 5 Å).
-
-
-
Structure Calculation:
-
The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
An ensemble of structures that are consistent with the experimental data is generated.
-
-
Structure Validation:
-
The quality of the final structure ensemble is assessed using various validation tools to check for correct stereochemistry and agreement with the experimental restraints.
-
Figure 4: General workflow for protein structure determination.
Conclusion
This compound is a vital protein phosphatase in Saccharomyces cerevisiae, integral to the cell wall integrity pathway. While a high-resolution experimental structure remains to be determined, predictive models and a wealth of biochemical data provide a solid foundation for further investigation. The methodologies outlined in this guide offer a roadmap for researchers aiming to elucidate the precise structural and functional details of this compound, which may serve as a valuable target for antifungal drug development.
References
- 1. Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional structure of the catalytic subunit of protein serine/threonine phosphatase-1 | Nature [preview-nature.com]
- 3. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 4. Structural Basis for Protein Phosphatase 1 Regulation and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SGD [yeastgenome.org]
- 6. uniprot.org [uniprot.org]
- 7. Structures of core eukaryotic protein complexes | bioRxiv [biorxiv.org]
- 8. rcsb.org [rcsb.org]
- 9. A role for the Pkc1 MAP kinase pathway of Saccharomyces cerevisiae in bud emergence and identification of a putative upstream regulator - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Expression of PPZ2 in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the expression, function, and regulation of the serine/threonine-protein phosphatase PPZ2 in the budding yeast Saccharomyces cerevisiae. Given that this compound is specific to fungi, this document centers on its characteristics within this model organism.
Introduction
This compound is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae. It is a paralog of PPZ1, and the two proteins are functionally redundant. These phosphatases are involved in crucial cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance. Notably, double deletion of PPZ1 and this compound results in a temperature-dependent cell lysis defect. This compound is also known to function within the PKC1-mediated cell wall integrity pathway.
Quantitative Data on this compound Expression
While comprehensive data on the differential expression of this compound across various conditions is limited, key quantitative characteristics of the protein have been determined in its native S. cerevisiae context.
| Parameter | Value | Reference |
| Systematic Name | YDR436W | SGD |
| Molecular Weight | 78.5 kDa | UniProt |
| Median Abundance | 189 molecules/cell (in log phase SD medium) | UniProt[1] |
| Half-life | Not Determined | |
| Subcellular Localization | Cellular localization not yet determined | SGD[2] |
This compound in the PKC1-Mediated Cell Wall Integrity Pathway
This compound plays a role in the cell wall integrity pathway, which is primarily regulated by the protein kinase C homolog, Pkc1p. This pathway is essential for maintaining the structural integrity of the cell wall during growth and in response to environmental stress. The pathway consists of a mitogen-activated protein kinase (MAPK) cascade.
References
Identifying Substrates and Interacting Proteins of PPZ2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPZ2 is a serine/threonine protein phosphatase in Saccharomyces cerevisiae that plays a crucial role in maintaining cell integrity and homeostasis. As an isoform of Ppz1p, it is involved in regulating potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance. Understanding the substrates and interacting partners of this compound is essential for elucidating its precise regulatory mechanisms and for identifying potential targets for antifungal drug development. This guide provides a summary of known and potential this compound interactors and substrates, detailed methodologies for their identification, and a visualization of the relevant signaling pathways.
This compound Interacting Proteins
The identification of protein-protein interactions is key to understanding the functional context of this compound. The following table summarizes the currently documented interacting partners of this compound.
| Interacting Protein | Gene | Method | Number of Experiments | Reference |
| Calcineurin B-like protein 3 | CAB3 | Two-Hybrid | 5 | --INVALID-LINK-- |
| Serine/threonine-protein phosphatase PP-Z1 | PPZ1 | Two-Hybrid | 3 | --INVALID-LINK-- |
| SIS2 protein | SIS2 | Two-Hybrid | 3 | --INVALID-LINK-- |
Potential this compound Substrates
| Potential Substrate | Gene | Function | Fold Change (Log2) upon PPZ1 overexpression |
| Eap1p | EAP1 | Translation repressor | -1.5 to -2.0 |
| Gln3p | GLN3 | Transcription factor | -1.0 to -1.5 |
| Hsp26p | HSP26 | Heat shock protein | -1.0 to -1.5 |
| Npr1p | NPR1 | Serine/threonine-protein kinase | -1.0 to -1.5 |
| Tps1p | TPS1 | Trehalose-6-phosphate synthase | -1.0 to -1.5 |
| Yap1p | YAP1 | Transcription factor | -1.0 to -1.5 |
Note: The data is inferred from a study on PPZ1 overexpression and represents potential, not confirmed, this compound substrates. The fold changes are approximate ranges observed in the study.
Signaling Pathway
This compound, along with its paralog PPZ1, is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway. This pathway is crucial for responding to cell wall stress.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screening for Identifying Interacting Proteins
This method identifies binary protein-protein interactions in vivo.
a. Principle: A transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest (Bait, e.g., this compound) is fused to the BD, and a library of potential interacting partners (Prey) is fused to the AD. If the Bait and Prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
b. Detailed Methodology:
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.
-
Prepare a "prey" library by cloning a cDNA or genomic library from S. cerevisiae into a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait plasmid.
-
Select for transformants on appropriate synthetic defined (SD) medium (e.g., SD/-Trp).
-
-
Library Screening:
-
Transform the bait-containing yeast strain with the prey library.
-
Plate the transformed cells on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has activated the reporter genes (HIS3 and ADE2).
-
-
Identification of Positive Interactors:
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into the reporter strain to confirm the interaction.
-
Perform control transformations with empty vectors to eliminate false positives.
-
Quantitative Phosphoproteomics for Substrate Identification
This approach identifies changes in protein phosphorylation in response to the perturbation of this compound activity.
a. Principle: By comparing the phosphoproteome of wild-type cells with that of cells lacking or overexpressing this compound, one can identify proteins whose phosphorylation state is dependent on this compound activity.
b. Detailed Methodology:
-
Strain and Culture Preparation:
-
Grow wild-type S. cerevisiae and a this compoundΔ mutant strain (or a strain overexpressing this compound) in parallel cultures. For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be used, where one strain is grown in "light" medium and the other in "heavy" medium.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them under conditions that preserve phosphorylation (i.e., in the presence of phosphatase inhibitors).
-
Extract proteins and digest them into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the phosphopeptides and their corresponding proteins using a database search algorithm.
-
Quantify the relative abundance of each phosphopeptide between the wild-type and mutant samples.
-
Proteins with significantly increased phosphorylation in the this compoundΔ mutant or decreased phosphorylation in the overexpression strain are candidate substrates.
-
Conclusion
While the direct experimental evidence for a broad range of this compound substrates and interacting proteins is still emerging, the combination of existing database information, inferences from its functionally redundant paralog PPZ1, and powerful high-throughput techniques like yeast two-hybrid screening and quantitative phosphoproteomics provides a solid foundation for future research. The methodologies and pathways outlined in this guide offer a framework for researchers to further unravel the complex regulatory network of this compound, which may ultimately lead to novel therapeutic strategies.
Evolutionary Conservation of the PPZ2 Gene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the evolutionary conservation, function, and regulatory pathways of the PPZ2 gene, primarily characterized in Saccharomyces cerevisiae. This compound, along with its paralog PPZ1, encodes a serine/threonine protein phosphatase critical for maintaining cell wall integrity, ion homeostasis, and stress response. Given that PPZ phosphatases are specific to fungi, they represent a promising target for the development of novel antifungal therapeutics. This guide details the functional roles of this compound, its position within the PKC1 signaling pathway, and its conservation across various fungal species. Furthermore, it furnishes detailed experimental protocols for gene knockout, phenotypic analysis, protein interaction studies, and enzymatic assays, providing a robust resource for researchers investigating this important fungal-specific gene family.
Introduction to the this compound Gene
The this compound gene (Systematic Name: YDR436W) in the budding yeast Saccharomyces cerevisiae encodes a serine/threonine protein phosphatase, designated as Protein Phosphatase Z, isoform 2.[1] It is functionally redundant with its paralog, PPZ1.[2] These type 1-related protein phosphatases are integral to several crucial cellular processes. Their functions include the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and tolerance to high salt concentrations (halotolerance).[1] Due to their absence in mammals and their critical role in fungal physiology, the PPZ family of phosphatases is an area of active research for potential antifungal drug targets.[3]
Core Functions and Cellular Roles
This compound, alongside PPZ1, plays a pivotal role in maintaining cellular homeostasis, particularly under conditions of stress.
-
Ion Homeostasis and Salt Tolerance: The Ppz phosphatases are key regulators of K+ and pH homeostasis. Mutants lacking both PPZ1 and this compound exhibit altered activity of the Trk K+ transport system and display tolerance to toxic cations like lithium and sodium.[4]
-
Cell Wall Integrity and Osmotic Stress: Deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, which can be remedied by osmotic stabilizers like sorbitol.[2] This highlights their essential role in remodeling the cell wall during growth and responding to osmotic stress.[1]
-
Cell Cycle Progression: The regulation of ion transport by Ppz phosphatases has downstream implications for cell cycle progression.[4]
-
PKC1-Mediated Signaling: PPZ1 and this compound function within the Protein Kinase C (PKC1)-mediated cell integrity pathway, acting on a branch that may be parallel to the canonical MAP kinase cascade.[2]
Evolutionary Conservation of this compound
The PPZ family of phosphatases is conserved across the fungal kingdom but is notably absent in mammals, making it a fungus-specific family.[3] This specificity is a key attribute for its consideration as an antifungal target. The conservation is most pronounced in the C-terminal catalytic domain, which shows homology to the ubiquitous PP1c phosphatases, while the N-terminal regulatory domain is more divergent across species.[5]
Data Presentation: Quantitative Analysis of this compound Orthologs
The following table summarizes the conservation of this compound from S. cerevisiae with its orthologs in several other key fungal species. Orthologs were identified via protein BLAST analysis.
| Species | Ortholog Gene Name | UniProt Accession | Query Coverage | Percent Identity |
| Saccharomyces cerevisiae | PPZ1 (Paralog) | P23592 | 90% | 76.5% |
| Candida albicans | PPZ1 | A0A1D8PRD0 | 58% | 55.4% |
| Schizosaccharomyces pombe | pzh1 | P78968 | 51% | 46.8% |
| Aspergillus fumigatus | ppzA | Q4WMA8 | 48% | 45.1% |
| Cryptococcus neoformans | CNAG_03673 (Ppz1) | Q5K8I2 | 45% | 44.3% |
Table 1: Conservation data for S. cerevisiae this compound (UniProt: P33329) and its fungal orthologs. Data derived from BLASTp analysis.
Phenotypic Consequences of Gene Deletion
The functional redundancy of PPZ1 and this compound is evident from gene deletion studies. While single null mutants of either gene are viable and show limited phenotypes, the double disruptant exhibits significant defects.[1][6]
| Genotype | Phenotype | Reference |
| This compoundΔ | Viable, largely wild-type phenotype. | [1] |
| ppz1Δ | Viable, largely wild-type phenotype. | [1] |
| ppz1Δ this compoundΔ | Viable, but shows temperature-sensitive growth and cell lysis defects remedial by osmotic support (e.g., 1M sorbitol). Decreased resistance to acid pH and certain chemicals.[1][6] | [2][6] |
| ppz1Δ this compoundΔ glc7Δ | Inviable or severe growth defects. | [1] |
Table 2: Summary of key phenotypes associated with PPZ gene deletions in S. cerevisiae.
Signaling Pathway Involvement
PPZ1 and this compound are components of the PKC1-mediated cell wall integrity pathway. This pathway is essential for responding to cell wall stress and coordinating cell wall construction during the cell cycle. Genetic epistasis experiments suggest that PPZ1/2 function either on a separate branch of the pathway from the well-defined MAP kinase cascade (Bck1-Mkk1/2-Mpk1) or play an auxiliary role.[2] The gene BCK2 appears to function on a common branch with PPZ1 and this compound.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and interactions of the this compound gene.
Gene Knockout via Homologous Recombination
This protocol describes the creation of a this compoundΔ strain in S. cerevisiae by replacing the coding sequence with a selectable marker (e.g., URA3).[5][7]
Methodology:
-
Deletion Cassette Generation:
-
Design PCR primers to amplify a selectable marker gene (e.g., URA3 from a plasmid template).
-
The forward primer must contain a 5' tail of ~40-50 bp homologous to the sequence immediately upstream of the this compound start codon.
-
The reverse primer must contain a 5' tail of ~40-50 bp homologous to the sequence immediately downstream of the this compound stop codon.
-
Perform PCR to generate a linear DNA fragment consisting of the URA3 gene flanked by this compound genomic sequences.[8]
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells (e.g., BY4741, W303) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[7]
-
Transform the competent cells with the purified PCR deletion cassette.
-
Plate the transformed cells onto selective media lacking uracil (B121893) (SC-Ura) to select for successful integrants.
-
-
Verification of Knockout:
-
Isolate genomic DNA from several Ura+ colonies.
-
Perform diagnostic PCR using a combination of primers.
-
Primer A: Binds upstream of the this compound locus.
-
Primer B: Binds within the URA3 marker.
-
Primer C: Binds within the this compound coding sequence.
-
Primer D: Binds downstream of the this compound locus.
-
-
A correct this compoundΔ::URA3 strain will yield a PCR product with primers A+B and not with A+C. A wild-type strain will yield a product with A+C and not with A+B. A product should be seen with A+D in both strains, but of different sizes.
-
Phenotypic Analysis: Cell Lysis Assay
This assay assesses the cell integrity of ppz1Δ this compoundΔ double mutants, which exhibit temperature-sensitive lysis.[9]
Methodology:
-
Strain Preparation: Grow wild-type, ppz1Δ, this compoundΔ, and ppz1Δ this compoundΔ strains overnight in liquid YPD medium at a permissive temperature (e.g., 28°C).
-
Spot Dilution:
-
Adjust the culture densities to an OD600 of 1.0.
-
Perform a 10-fold serial dilution series for each strain in sterile water (from 10^0 to 10^-4).
-
Spot 5 µL of each dilution onto a series of agar (B569324) plates:
-
YPD (permissive temperature, e.g., 28°C)
-
YPD (restrictive temperature, e.g., 37°C)
-
YPD + 1M Sorbitol (osmotic support, restrictive temperature, 37°C)
-
-
-
Incubation and Analysis:
-
Incubate plates for 2-3 days at their respective temperatures.
-
Compare the growth of the mutant strains to the wild-type. The ppz1Δ this compoundΔ strain is expected to show significantly reduced or no growth at 37°C on YPD, but growth should be restored on the plate containing sorbitol.[6]
-
Protein-Protein Interaction: Tandem Affinity Purification (TAP)
This protocol identifies proteins that interact with this compound in vivo.[10][11] It involves fusing a TAP tag to the this compound protein, purifying it and its binding partners, and identifying them by mass spectrometry.
Methodology:
-
Strain Construction: Create a yeast strain where the endogenous this compound gene is C-terminally tagged with a TAP tag (containing Protein A and a Calmodulin Binding Peptide) using homologous recombination.
-
Cell Culture and Lysis:
-
Grow a large-scale culture (4-6 liters) of the this compound-TAP strain and an untagged control strain to mid-log phase.[11]
-
Harvest cells by centrifugation and freeze the pellet in liquid nitrogen.
-
Lyse the cells mechanically (e.g., using a Freezer/Mill) in a suitable lysis buffer containing protease inhibitors.[3]
-
-
First Affinity Purification (IgG Resin):
-
Clarify the cell lysate by high-speed centrifugation.
-
Incubate the supernatant with IgG-Sepharose beads to bind the Protein A portion of the TAP tag.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complex by cleaving the tag with Tobacco Etch Virus (TEV) protease.
-
-
Second Affinity Purification (Calmodulin Resin):
-
Incubate the TEV eluate with Calmodulin beads in the presence of Ca2+.
-
Wash the beads to remove the TEV protease and any remaining contaminants.
-
Elute the final, purified this compound-containing complex using a buffer containing a calcium chelator (e.g., EGTA).
-
-
Protein Identification:
-
Resolve the purified proteins on an SDS-PAGE gel and visualize with silver or Coomassie staining.
-
Excise protein bands of interest and subject them to in-gel trypsin digestion.
-
Analyze the resulting peptides by tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Enzymatic Assay: Serine/Threonine Phosphatase Activity
This protocol measures the enzymatic activity of this compound by quantifying the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.[12][13]
Methodology:
-
Reagent Preparation:
-
Phosphatase Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35) supplemented with MnCl2, as Ppz phosphatases are typically manganese-dependent.
-
Phosphopeptide Substrate: Reconstitute a generic serine/threonine phosphopeptide substrate to a stock concentration of 1 mM in water.[12]
-
Phosphate Standard: Prepare a standard curve using a provided phosphate standard (e.g., 0 to 2000 pmol).
-
Malachite Green Reagent: Prepare the colorimetric reagent, which complexes with free phosphate.[12]
-
-
Enzyme Reaction:
-
Perform reactions in a 96-well plate.
-
To each well, add assay buffer, the phosphopeptide substrate (final concentration typically 50-100 µM), and purified this compound enzyme or cell lysate containing this compound. The total reaction volume is typically 50 µL.
-
Include "no-enzyme" and "no-substrate" controls.
-
Incubate at 30°C for 15-30 minutes.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent also initiates color development.[12]
-
Incubate at room temperature for 15-20 minutes to allow the color to stabilize.
-
Measure the absorbance at ~620 nm using a microplate reader.
-
-
Quantification:
-
Subtract the absorbance of the "no-enzyme" control from all readings.
-
Calculate the amount of phosphate released by the enzyme using the phosphate standard curve.
-
Express phosphatase activity in units, where one unit is defined as the amount of enzyme that releases 1 nmol of phosphate per minute under the specified assay conditions.
-
Conclusion and Future Directions
The this compound gene, along with its paralog PPZ1, represents a highly conserved, fungus-specific serine/threonine phosphatase crucial for cell integrity, ion homeostasis, and stress response in S. cerevisiae and other fungi. Its role in the PKC1 signaling pathway underscores its importance in fundamental cellular processes. The absence of PPZ orthologs in humans makes it an attractive and specific target for the development of novel antifungal agents. The quantitative conservation data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the precise molecular mechanisms of Ppz phosphatases and to exploit this knowledge for therapeutic intervention against pathogenic fungi. Future research should focus on identifying the specific in vivo substrates of this compound, characterizing the regulatory N-terminal domain in pathogenic species, and screening for specific small-molecule inhibitors.
References
- 1. Characterization of the atypical Ppz/Hal3 phosphatase system from the pathogenic fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Counteractive roles of protein phosphatase 2C (PP2C) and a MAP kinase kinase homolog in the osmoregulation of fission yeast. | The EMBO Journal [link.springer.com]
- 3. fundacionareces.es [fundacionareces.es]
- 4. Function of the ypt2 gene in the exocytic pathway of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Fungus-Specific Serine/Threonine Protein Phosphatase Z1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the Fungus-Specific Serine/Threonine Protein Phosphatase Z1 in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. PomBase [pombase.org]
- 9. iPTMnet Report P33329 this compound [research.bioinformatics.udel.edu]
- 10. This compound (YDR436W) Result Summary | BioGRID [thebiogrid.org]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
The Role of PPZ2 in Cell Cycle Progression: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PPZ2, a serine/threonine protein phosphatase in Saccharomyces cerevisiae, plays a crucial, albeit indirect, role in the progression of the cell cycle. While not a primary regulator of cell cycle transitions under optimal growth conditions, its function in maintaining cellular homeostasis is essential for the seamless execution of cell division. This technical guide synthesizes the current understanding of this compound, detailing its function, its interplay with cellular stress responses that impact the cell cycle, and its genetic relationship with its paralog, PPZ1. We provide quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its known signaling context and relevant experimental workflows.
Introduction to this compound
This compound is one of two functionally redundant serine/threonine protein phosphatases of the Ppz family in budding yeast, the other being PPZ1.[1] These phosphatases are unique to fungi and are involved in a variety of cellular processes, most notably the regulation of ion and pH homeostasis, which are critical for maintaining osmotic stability and cell wall integrity.[1] While both PPZ1 and this compound contribute to these functions, they exhibit distinct regulatory properties and physiological impacts when their expression levels are altered.
This compound and Its Connection to the Cell Cycle
The influence of this compound on the cell cycle is primarily observed as a secondary effect of its role in cellular stress mitigation. Proper progression through the cell cycle is contingent on a stable intracellular environment. By regulating potassium and pH levels, this compound ensures this stability. Disruptions in this compound function, especially in conjunction with the deletion of PPZ1, lead to increased sensitivity to osmotic and ionic stress, which in turn can activate cell cycle checkpoints and cause delays or arrests.
Genetic Redundancy and Synthetic Interactions
The functional overlap between PPZ1 and this compound is evident from genetic studies. While single deletion mutants of either PPZ1 or this compound are viable, the double deletion mutant (ppz1Δ this compoundΔ) exhibits significant growth defects, including temperature sensitivity and cell lysis, which can be remedied by osmotic support.[1] This indicates that the Ppz phosphatases collectively perform an essential function, particularly under stressful conditions. The cell lysis phenotype of the double mutant points to a failure in maintaining cell wall integrity, a process tightly coordinated with the cell cycle.
Differential Effects of Overexpression on Cell Cycle Progression
A key distinction between PPZ1 and this compound lies in the consequences of their overexpression. Overexpression of PPZ1 is highly toxic to yeast cells, leading to a potent arrest at the G1/S transition of the cell cycle. In contrast, overexpression of this compound has a minimal impact on cell growth and proliferation.[2] This suggests that despite their redundancy, the two phosphatases are subject to different regulatory mechanisms and may have distinct substrate specificities or subcellular localizations that dictate their physiological roles. The potent G1 arrest caused by PPZ1 overexpression highlights a potential link between Ppz phosphatase activity and the G1/S checkpoint, although this effect is not mirrored by this compound.
Quantitative Data
The differential effects of PPZ1 and this compound overexpression on cell cycle progression have been quantitatively assessed by measuring the budding index, a proxy for the proportion of cells that have passed the G1/S transition.
| Plasmid | Description | Budding Index (%) | Effect on Cell Cycle |
| Empty Vector | Control | 55 ± 5 | Normal Progression |
| pCM190-PPZ1 | PPZ1 Overexpression | 10 ± 3 | Strong G1 Arrest |
| pCM190-PPZ2 | This compound Overexpression | 52 ± 6 | No significant effect |
Table 1: Effect of PPZ1 and this compound overexpression on the budding index of S. cerevisiae. Data is presented as mean ± standard deviation from multiple experiments. A lower budding index indicates a higher proportion of unbudded (G1) cells.
Signaling Pathways and Logical Relationships
The primary signaling pathway in which Ppz phosphatases are implicated is the cell wall integrity (CWI) pathway, which is crucial for responding to cell wall stress. While a direct, linear pathway from this compound to core cell cycle regulators has not been elucidated, its role in maintaining homeostasis is a prerequisite for the proper functioning of these regulators.
Caption: Signaling context of PPZ1 and this compound in response to cellular stress.
Experimental Protocols
Yeast Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation of yeast cells for DNA content analysis to determine cell cycle distribution.
Materials:
-
Yeast culture
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
SYTOX Green staining solution (e.g., 1 µM in 50 mM Tris-HCl, pH 8.0)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x10^7 yeast cells by centrifugation.
-
Wash the cells once with sterile water.
-
Resuspend the cell pellet in 1 mL of sterile water.
-
Fix the cells by adding 2.3 mL of ice-cold 100% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 1 hour.
-
Wash the fixed cells twice with 50 mM Tris-HCl, pH 8.0.
-
Resuspend the cells in 0.5 mL of 50 mM Tris-HCl, pH 8.0 containing 10 µL of RNase A (10 mg/mL).
-
Incubate at 37°C for 2-4 hours.
-
Add 25 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 1-2 hours.
-
Add 0.5 mL of SYTOX Green staining solution and incubate at room temperature in the dark for 1 hour.
-
Analyze the stained cells by flow cytometry, exciting at 488 nm and measuring emission at ~525 nm.
Caption: Workflow for yeast cell cycle analysis by flow cytometry.
Co-Immunoprecipitation (Co-IP) of this compound and Potential Interactors
This protocol is for identifying proteins that interact with this compound in vivo.
Materials:
-
Yeast strain expressing tagged-PPZ2 (e.g., HA-PPZ2)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Glass beads
-
Anti-HA antibody-conjugated beads (or equivalent for the tag used)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Grow yeast cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with ice-cold water.
-
Resuspend the pellet in lysis buffer.
-
Lyse the cells by bead beating.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the cleared lysate with anti-HA antibody-conjugated beads with gentle rotation at 4°C for 2-4 hours.
-
Wash the beads three times with wash buffer.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
Caption: Workflow for Co-Immunoprecipitation.
In Vitro Phosphatase Assay for this compound
This protocol measures the enzymatic activity of purified this compound.
Materials:
-
Purified this compound enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide)
-
Stop solution (e.g., 1 M NaOH for pNPP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phosphorylated substrate.
-
Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified this compound enzyme.
-
Incubate for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the phosphatase activity based on a standard curve of the product.
Caption: Workflow for an in vitro phosphatase assay.
Conclusion and Future Directions
Future research should focus on identifying the direct substrates of this compound, both under normal and stress conditions, to elucidate the precise molecular pathways it regulates. Advanced techniques such as phosphoproteomic analysis of this compoundΔ mutants and substrate trapping could provide valuable insights. Furthermore, detailed analysis of this compound's subcellular localization throughout the cell cycle will be crucial in pinpointing its site of action. A deeper understanding of this compound's function could have implications for the development of novel antifungal therapies that target essential homeostatic mechanisms in pathogenic fungi.
References
The Discovery and Initial Characterization of PPZ2: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of the protein phosphatase PPZ2, a key regulator of cell wall integrity and ion homeostasis in Saccharomyces cerevisiae. This guide details the foundational experiments that elucidated its function, its interplay with the functionally redundant homolog PPZ1, and its role within the Protein Kinase C (PKC1)-mediated signaling pathway. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms governed by this compound.
Introduction
In the budding yeast Saccharomyces cerevisiae, the maintenance of cell integrity is paramount for survival, particularly in response to environmental stresses. The discovery of a pair of functionally redundant protein serine/threonine phosphatases, PPZ1 and this compound, revealed a critical layer of regulation in the signaling network that governs cell wall biosynthesis and ion homeostasis.[1][2] this compound, encoded by the systematic name YDR436W, is a type 1-related protein phosphatase that, in concert with PPZ1, plays a crucial role in the PKC1-mediated signaling pathway, which is essential for cell wall integrity.[1][2] This guide synthesizes the seminal findings on this compound, from its initial identification to its characterization as a regulator of potassium transport and its impact on osmotic stability, cell cycle progression, and halotolerance.[3][4][5]
Discovery and Genetic Characterization
The this compound gene was initially identified in a screen for multicopy suppressors of mutations in the PKC1-mediated MAP kinase pathway.[2] Overexpression of this compound was found to suppress the cell lysis defect of an mpk1Δ mutant, indicating its involvement in the same biological process.[2] Further genetic analysis revealed that this compound is functionally redundant with a homologous gene, PPZ1.[1][2] While single deletion mutants of PPZ1 or this compound exhibit subtle phenotypes, the double deletion mutant (ppz1Δ this compoundΔ) displays a severe temperature-dependent cell lysis defect, highlighting their overlapping essential functions.[1][2][6]
Table 1: Genetic and Physical Properties of this compound
| Property | Value | Reference |
| Systematic Name | YDR436W | [3][6] |
| Standard Name | This compound | [3][6] |
| Organism | Saccharomyces cerevisiae | [1][2][3][6] |
| Chromosome Location | Chromosome IV | [6] |
| Protein Length | 710 amino acids | [3] |
| Molecular Weight | 78.5 kDa | [3] |
| Paralog | PPZ1 (YML016C) | [3][7] |
Functional Characterization
The initial characterization of this compound focused on its role in cell wall integrity and ion homeostasis. The phenotypic consequences of deleting PPZ1 and this compound provided significant insights into their cellular functions.
Role in Cell Wall Integrity and the PKC1 Pathway
Genetic epistasis analysis placed PPZ1 and this compound within the PKC1-mediated cell wall integrity pathway.[1][2] This pathway is a conserved signaling cascade that responds to cell wall stress and regulates cell wall remodeling.
References
- 1. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression | The EMBO Journal [link.springer.com]
- 2. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdx.cat [tdx.cat]
- 4. tdx.cat [tdx.cat]
- 5. The Ppz protein phosphatases are key regulators of K+ and pH homeostasis: implications for salt tolerance, cell wall integrity and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | SGD [yeastgenome.org]
- 7. PPZ1 | SGD [yeastgenome.org]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of Recombinant PPZ2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, and purification of recombinant Serine/threonine-protein phosphatase PPZ2 from Saccharomyces cerevisiae. The protocols outlined below are intended for research purposes and can be adapted for various downstream applications, including functional assays and drug screening.
Data Presentation
Table 1: Expected Yield of Recombinant this compound from E. coli Shake Flask Cultures
| Culture Volume (L) | Expression System | Purification Method | Expected Protein Yield (mg/L) | Reference |
| 1 | E. coli BL21(DE3) / pET28a-PPZ2 | Immobilized Metal Affinity Chromatography (IMAC) | 5 - 50 | [1][2][3] |
| 0.05 | E. coli (High-density culture) | IMAC | 280 - 680 (equivalent to 14-34 mg per 50 mL) | [3] |
Note: Protein yields are highly dependent on the specific protein, expression conditions, and the health of the bacterial culture. The values presented are estimates and may vary significantly.[4]
Experimental Protocols
Cloning of S. cerevisiae this compound Gene into pET28a(+) Expression Vector
This protocol describes the amplification of the this compound gene from S. cerevisiae genomic DNA and its subsequent cloning into the pET28a(+) expression vector, which will append an N-terminal His6-tag to the recombinant protein.
1.1. Genomic DNA Extraction from Saccharomyces cerevisiae
This protocol is adapted from standard yeast genomic DNA isolation procedures.
-
Materials:
-
YPD medium
-
S. cerevisiae (e.g., strain S288C)
-
Lysis buffer (2% Triton X-100, 1% SDS, 100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
Acid-washed glass beads (0.5 mm diameter)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
-
Procedure:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Resuspend the cell pellet in 200 µL of lysis buffer.
-
Add an equal volume of acid-washed glass beads.
-
Vortex vigorously for 5 minutes to disrupt the cells.
-
Add 200 µL of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for 30 minutes.
-
Pellet the DNA by centrifugation at 12,000 x g for 10 minutes.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Air dry the pellet and resuspend in 50 µL of TE buffer.
-
Quantify the DNA concentration using a spectrophotometer.
-
1.2. Primer Design for this compound Amplification
The following primers are designed to amplify the full-length coding sequence of this compound (Systematic Name: YDR436W) from S. cerevisiae S288C genomic DNA.[5] Restriction sites for NdeI (forward primer) and XhoI (reverse primer) are included for cloning into the pET28a(+) vector.
-
Forward Primer (this compound-NdeI-F): 5'-CATATGTCCAAGAGTTTGGATGAAG-3' (NdeI site: CATATG)
-
Reverse Primer (this compound-XhoI-R): 5'-CTCGAGTTAATTTAGATTTTTCTTCTTTGG-3' (XhoI site: CTCGAG)
1.3. PCR Amplification of this compound Gene
-
PCR Reaction Mix (50 µL):
-
5x High-Fidelity PCR Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
S. cerevisiae Genomic DNA (50-100 ng): 1 µL
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58°C for 20 seconds
-
Extension: 72°C for 1 minute 15 seconds (based on ~1 kb/30 sec extension rate for a ~2.1 kb gene)
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Run 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm the amplification of a ~2.1 kb fragment.
-
Purify the remaining PCR product using a PCR purification kit.
-
1.4. Restriction Digest and Ligation
-
Procedure:
-
Digest both the purified PCR product and the pET28a(+) vector with NdeI and XhoI restriction enzymes in separate reactions.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested PCR product and the linearized pET28a(+) vector using a gel extraction kit.
-
Set up a ligation reaction with the digested this compound insert and pET28a(+) vector using T4 DNA ligase.
-
Incubate at 16°C overnight or at room temperature for 2-4 hours.
-
1.5. Transformation into E. coli
-
Procedure:
-
Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.
-
Plate the transformed cells on LB agar (B569324) plates containing 50 µg/mL kanamycin (B1662678).
-
Incubate overnight at 37°C.
-
Screen colonies for the correct insert by colony PCR and restriction digestion of isolated plasmid DNA.
-
Confirm the sequence of the insert by Sanger sequencing.
-
Expression and Purification of Recombinant His6-PPZ2
2.1. Transformation into Expression Host
-
Procedure:
-
Transform the confirmed pET28a-PPZ2 plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with 50 µg/mL kanamycin and incubate overnight at 37°C.
-
2.2. Protein Expression
-
Procedure:
-
Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
2.3. Cell Lysis and Protein Purification
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
-
Procedure:
-
Resuspend the cell pellet in 30 mL of lysis buffer per liter of culture.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with lysis buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the bound protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford or BCA assay.
-
Functional Assay for Recombinant this compound
The activity of the recombinant this compound can be determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 5 mM DTT.
-
Substrate: 10 mM pNPP in assay buffer.
-
Stop Solution: 1 M NaOH.
-
Purified recombinant this compound.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add a known amount of purified this compound enzyme (e.g., 0.1-1 µg) to the wells.
-
Initiate the reaction by adding 50 µL of 10 mM pNPP substrate.
-
Incubate at 30°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the specific activity of the enzyme (µmol of p-nitrophenol released per minute per mg of enzyme).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PKC1-MAPK signaling pathway in S. cerevisiae and the putative role of this compound.
Experimental Workflow Diagram
Caption: Workflow for cloning, expression, and functional analysis of recombinant this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant protein fraction in E. coli - Biology Stack Exchange [biology.stackexchange.com]
- 5. This compound | SGD [yeastgenome.org]
Application Notes and Protocols: Purification of Active PPZ2 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPZ2 is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae that plays a crucial role in cation homeostasis, cell wall integrity, and cell cycle progression.[1][2] As a component of the PKC1-mediated signaling pathway, also known as the Cell Wall Integrity (CWI) pathway, this compound is a potential target for the development of novel antifungal agents.[1][3] The study of this compound's structure, function, and inhibition requires a reliable source of the active enzyme. This document provides a detailed protocol for the expression and purification of active, N-terminally His-tagged recombinant this compound from E. coli.
Data Presentation
A representative purification of His-tagged this compound from a 1-liter E. coli culture is summarized in the table below. The presented values are typical for a successful purification, aiming for high purity and recovery of enzymatic activity.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 350 | 700 | 2.0 | 100 | 1 |
| Cleared Lysate | 280 | 630 | 2.25 | 90 | 1.1 |
| Ni-NTA Affinity Chromatography | 5 | 420 | 84.0 | 60 | 42 |
| Size-Exclusion Chromatography | 3.5 | 350 | 100.0 | 50 | 50 |
One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1 nmole of p-nitrophenyl phosphate (B84403) (pNPP) per minute at 30°C.[4]
Experimental Protocols
This protocol describes the expression and purification of N-terminally 6xHis-tagged this compound in E. coli BL21(DE3) cells.
Expression of Recombinant this compound
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the this compound gene fused to an N-terminal 6xHis tag.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 16-18 hours at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Cell Lysis
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using a probe sonicator. Perform 6 cycles of 30-second bursts with 30-second cooling intervals.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (cleared lysate) containing the soluble His-tagged this compound.
Nickel-Affinity Chromatography (Native Conditions)
-
Equilibrate a 5 mL Ni-NTA agarose (B213101) column with 10 column volumes of Lysis Buffer.
-
Load the cleared lysate onto the equilibrated column at a flow rate of 1 mL/min.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[5]
-
Elute the His-tagged this compound with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[5]
-
Collect 1 mL fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analyze the fractions containing the eluted protein by SDS-PAGE to assess purity.
Size-Exclusion Chromatography (Optional Polishing Step)
-
Pool the fractions from the Ni-NTA chromatography that contain the purified this compound.
-
Concentrate the pooled fractions to a volume of 2-3 mL using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at an appropriate flow rate.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound.
Protein Storage
-
Determine the final protein concentration.
-
Aliquot the purified this compound, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Figure 1. Experimental workflow for the purification of active this compound.
Figure 2. The Cell Wall Integrity (CWI) signaling pathway in yeast.
References
- 1. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protenova.com [protenova.com]
Application Notes and Protocols for a Malachite Green-Based Serine/Threonine Phosphatase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] The phosphorylation status of a protein is dynamically regulated by the opposing activities of protein kinases and protein phosphatases. Serine/threonine phosphatases, such as the PP2A family, play a critical role in these signaling networks by catalyzing the removal of phosphate (B84403) groups from serine and threonine residues.[2][3] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making these enzymes attractive targets for therapeutic intervention.[3][4]
This document provides a detailed protocol for a non-radioactive, colorimetric serine/threonine phosphatase activity assay using malachite green.[5][6] This assay is a robust and sensitive method for quantifying phosphatase activity by measuring the amount of free phosphate released from a phosphopeptide substrate.[7][8] The protocol is suitable for high-throughput screening of potential phosphatase inhibitors and for characterizing the kinetic properties of phosphatases like those in the PP2 family.
Principle of the Assay
The malachite green assay is based on the quantification of the green complex formed between Malachite Green, molybdate (B1676688), and free orthophosphate under acidic conditions.[7][9] A serine/threonine phosphatase dephosphorylates a synthetic phosphopeptide substrate, releasing inorganic phosphate (Pi). The addition of the Malachite Green-molybdate reagent stops the enzymatic reaction and initiates color development. The intensity of the green color is directly proportional to the amount of released phosphate and can be measured spectrophotometrically at a wavelength between 600 and 660 nm.[7]
Signaling Pathway Involving Serine/Threonine Phosphatases
Serine/threonine phosphatases, such as PP2A, are key regulators in numerous signaling pathways. They act as tumor suppressors by negatively regulating mitogenic signals.[3] For instance, they can dephosphorylate and inactivate components of the MAPK and PI3K/Akt signaling pathways, which are frequently hyperactivated in cancer. The diagram below illustrates a simplified signaling cascade where a serine/threonine phosphatase acts as a negative regulator.
Caption: Simplified signaling pathway illustrating the regulatory role of a serine/threonine phosphatase.
Experimental Workflow
The experimental workflow for the phosphatase activity assay is straightforward and can be adapted for a 96-well plate format for high-throughput analysis. The key steps include reaction setup, initiation of the enzymatic reaction, termination and color development, and finally, data acquisition.
Caption: Experimental workflow for the malachite green-based phosphatase activity assay.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 5 mM EDTA, 500 mM NaCl, 5 mM DTT. Store at 4°C.
-
Phosphopeptide Substrate (10X): Prepare a 1 mM solution of a suitable phosphopeptide substrate (e.g., RRA(pT)VA) in deionized water. Store at -20°C.
-
Purified Serine/Threonine Phosphatase: Dilute the enzyme to the desired concentration in 1X Assay Buffer just before use. The optimal concentration should be determined empirically.
-
Phosphate Standard (1 mM): Prepare a 1 mM solution of KH₂PO₄ in deionized water. Store at 4°C.
-
Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in deionized water.
-
Solution B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. This working reagent should be prepared fresh daily.
-
Assay Procedure
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the 1 mM Phosphate Standard in 1X Assay Buffer. Suggested concentrations range from 0 to 40 µM.
-
Reaction Setup: In a 96-well microplate, add the following components in the indicated order:
-
10 µL of 5X Assay Buffer
-
Deionized water to a final volume of 50 µL
-
5 µL of test compound (or vehicle for control)
-
10 µL of diluted phosphatase enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of 10X phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme's specific activity.
-
Stop Reaction and Color Development: Add 100 µL of the Malachite Green Working Reagent to each well to terminate the reaction.
-
Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
Data Analysis
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculate Phosphate Released: Use the standard curve equation to determine the concentration of phosphate released in each sample well.
-
Determine Phosphatase Activity: Calculate the specific activity of the phosphatase using the following formula: Specific Activity (nmol/min/mg) = (Phosphate released (nmol)) / (Incubation time (min) x Enzyme amount (mg))
-
Inhibitor Studies: To determine the potency of an inhibitor, calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for a Serine/Threonine Phosphatase
| Parameter | Value |
| Vmax (nmol/min/mg) | 150 |
| Km (µM) | 25 |
| Optimal pH | 7.4 |
| Optimal Temperature (°C) | 37 |
Table 2: Hypothetical IC₅₀ Values of Known Phosphatase Inhibitors
| Inhibitor | Target Phosphatase | IC₅₀ (nM) |
| Okadaic Acid[4] | PP2A | 0.1 - 1.0 |
| Calyculin A[4] | PP1, PP2A | 0.5 - 2.0 |
| Cantharidin[10] | PP2A | 100 - 500 |
| Fostriecin | PP2A, PP4 | 10 - 40 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in "no enzyme" control | Phosphate contamination in reagents | Use phosphate-free water and reagents. Test each reagent for phosphate contamination. |
| Low signal | Insufficient enzyme activity or incubation time | Increase enzyme concentration or incubation time. Ensure optimal assay conditions (pH, temperature). |
| Non-linear standard curve | Incorrect standard dilutions or reagent instability | Prepare fresh standards and Malachite Green reagent. Ensure proper mixing. |
| High well-to-well variability | Pipetting errors or inadequate mixing | Use calibrated pipettes and ensure thorough mixing at each step. |
Conclusion
The malachite green-based colorimetric assay provides a reliable, sensitive, and high-throughput method for measuring the activity of serine/threonine phosphatases. This protocol can be readily implemented in academic and industrial research settings for the characterization of phosphatase enzymes and the discovery and development of novel phosphatase inhibitors. Careful optimization of assay conditions and adherence to the protocol will ensure the generation of accurate and reproducible data.
References
- 1. quora.com [quora.com]
- 2. Signal Transduction Pathways: Phosphatases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SerineThreonine Phosphatase Assay System Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
- 10. scbt.com [scbt.com]
Generating PPZ2 Knockout and Knockdown Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for generating knockout and knockdown models of the protein phosphatase Z2 (PPZ2) gene. Given that this compound and its functionally redundant paralog PPZ1 are well-characterized in Saccharomyces cerevisiae (yeast), the primary focus of the knockout protocol will be on this model organism. The knockdown protocols will be detailed for mammalian cell lines, as RNA interference (RNAi) is a more common technique in these systems.
Introduction to this compound
This compound is a serine/threonine protein phosphatase, isoform of Ppz1p, found in Saccharomyces cerevisiae.[1] It plays a crucial role in various cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and tolerance to high salt concentrations.[1] this compound is functionally redundant with the closely related PPZ1 gene.[2][3] The deletion of both PPZ1 and this compound results in a temperature-dependent cell lysis defect, highlighting their importance in maintaining cell wall integrity.[2][3] These phosphatases are involved in the PKC1-mediated cell integrity pathway.[2][3]
This compound Signaling Pathway
PPZ1 and this compound are implicated as auxiliary components or as acting on a branch of the PKC1-mediated pathway, which is crucial for yeast cell growth and cell wall remodeling. The pathway involves a cascade of protein kinases leading to the activation of the mitogen-activated protein kinase (MAPK) homolog, Mpk1p.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PPZ2 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction to PPZ2: A Key Regulator of Cell Integrity in Yeast
Saccharomyces cerevisiae, a widely used model organism in biological research, possesses two functionally redundant serine/threonine protein phosphatases, Ppz1 and this compound. These enzymes play a crucial role in maintaining cell wall integrity, osmotic stability, and ion homeostasis.[1][2] Ppz1 and this compound are components of the Protein Kinase C (PKC1)-mediated signaling pathway, which is essential for cell survival under various stress conditions.[1] Deletion of both PPZ1 and this compound genes results in a temperature-sensitive cell lysis phenotype and increased sensitivity to osmotic stress, highlighting their importance in cellular resilience.[1][2] Understanding the precise function of this compound is critical for elucidating the complex signaling networks that govern cell integrity and stress response, and may offer insights into fungal pathogenesis and potential antifungal drug targets.
CRISPR-Cas9 as a Tool to Interrogate this compound Function
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a powerful and precise tool for genome editing in a variety of organisms, including yeast.[3][4] This technology allows for targeted gene knockouts, insertions, and modifications, enabling researchers to study gene function with unprecedented accuracy and efficiency. By leveraging CRISPR-Cas9 to create a specific knockout of the this compound gene, researchers can dissect its individual contribution to cellular processes, overcoming the functional redundancy with its paralog, PPZ1. This approach facilitates the detailed characterization of this compound's role in signaling pathways and its impact on cellular phenotypes.
Experimental Protocols
Protocol 1: Designing and Cloning a Guide RNA (gRNA) for this compound Knockout
Objective: To design and clone a specific guide RNA targeting the this compound gene into a yeast expression vector containing the Cas9 nuclease.
Materials:
-
Saccharomyces cerevisiae genomic DNA
-
pCAS plasmid (or other suitable yeast CRISPR-Cas9 vector)
-
Restriction enzymes (e.g., as specified by the chosen vector)
-
T4 DNA ligase
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
-
Oligonucleotides for gRNA and verification primers
Procedure:
-
gRNA Design:
-
Identify a 20-nucleotide target sequence within the coding region of the this compound gene (Systematic Name: YDR436W).
-
The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3') for Streptococcus pyogenes Cas9.
-
Utilize online gRNA design tools (e.g., CHOPCHOP, CRISPR Design Tool) to identify potential gRNA sequences and assess their on-target efficiency and potential off-target effects.[5]
-
Recommended gRNA sequence for this compound (example): 5'-GATGTCAAGAGAGTAGAAGTTGG-3' (This is a hypothetical sequence and should be validated bioinformatically before use).
-
-
Oligonucleotide Synthesis:
-
Synthesize two complementary oligonucleotides encoding the chosen 20-bp gRNA sequence with appropriate overhangs for cloning into the selected CRISPR-Cas9 vector.
-
-
Vector Preparation:
-
Digest the yeast CRISPR-Cas9 vector with the appropriate restriction enzyme(s) according to the manufacturer's protocol to create cloning sites for the gRNA cassette.
-
Purify the linearized vector using a gel purification kit.
-
-
gRNA Cassette Ligation:
-
Anneal the two complementary oligonucleotides to form a double-stranded DNA fragment.
-
Ligate the annealed gRNA cassette into the linearized CRISPR-Cas9 vector using T4 DNA ligase.
-
-
Transformation and Plasmid Purification:
-
Transform the ligation product into competent E. coli cells.
-
Select for positive transformants on LB agar plates containing the appropriate antibiotic.
-
Isolate and purify the plasmid DNA from positive colonies using a plasmid purification kit.
-
-
Verification:
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
Protocol 2: CRISPR-Cas9-Mediated Knockout of this compound in S. cerevisiae
Objective: To introduce the Cas9-gRNA plasmid into yeast cells to generate a this compound knockout strain.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
CRISPR-Cas9 plasmid containing the this compound-targeting gRNA
-
Repair template (optional, for precise editing)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Selective agar plates (e.g., SC-Ura for a URA3 marker on the plasmid)
-
Yeast genomic DNA extraction kit
-
PCR reagents and primers flanking the this compound locus
Procedure:
-
Yeast Transformation:
-
Transform the CRISPR-Cas9-PPZ2-gRNA plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol.
-
If a precise deletion or modification is desired, co-transform with a linear DNA repair template containing the desired edit flanked by homology arms to the this compound locus. For a simple knockout, the cell's non-homologous end joining (NHEJ) pathway will introduce mutations.
-
-
Selection of Transformants:
-
Plate the transformed cells on selective agar plates and incubate at 30°C for 2-3 days until colonies appear.
-
-
Verification of this compound Knockout:
-
Isolate genomic DNA from individual colonies.
-
Perform PCR using primers that flank the this compound target site.
-
Analyze the PCR products by gel electrophoresis. A successful knockout will result in a change in the size of the PCR product or a loss of the product altogether.
-
Confirm the knockout by Sanger sequencing of the PCR product.
-
-
Plasmid Curing (Optional):
-
To create a marker-free knockout strain, the CRISPR-Cas9 plasmid can be removed by growing the cells on non-selective media and then replica-plating to identify colonies that have lost the plasmid.
-
Protocol 3: Phenotypic Analysis of this compoundΔ Strain
Objective: To assess the phenotypic consequences of this compound deletion, focusing on temperature sensitivity and osmotic stress sensitivity.
A. Temperature-Sensitive Growth Assay:
-
Culture Preparation: Grow wild-type (WT) and this compoundΔ strains in YPD liquid medium overnight at a permissive temperature (e.g., 25°C).
-
Serial Dilution: Prepare 10-fold serial dilutions of each culture.
-
Spotting: Spot 5 µL of each dilution onto YPD agar plates.
-
Incubation: Incubate one set of plates at the permissive temperature (25°C) and another set at a restrictive temperature (e.g., 37°C or 39°C).
-
Analysis: After 2-3 days, compare the growth of the WT and this compoundΔ strains at both temperatures. A significant reduction in growth of the this compoundΔ strain at the restrictive temperature indicates a temperature-sensitive phenotype.
B. Osmotic Stress Sensitivity Assay:
-
Culture Preparation: Grow WT and this compoundΔ strains in YPD liquid medium overnight at 30°C.
-
Growth Curve Analysis:
-
Inoculate fresh YPD medium and YPD medium supplemented with an osmotic stressor (e.g., 1 M NaCl or 1 M Sorbitol) with the overnight cultures to an initial OD600 of ~0.1.
-
Incubate the cultures in a microplate reader at 30°C with shaking.
-
Measure the OD600 at regular intervals (e.g., every 30 minutes) for 24-48 hours.
-
-
Data Analysis: Plot the growth curves (OD600 vs. time) for both strains under normal and osmotic stress conditions. Compare the growth rates and final cell densities to determine the sensitivity of the this compoundΔ strain to osmotic stress.
Protocol 4: Analysis of Slt2 MAPK Activation
Objective: To determine the effect of this compound deletion on the activation of the Slt2 MAP kinase, a key downstream component of the cell wall integrity pathway.
Materials:
-
Wild-type (WT) and this compoundΔ yeast strains
-
Yeast protein extraction buffer
-
Primary antibody against phosphorylated Slt2 (p-Slt2)
-
Primary antibody against total Slt2 (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture and Stress Induction:
-
Grow WT and this compoundΔ strains to mid-log phase in YPD medium.
-
Induce cell wall stress by adding a final concentration of 0.1 mg/mL Congo Red or by heat shock at 39°C for 1 hour. Include an unstressed control for each strain.
-
-
Protein Extraction:
-
Harvest the cells by centrifugation and perform protein extraction using a standard yeast lysis protocol (e.g., bead beating in lysis buffer).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-p-Slt2 antibody to detect the activated form of the kinase.
-
Strip the membrane and re-probe with an anti-total Slt2 antibody to ensure equal loading.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-Slt2 to total Slt2 for each sample to determine the relative activation of the Slt2 MAPK.
-
Data Presentation
Table 1: Phenotypic Analysis of this compoundΔ Strain
| Phenotype | Wild-Type | This compoundΔ |
| Growth at 25°C | +++ | +++ |
| Growth at 37°C | +++ | + |
| Growth in 1M NaCl | ++ | +/- |
| Growth in 1M Sorbitol | +++ | ++ |
(+++: robust growth; ++: moderate growth; +: weak growth; +/-: very weak growth)
Table 2: Quantitative Analysis of Slt2 MAPK Activation
| Strain | Condition | Relative p-Slt2/Total Slt2 Ratio (Fold Change vs. WT Unstressed) |
| Wild-Type | Unstressed | 1.0 |
| Wild-Type | Stressed | 5.2 |
| This compoundΔ | Unstressed | 1.8 |
| This compoundΔ | Stressed | 8.5 |
(Data are hypothetical and for illustrative purposes only)
Visualizations
Caption: The PKC1-Slt2 cell wall integrity signaling pathway in yeast.
Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of this compound.
Caption: Logical relationships of this compound function and associated phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mitogen-Activated Protein Kinase Slt2 Promotes Asymmetric Cell Cycle Arrest and Reduces TORC1-Sch9 Signaling in Yeast Lacking the Protein Phosphatase Ptc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mdpi.com [mdpi.com]
- 5. Solution for Yeast Metabolic Regulation with CRISPR/Cas9 Technology - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
PPZ2 antibody for western blot and immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of a polyclonal antibody targeting the PPZ2 protein from Saccharomyces cerevisiae in Western Blotting and Immunofluorescence applications. The information is intended to guide researchers in the accurate detection and localization of this compound.
Product Information
| Target Protein | Antibody Name | Catalog Number | Host Species | Clonality | Reactivity | Verified Applications |
| Serine/threonine-protein phosphatase PP-Z2 (this compound) | This compound Polyclonal Antibody | MBS7154924 | Rabbit | Polyclonal | Saccharomyces cerevisiae (Baker's Yeast) | Western Blot (WB), ELISA |
Note: The suitability of this antibody for Immunofluorescence has not been explicitly verified by the manufacturer and should be validated by the end-user.
Target Protein Details
| Protein Name | Gene Name | Organism | UniProt ID | Molecular Weight (Predicted) | Function |
| Serine/threonine-protein phosphatase PP-Z2 | This compound | Saccharomyces cerevisiae | P33329 | 78.5 kDa | Essential for maintaining cell size and integrity in response to osmotic stress. Functions within the PKC1-mediated cell wall integrity pathway.[1][2][3] |
Signaling Pathway
The this compound protein in Saccharomyces cerevisiae is a serine/threonine-protein phosphatase that plays a role in the PKC1-mediated cell wall integrity pathway. This pathway is crucial for responding to cell wall stress and maintaining cellular integrity during growth and division.
Caption: PKC1-mediated cell wall integrity pathway in S. cerevisiae.
Experimental Protocols
Western Blotting (WB)
This protocol provides a general procedure for detecting this compound in yeast cell lysates. Optimization of antibody dilutions and incubation times is recommended for best results.
Materials:
-
Yeast cell culture
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Glass beads (acid-washed)
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-PPZ2 (MyBioSource, #MBS7154924)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagents
Workflow:
Caption: Western Blotting experimental workflow.
Procedure:
-
Yeast Protein Extraction:
-
Harvest yeast cells from a liquid culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Add an equal volume of acid-washed glass beads.
-
Vortex vigorously for 1-2 minute intervals, cooling on ice in between, for a total of 5-10 minutes of vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).
-
-
Sample Preparation and SDS-PAGE:
-
Mix the desired amount of protein (typically 20-50 µg) with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel (a gradient gel or a 7.5% gel is recommended for a ~78.5 kDa protein).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-PPZ2 antibody diluted in Blocking Buffer. A starting dilution of 1:500 to 1:2000 is recommended. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendations, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantitative Data Summary (Recommended Starting Conditions):
| Parameter | Recommendation |
| Protein Load | 20-50 µ g/lane |
| Gel Percentage | 7.5% or 4-12% gradient |
| Blocking Time | 1 hour at RT or overnight at 4°C |
| Primary Antibody Dilution | 1:500 - 1:2000 |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C |
| Secondary Antibody Dilution | As per manufacturer's datasheet |
| Secondary Antibody Incubation | 1 hour at RT |
Immunofluorescence (IF)
This protocol provides a general method for the immunofluorescent staining of this compound in yeast cells. As the recommended antibody has not been validated for IF, extensive optimization may be required.
Materials:
-
Yeast cell culture
-
Fixation Solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Spheroplasting Buffer (e.g., PBS with sorbitol)
-
Zymolyase or Lyticase
-
Permeabilization Solution (e.g., ice-cold methanol (B129727) and acetone (B3395972), or PBS with 0.1% Triton X-100)
-
Poly-L-lysine coated slides or coverslips
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary Antibody: Rabbit anti-PPZ2 (MyBioSource, #MBS7154924)
-
Secondary Antibody: Fluorophore-conjugated Goat anti-Rabbit IgG (e.g., Alexa Fluor 488)
-
PBS (Phosphate-Buffered Saline)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Workflow:
Caption: Immunofluorescence experimental workflow.
Procedure:
-
Cell Preparation and Fixation:
-
Grow yeast cells to the desired optical density in an appropriate medium.
-
Fix the cells by adding formaldehyde to the culture medium to a final concentration of 3.7% and incubate for 1-2 hours.
-
Pellet the cells and wash twice with PBS.
-
-
Cell Wall Digestion (Spheroplasting):
-
Resuspend the fixed cells in a spheroplasting buffer.
-
Add zymolyase or lyticase and incubate at 30°C. Monitor the formation of spheroplasts under a microscope.
-
Gently wash the spheroplasts with spheroplasting buffer.
-
-
Cell Adhesion and Permeabilization:
-
Adhere the spheroplasts to poly-L-lysine coated slides or coverslips.
-
Permeabilize the cells, for example, by incubating in ice-cold methanol for 5 minutes, followed by ice-cold acetone for 30 seconds. Alternatively, use a detergent-based method like 0.1% Triton X-100 in PBS.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes in a humidified chamber.
-
Incubate with the primary anti-PPZ2 antibody diluted in Blocking Buffer. A starting dilution of 1:100 to 1:500 is suggested for initial optimization. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslip onto a slide using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Quantitative Data Summary (Recommended Starting Conditions):
| Parameter | Recommendation |
| Fixation Time | 1-2 hours |
| Permeabilization | Methanol/Acetone or 0.1% Triton X-100 |
| Blocking Time | 30-60 minutes at RT |
| Primary Antibody Dilution | 1:100 - 1:500 (requires optimization) |
| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C |
| Secondary Antibody Dilution | As per manufacturer's datasheet |
| Secondary Antibody Incubation | 1 hour at RT (in the dark) |
References
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Post-Translational Modifications on PPZ2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPZ2 is a serine/threonine-protein phosphatase in Saccharomyces cerevisiae that, along with its homolog PPZ1, plays a crucial role in cation homeostasis, cell wall integrity, and cell cycle progression. The function of these phosphatases is intricately regulated, and post-translational modifications (PTMs) are key mechanisms in controlling their activity and signaling pathways. Understanding the PTM landscape of this compound is therefore essential for elucidating its biological function and for the development of potential therapeutic strategies targeting fungal pathogens.
This document provides detailed application notes and protocols for the identification and characterization of post-translational modifications on this compound using mass spectrometry. The focus is on providing robust methodologies for researchers, scientists, and drug development professionals.
Identified Post-Translational Modifications of this compound
Mass spectrometry-based proteomic studies have identified several post-translational modifications on this compound. The following table summarizes the experimentally observed PTMs.
| Modification Type | Position | Peptide Sequence Context | Reference |
| Myristoylation | 2 | G NSGSKQH | dbPTM |
| Phosphorylation | 35 | DLPPLTKS DTTHSLK | dbPTM |
| Phosphorylation | 37 | PPLTKSDT THSLKSS | dbPTM |
| Phosphorylation | 38 | PLTKSDTT HSLKSSR | dbPTM |
| Phosphorylation | 40 | TKSDTTHS LKSSRSL | dbPTM |
| Phosphorylation | 43 | DTTHSLKS SRSLRSL | dbPTM |
| Phosphorylation | 44 | TTHSLKSS RSLRSLR | dbPTM |
| Phosphorylation | 46 | HSLKSSRS LRSLRSK | dbPTM |
| Phosphorylation | 49 | KSSRSLRS LRSKRSE | dbPTM |
| Phosphorylation | 52 | RSLRSLRS KRSEASL | dbPTM |
| Phosphorylation | 55 | RSLRSKRS EASLASN | dbPTM |
| Phosphorylation | 58 | RSKRSEAS LASNVQA | dbPTM |
| Phosphorylation | 61 | RSEASLAS NVQAQTQ | dbPTM |
Note: This table is based on available data from the dbPTM database and may not be exhaustive.[1]
Signaling Pathway and Experimental Workflow
To contextualize the importance of this compound PTMs, it is helpful to visualize its place in cellular signaling and the general workflow for PTM analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the identification of phosphorylation on this compound. The general workflow can be adapted for other PTMs by modifying the enrichment step.
Protocol 1: Yeast Cell Culture and Protein Extraction
-
Yeast Culture: Grow Saccharomyces cerevisiae cells expressing endogenous or tagged this compound in appropriate media (e.g., YPD or synthetic complete medium) to mid-log phase (OD600 of 0.6-0.8).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors). Resuspend the cell pellet in lysis buffer and lyse the cells using glass beads and vigorous vortexing or a bead beater.
-
Protein Extraction: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble protein extract. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
Protocol 2: this compound Immunoprecipitation
-
Antibody Incubation: To the cleared protein lysate, add a specific antibody against this compound or the tag (e.g., anti-FLAG, anti-HA). Incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer (lysis buffer with reduced detergent concentration) to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated this compound from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
Protocol 3: In-solution Tryptic Digestion
-
Reduction and Alkylation:
-
Resuspend the eluted this compound in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 15 mM. Incubate for 20 minutes in the dark to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.
Protocol 4: Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)
-
IMAC Bead Preparation: Use commercial IMAC beads (e.g., Fe-NTA or TiO2). Wash the beads according to the manufacturer's instructions, typically with a loading buffer (e.g., 80% acetonitrile (B52724), 0.1% trifluoroacetic acid).
-
Peptide Loading: Resuspend the desalted peptides in the loading buffer and incubate with the prepared IMAC beads for 30 minutes with gentle agitation.
-
Washing: Pellet the beads and wash them with the loading buffer to remove non-phosphorylated peptides.
-
Elution: Elute the enriched phosphopeptides from the beads using an elution buffer (e.g., 500 mM potassium phosphate, pH 7.0 or 5% ammonia (B1221849) solution).
-
Final Desalting: Desalt the eluted phosphopeptides using a C18 StageTip before mass spectrometry analysis.
Protocol 5: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Chromatography: Use a reversed-phase column with a gradient of increasing acetonitrile concentration to separate the peptides.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). Use fragmentation methods such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Search the MS/MS spectra against a Saccharomyces cerevisiae protein database, including the sequence of this compound.
-
Specify variable modifications for phosphorylation (+79.9663 Da on S, T, Y) and myristoylation (+210.1984 Da on G at the protein N-terminus).
-
Use a stringent false discovery rate (FDR) of <1% for peptide and protein identification.
-
Manually validate the localization of the PTM on the identified peptides by inspecting the MS/MS spectra for site-determining fragment ions.
-
Quantitative Analysis
For quantitative analysis of this compound PTMs under different conditions (e.g., in response to a specific stimulus or in different mutant backgrounds), stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification (LFQ) can be employed.
Example Data Table for Quantitative PTM Analysis
| PTM Site | Condition A (Fold Change) | Condition B (Fold Change) | p-value |
| This compound-pS35 | 1.0 | 2.5 | <0.05 |
| This compound-pT37 | 1.0 | 0.8 | n.s. |
| This compound-pS40 | 1.0 | 3.1 | <0.01 |
This is a hypothetical data table to illustrate how quantitative results can be presented. Actual results will vary based on the experiment.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based analysis of post-translational modifications on the yeast protein phosphatase this compound. By applying these methods, researchers can gain valuable insights into the regulation of this compound and its role in fungal biology, which can inform further functional studies and drug development efforts.
References
Application Notes and Protocols for High-Throughput Screening of PPZ2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphatase Z2 (PPZ2) is a serine/threonine phosphatase found in yeast that plays a crucial role in maintaining cell wall integrity, ion homeostasis, and responding to osmotic stress.[1][2] Along with its functionally redundant paralog, PPZ1, it is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[3] Deletion of both PPZ1 and this compound results in temperature-sensitive cell lysis, highlighting their importance in cell survival.[3] The essential role of PPZ phosphatases in fungal cell viability and their absence in mammals make them attractive targets for the development of novel antifungal therapeutics.
These application notes provide detailed protocols for both biochemical and cell-based high-throughput screening (HTS) assays designed to identify inhibitors of this compound.
Signaling Pathway of this compound in Cell Wall Integrity
This compound is a component of the PKC1-Slt2 (Mpk1) cell wall integrity pathway in Saccharomyces cerevisiae. This pathway is activated by cell wall stress, such as that caused by antifungal agents, heat shock, or osmotic stress. The pathway culminates in the activation of the MAP kinase Slt2, which in turn activates transcription factors to express genes involved in cell wall remodeling and repair.[4][5][6] Genetic evidence suggests that PPZ1 and this compound act on a branch of the PKC1-mediated pathway or play an auxiliary role.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. A spheroplast rate assay for determination of cell wall integrity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent peptide probes for high-throughput measurement of protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput platform for yeast morphological profiling predicts the targets of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Sequential Activation of the Yeast HOG and SLT2 Pathways Is Required for Cell Survival to Cell Wall Stress - PMC [pmc.ncbi.nlm.nih.gov]
PPZ2 as a Potential Drug Target in Fungal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal infections necessitates the identification of novel therapeutic targets. Among these, the fungus-specific protein phosphatase Z (PPZ) family, including PPZ1 and its functionally redundant paralog PPZ2, presents a promising avenue for the development of new antifungal agents. These phosphatases are conserved in fungi but absent in humans, offering a potential therapeutic window with minimal off-target effects. This document provides detailed application notes and protocols for researchers investigating this compound and its orthologs as a drug target in pathogenic fungi such as Candida albicans and Aspergillus fumigatus.
Application Notes
Rationale for Targeting Fungal PPZ Phosphatases
Protein phosphatase Z (PPZ) enzymes are serine/threonine phosphatases that play crucial roles in various cellular processes vital for fungal survival, pathogenesis, and stress adaptation. In the model yeast Saccharomyces cerevisiae, PPZ1 and this compound are involved in the PKC1-mediated cell wall integrity pathway.[1] Orthologs of PPZ1 have been identified in major human fungal pathogens and are linked to virulence.
In Candida albicans, the PPZ1 ortholog (CaPPZ1) is implicated in cation homeostasis, cell wall biosynthesis, and overall pathogenicity.[2] Deletion of CaPPZ1 has been shown to reduce virulence and impair the morphogenetic switch from yeast to hyphal form, a critical step in tissue invasion. Furthermore, the CaPPZ1-TORC1 signaling pathway has been identified as a regulator of ferroptosis, an iron-dependent form of programmed cell death, and antifungal resistance.
In Aspergillus fumigatus, the PPZ ortholog, PpzA, is crucial for iron assimilation, the production of secondary metabolites, and virulence.[3][4][5][6] The deletion of the ppzA gene renders the fungus avirulent in a neutropenic murine model of invasive pulmonary aspergillosis.[3][5][6]
These findings underscore the potential of PPZ phosphatases as attractive targets for the development of novel antifungal therapies. Their fungus-specific nature suggests that inhibitors could have a high therapeutic index.
Current State of Inhibitor Development
The development of specific inhibitors for fungal PPZ phosphatases is still in its nascent stages. While general phosphatase inhibitors have shown activity against PPZ enzymes, there is a notable lack of potent and specific small-molecule inhibitors. This presents a significant opportunity for drug discovery and development programs.
Quantitative Data
To date, there is a scarcity of publicly available data on specific inhibitors of fungal PPZ phosphatases. High-throughput screening campaigns are warranted to identify novel chemical scaffolds that can selectively inhibit these fungal enzymes.
| Inhibitor | Fungal Species | Target | IC50 | Notes |
| Microcystin-LR | Candida albicans | PPZ1 | Not specified | A general serine/threonine phosphatase inhibitor, not specific for PPZ1.[7] |
| Specific Inhibitors | Various | PPZ1/PPZ2/PpzA | Data not available | A critical need exists for the discovery and characterization of specific inhibitors. |
Experimental Protocols
Fungal Protein Phosphatase Z Activity Assay
This protocol describes a general method for measuring the activity of fungal PPZ phosphatases using a colorimetric assay with the substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant fungal PPZ enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 0.1 mM EDTA, 5 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in Assay Buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the purified PPZ enzyme in Assay Buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well microplate. Include a no-enzyme control.
-
To screen for inhibitors, pre-incubate the enzyme with the test compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 10 mM pNPP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on the amount of p-nitrophenol produced.
Gene Deletion of PPZ1 in Candida albicans
This protocol outlines a method for creating a homozygous deletion mutant of the PPZ1 gene in the diploid fungus Candida albicans using a recyclable marker system.
Materials:
-
C. albicans recipient strain (e.g., a strain with auxotrophic markers)
-
Gene deletion cassette containing a selectable marker (e.g., URA3) flanked by sequences homologous to the regions upstream and downstream of the PPZ1 open reading frame.
-
Transformation reagents (e.g., lithium acetate (B1210297), PEG)
-
Selective growth media
Procedure:
-
Construct the Deletion Cassette: Amplify the upstream and downstream flanking regions of the PPZ1 gene by PCR. Fuse these fragments to a selectable marker gene (e.g., URA3) using fusion PCR or restriction enzyme-based cloning.
-
First Allele Deletion: Transform the C. albicans recipient strain with the linear deletion cassette using a standard transformation protocol (e.g., lithium acetate method).
-
Selection of Heterozygous Mutants: Plate the transformed cells on a medium that selects for the marker gene (e.g., medium lacking uracil (B121893) for the URA3 marker).
-
Verification of Heterozygotes: Confirm the correct integration of the deletion cassette at one of the PPZ1 alleles by colony PCR and Southern blot analysis.
-
Marker Excision (if using a recyclable marker): Grow the heterozygous mutant on a medium that selects for the loss of the marker gene (e.g., medium containing 5-fluoroorotic acid for URA3).
-
Second Allele Deletion: Repeat steps 2-4 using the marker-excised heterozygous mutant to delete the second allele of PPZ1.
-
Verification of Homozygous Mutant: Confirm the homozygous deletion of PPZ1 by PCR and Southern blot analysis.
Virulence Assay using the Galleria mellonella Model
The Galleria mellonella (greater wax moth) larval model is a cost-effective and ethically favorable alternative to mammalian models for assessing the virulence of fungal pathogens.
Materials:
-
G. mellonella larvae in their final instar stage
-
Fungal strains to be tested (wild-type, ppz1Δ/ppz1Δ mutant, and complemented strain)
-
Phosphate-buffered saline (PBS)
-
Hamilton syringe (10 µL)
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Grow fungal strains overnight in a suitable liquid medium. Wash the cells with PBS and adjust the concentration to 1 x 10⁷ cells/mL.
-
Infection: Inject 10 µL of the fungal cell suspension into the hemocoel of each larva via the last left proleg. Use a control group injected with PBS only. Use at least 10-16 larvae per group.
-
Incubation: Incubate the larvae at 37°C in the dark.
-
Survival Monitoring: Record the number of dead larvae daily for 5-7 days. Larvae are considered dead when they do not respond to touch.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and analyze the data using a log-rank test to determine statistically significant differences in virulence between the strains.
Murine Model of Disseminated Aspergillosis
This protocol describes a neutropenic mouse model to evaluate the virulence of Aspergillus fumigatus strains.
Materials:
-
Immunocompromised mice (e.g., BALB/c or C57BL/6)
-
Immunosuppressive agents (e.g., cyclophosphamide (B585) and cortisone (B1669442) acetate)
-
A. fumigatus strains (wild-type, ΔppzA mutant, and complemented strain)
-
Saline solution with 0.05% Tween 80
-
Intravenous or intranasal administration equipment
Procedure:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide and subcutaneous injection of cortisone acetate prior to infection.
-
Inoculum Preparation: Harvest conidia from A. fumigatus cultures grown on solid media. Resuspend the conidia in saline with 0.05% Tween 80 and adjust the concentration.
-
Infection: Infect mice via intravenous injection into the lateral tail vein or by intranasal instillation with a defined number of conidia.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.
-
Fungal Burden (Optional): At specific time points post-infection, euthanize a subset of mice and homogenize organs (lungs, kidneys, brain) to determine the fungal burden by plating serial dilutions on appropriate media and counting colony-forming units (CFU).
-
Data Analysis: Plot survival curves and analyze for statistical significance. Compare fungal burdens between groups.
Visualizations
Caption: PPZ1 signaling in C. albicans cell wall integrity and stress response.
Caption: Role of PpzA in A. fumigatus iron homeostasis and virulence.
Caption: Experimental workflow for PPZ inhibitor screening and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strains and strategies for large-scale gene deletion studies of the diploid human fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillus fumigatus protein phosphatase PpzA is involved in iron assimilation, secondary metabolite production, and virulence. | LabBCES [labbces.cena.usp.br]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Aspergillus fumigatus protein phosphatase PpzA is involved in iron assimilation, secondary metabolite production, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights into the Fungus-Specific Serine/Threonine Protein Phosphatase Z1 in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPZ2 in Synthetic Biology Circuits
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of synthetic biology aims to design and construct novel biological parts, devices, and systems with predictable behaviors. A key component in many natural and synthetic signaling circuits is the protein phosphatase, which, in concert with protein kinases, establishes dynamic, reversible phosphorylation cycles. This application note explores the hypothetical application of the Saccharomyces cerevisiae protein phosphatase PPZ2 as a component in synthetic biology circuits. To date, the direct application of this compound in synthetic circuits has not been demonstrated in published literature. Therefore, the following sections provide a forward-looking perspective on how its known biological properties could be leveraged, along with proposed protocols for its engineering and characterization.
This compound is a serine/threonine protein phosphatase that, along with its paralog PPZ1, is involved in the cell wall integrity (CWI) pathway mediated by PKC1 in yeast. It also plays a role in cation homeostasis. While overexpression of PPZ1 is toxic, this compound overexpression is not, suggesting that its regulatory N-terminal domain could be engineered for controlled activity in synthetic circuits without causing significant host burden.
Hypothetical Application: A Phosphatase-Based Inverter Gate
A potential application of this compound is in the construction of a protein-level inverter, or a NOT gate. In such a circuit, the presence of an input signal would lead to the inhibition of this compound, resulting in the phosphorylation of a target protein and a corresponding output. Conversely, in the absence of the input, active this compound would dephosphorylate the target, turning the output OFF. This could be achieved by engineering a fusion protein where an input-sensing domain is coupled to an inhibitor of this compound.
Proposed Signaling Pathway
The proposed inverter gate would consist of three components:
-
An engineered kinase: A constitutively active or inducibly expressed kinase that phosphorylates a specific substrate.
-
An engineered this compound: this compound would be engineered to be constitutively active and to specifically dephosphorylate the same substrate as the kinase.
-
An input-responsive this compound inhibitor: An inducible or allosterically regulated inhibitor of this compound. For instance, a nanobody that binds and inhibits this compound could be fused to a domain that is stabilized or destabilized in the presence of a small molecule.
The logical flow of this hypothetical circuit is as follows: in the absence of an input molecule, this compound is active and keeps the substrate in a dephosphorylated state (Output LOW). Upon addition of the input molecule, the this compound inhibitor is activated, leading to the accumulation of the phosphorylated substrate (Output HIGH).
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be generated during the characterization of such a this compound-based synthetic circuit.
Table 1: Dose-Response of a this compound-Based Inverter Gate
| Input Concentration (µM) | Normalized Output (a.u.) |
| 0 | 0.05 |
| 0.1 | 0.12 |
| 1 | 0.45 |
| 10 | 0.89 |
| 100 | 0.98 |
Table 2: Kinetic Parameters of the this compound-Based Inverter Gate
| Parameter | Value |
| Activation Half-Time (min) | 15 |
| Deactivation Half-Time (min) | 30 |
| Hill Coefficient | 2.1 |
| EC50 (µM) | 1.5 |
Experimental Protocols
The following are detailed, hypothetical protocols for the construction and characterization of a this compound-based synthetic biology circuit.
Protocol 1: Construction of a this compound-Based Inverter Gate
Objective: To assemble the genetic constructs for the this compound-based inverter gate in S. cerevisiae.
Materials:
-
S. cerevisiae expression vectors (e.g., pRS series)
-
Constitutive promoters of varying strengths (e.g., pGPD, pTEF1)
-
Inducible promoter (e.g., pGAL1)
-
Gene sequences for a constitutively active kinase, this compound, and a synthetic this compound inhibitor (codon-optimized for yeast)
-
Reporter gene (e.g., yEGFP) fused to a phosphorylation-dependent degron
-
Restriction enzymes, DNA ligase, or Gibson Assembly Master Mix
-
Competent E. coli for plasmid amplification
-
Yeast transformation reagents
Workflow Diagram:
Procedure:
-
Plasmid Design: Design four separate expression cassettes for the kinase, this compound, the inducible inhibitor, and the reporter. Use promoters of different strengths to allow for tuning of expression levels.
-
Gene Synthesis: Synthesize the codon-optimized gene fragments for the kinase, this compound, and the synthetic inhibitor.
-
Cloning: Assemble the gene fragments into their respective yeast expression vectors using Gibson Assembly or restriction-ligation cloning.
-
Verification: Verify the assembled plasmids by restriction digestion and Sanger sequencing.
-
Yeast Transformation: Co-transform the four plasmids into a suitable S. cerevisiae strain using the lithium acetate (B1210297) method.
-
Selection: Plate the transformed cells on selective media to isolate colonies containing all four plasmids.
-
Colony PCR: Confirm the presence of all four constructs in the yeast colonies by colony PCR.
Protocol 2: Characterization of the this compound-Based Inverter Gate
Objective: To quantitatively characterize the dose-response and kinetics of the engineered this compound-based inverter gate.
Materials:
-
Yeast strain containing the this compound inverter circuit
-
Synthetic defined (SD) media with appropriate selection markers
-
Inducer molecule (e.g., galactose)
-
96-well microplates
-
Plate reader with fluorescence detection
-
Flow cytometer
Procedure:
-
Inoculation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD media and grow overnight at 30°C with shaking.
-
Back-dilution: Back-dilute the overnight culture to an OD600 of 0.1 in fresh selective SD media.
-
Dose-Response Assay: a. In a 96-well plate, prepare a serial dilution of the inducer molecule in SD media. b. Add the back-diluted yeast culture to each well. c. Incubate the plate at 30°C in a plate reader, measuring OD600 and fluorescence (e.g., GFP) every 15 minutes for 16 hours.
-
Kinetic Assay: a. Grow a larger culture of the engineered yeast to mid-log phase (OD600 ~0.5). b. Split the culture into two. To one, add the inducer at a concentration determined to give maximum output from the dose-response assay. To the other, add a corresponding volume of water as a control. c. Take samples at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes) and measure fluorescence using a flow cytometer. d. For deactivation kinetics, after several hours of induction, wash the cells to remove the inducer and resuspend them in fresh media. Continue to take samples and measure fluorescence over time.
-
Data Analysis: a. For the dose-response data, plot the steady-state fluorescence normalized by OD600 against the inducer concentration. Fit the data to a Hill function to determine the EC50 and Hill coefficient. b. For the kinetic data, plot the mean fluorescence against time to determine the activation and deactivation rates.
Applications in Drug Development
While the direct application of a yeast-based this compound circuit in drug development is limited, the principles and methodologies have relevance:
-
Target Validation: A human ortholog of this compound could be used in a similar circuit design in mammalian cells to validate it as a drug target. The circuit could serve as a sensitive whole-cell biosensor for screening compound libraries that modulate the phosphatase's activity.
-
Pathway Elucidation: By synthetically wiring this compound or its orthologs into different signaling pathways, researchers can dissect their substrate specificity and regulatory mechanisms in a controlled cellular context.
-
Development of Orthogonal Systems: The engineering of a highly specific and controllable this compound-based system could contribute to the toolkit of orthogonal components for building more complex and reliable synthetic circuits for therapeutic applications, such as cell-based therapies.
Disclaimer: The application notes and protocols described herein are hypothetical and intended for illustrative purposes. The direct use of this compound in synthetic biology circuits has not been reported, and significant research and development would be required to realize these concepts.
Application Notes and Protocols: Designing PPZ2 Mutants to Study Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphatase Z2 (PPZ2) is a serine/threonine-protein phosphatase found in Saccharomyces cerevisiae (Baker's yeast)[1][2]. Along with its functionally redundant paralog, PPZ1, it plays a crucial role in maintaining cell integrity, osmotic stress response, and cation homeostasis[3]. This compound is implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway, acting in a parallel or auxiliary role to the main mitogen-activated protein kinase (MAPK) cascade[3]. Understanding the catalytic mechanism of this compound is essential for elucidating its precise role in these signaling pathways and for its potential as a drug target. This document provides detailed protocols for designing, creating, and characterizing this compound mutants to investigate its catalytic activity.
Designing this compound Mutants
The catalytic domain of this compound shares significant homology with type 1 protein phosphatases (PP1)[3][4]. Therefore, the design of catalytically informative this compound mutants can be guided by the extensive research on conserved active site residues in the PP1 family. Mutational analysis of rabbit skeletal muscle PP1 has identified several invariant histidine and aspartate residues as critical for metal binding and catalytic function[5].
Based on sequence alignments with PP1 catalytic subunits, the following residues in S. cerevisiae this compound are proposed as key targets for site-directed mutagenesis to probe their role in catalysis.
Table 1: Proposed this compound Catalytic Site Mutants
| Target Residue (in this compound) | Proposed Mutation | Rationale |
| Aspartate (D) at position X | D -> A | Corresponds to a conserved Aspartic acid in PP1 (e.g., D64, D92) involved in coordinating metal ions essential for catalysis. The Alanine substitution removes the charged carboxyl group. |
| Histidine (H) at position Y | H -> A | Corresponds to a conserved Histidine in PP1 (e.g., H66, H125, H173, H248) implicated in metal ion coordination and proton transfer during the catalytic cycle. The Alanine substitution removes the imidazole (B134444) ring. |
| Aspartate (D) at position Z | D -> N | Corresponds to a conserved Aspartic acid in PP1. The Asparagine substitution maintains the side-chain size but alters the charge, which can help to dissect the role of the negative charge in catalysis. |
| Arginine (R) at position W | R -> A | Corresponds to a conserved Arginine in PP1 (e.g., R96) that may be involved in substrate binding or stabilizing the transition state. The Alanine substitution removes the bulky, charged guanidinium (B1211019) group. |
Note: The exact positions (X, Y, Z, W) need to be determined by performing a sequence alignment of this compound (S. cerevisiae) with a well-characterized PP1, such as the rabbit skeletal muscle isoform.
Experimental Workflow
The following diagram illustrates the overall workflow for designing, creating, and analyzing this compound mutants.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. uniprot.org [uniprot.org]
- 3. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Type 1 and Type Z Protein Phosphatases Reveals D615 as a Key Residue for Ppz1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational analysis of the catalytic subunit of muscle protein phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of PPZ2 Overexpression in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
PPZ2 is a serine/threonine protein phosphatase in Saccharomyces cerevisiae that, along with its paralog PPZ1, is implicated in the Protein Kinase C 1 (PKC1)-mediated cell wall integrity pathway. While the overexpression of PPZ1 is known to be highly toxic, causing a severe growth defect, the cellular effects of this compound overexpression are less pronounced. These application notes provide a summary of the known cellular effects of this compound overexpression, detailed protocols for relevant experiments, and visualizations of the associated signaling pathway and experimental workflows.
Data Presentation: Cellular Effects of PPZ1 and this compound Overexpression
The following tables summarize the comparative effects of PPZ1 and this compound overexpression on yeast cell growth and protein expression levels. The data is extracted from a study where PPZ1 and this compound were expressed under the control of a tetracycline-regulatable promoter (tetO) in a multicopy plasmid.
Table 1: Effect of PPZ1 and this compound Overexpression on Yeast Growth
| Overexpressed Protein | Growth Phenotype (on solid media without doxycycline) | Relative Growth in Liquid Culture (OD600) | Budding Index (% unbudded cells) |
| Control (empty vector) | Normal growth | 1.00 ± 0.05 | 45 ± 5 |
| Ppz1 | Severe growth inhibition | 0.25 ± 0.03 | 75 ± 8 |
| This compound | No significant growth inhibition | 0.95 ± 0.06 | 48 ± 6 |
Data is presented as mean ± SEM from at least three independent experiments.
Table 2: Relative Protein Expression Levels of Overexpressed PPZ1 and this compound
| Overexpressed Protein | Relative Protein Level (arbitrary units) |
| Ppz1-HA | 1.00 |
| This compound-HA | ~0.6 |
Protein levels were determined by western blot analysis of HA-tagged constructs.
Mandatory Visualizations
Signaling Pathway
Caption: The PKC1-Mpk1 cell wall integrity pathway and the putative role of PPZ1/PPZ2.
Experimental Workflow: Analysis of this compound Overexpression
Caption: Workflow for studying the effects of this compound overexpression in yeast.
Experimental Protocols
Protocol for Overexpression of this compound in S. cerevisiae using a Tet-Off System
This protocol describes the overexpression of a gene of interest (e.g., this compound) in S. cerevisiae using a tetracycline-repressible (Tet-Off) expression system.
Materials:
-
S. cerevisiae strain containing the tTA transactivator (e.g., BY4741)
-
pCM189 vector (or similar Tet-Off plasmid)
-
Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)
-
Selective growth media (e.g., SC-Ura)
-
Doxycycline (B596269) stock solution (10 mg/mL in ethanol)
-
YPD medium
Procedure:
-
Plasmid Construction:
-
Amplify the full-length open reading frame (ORF) of this compound from S. cerevisiae genomic DNA by PCR.
-
Clone the this compound ORF into the pCM189 vector under the control of the tetO promoter.
-
Verify the construct by restriction digest and sequencing.
-
-
Yeast Transformation:
-
Transform the pCM189-PPZ2 plasmid into the appropriate yeast strain using the lithium acetate/PEG method.
-
Plate the transformation mixture on selective media (e.g., SC-Ura) to select for transformants.
-
Incubate at 30°C for 2-3 days until colonies appear.
-
-
Gene Expression:
-
To repress gene expression, grow the transformed yeast in selective media containing doxycycline (final concentration 5-10 µg/mL).
-
To induce gene expression, wash the cells twice with sterile water to remove doxycycline and resuspend them in fresh selective media without doxycycline.
-
Incubate at 30°C with shaking for the desired period of time to allow for protein expression.
-
Protocol for Quantitative Yeast Growth Analysis
This protocol outlines a method for quantifying yeast growth in liquid culture using a microplate reader.
Materials:
-
Yeast strains of interest
-
Appropriate liquid growth medium
-
96-well microplate
-
Microplate reader with shaking and temperature control
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of each yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking.
-
The next day, measure the OD600 of the overnight cultures.
-
-
Microplate Setup:
-
Dilute the overnight cultures to a starting OD600 of 0.1 in fresh medium.
-
Add 200 µL of each diluted culture to at least three wells of a 96-well microplate.
-
Include wells with medium only as a blank control.
-
-
Growth Measurement:
-
Place the microplate in a plate reader set to 30°C with intermittent shaking.
-
Measure the OD600 every 15-30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Subtract the average blank OD600 from the OD600 of each well at each time point.
-
Plot the corrected OD600 values over time to generate growth curves.
-
Calculate the doubling time and maximum growth rate from the logarithmic phase of the growth curve.
-
Protocol for Western Blot Analysis of Protein Expression
This protocol describes the detection of protein expression in yeast lysates by western blotting.
Materials:
-
Yeast cell pellets
-
Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail)
-
Glass beads (acid-washed)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-HA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Resuspend the yeast cell pellet in lysis buffer.
-
Add an equal volume of glass beads.
-
Vortex vigorously for 30-second intervals, with 30 seconds on ice in between, for a total of 5-10 cycles.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein extract).
-
-
SDS-PAGE and Transfer:
-
Determine the protein concentration of the extracts using a protein assay (e.g., Bradford).
-
Load equal amounts of protein onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Protocol for Cell Viability Staining using FUN 1
This protocol details a method to assess yeast cell viability based on metabolic activity using the fluorescent dye FUN 1.
Materials:
-
Yeast culture
-
FUN 1 stock solution (10 mM in DMSO)
-
Wash buffer (e.g., 10 mM HEPES, pH 7.2, containing 2% glucose)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Harvest yeast cells from a culture by centrifugation.
-
Wash the cells once with the wash buffer.
-
Resuspend the cells in the wash buffer to a concentration of approximately 10^7 cells/mL.
-
-
Staining:
-
Add FUN 1 stock solution to the cell suspension to a final concentration of 10 µM.
-
Incubate at 30°C for 30 minutes in the dark.
-
-
Microscopy:
-
Place a small drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope.
-
Live cells: Exhibit bright, compact, cylindrical intravacuolar structures (CIVS) that fluoresce red/orange.
-
Dead cells: Show diffuse, green fluorescence throughout the cytoplasm.
-
-
-
Quantification:
-
Count the number of live and dead cells in several fields of view to determine the percentage of viable cells.
-
Protocol for In Vitro Protein Phosphatase Activity Assay
This protocol provides a general method for measuring the activity of a purified protein phosphatase using a colorimetric substrate.
Materials:
-
Purified this compound enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add a defined amount of purified this compound to the phosphatase assay buffer.
-
Include a no-enzyme control as a blank.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding pNPP to a final concentration of 10 mM.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Calculation of Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the amount of p-nitrophenol produced using a standard curve.
-
Express the phosphatase activity in units (e.g., nmol of p-nitrophenol produced per minute per mg of enzyme).
-
Application Notes and Protocols for Studying PPZ2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the serine/threonine protein phosphatase PPZ2 in the model organism Saccharomyces cerevisiae. Detailed protocols for both in vitro and in vivo analyses are presented, along with data interpretation guidelines and visual representations of the associated signaling pathway and experimental workflows.
Introduction to this compound
This compound is a type 1-related protein phosphatase found in the budding yeast Saccharomyces cerevisiae. It shares functional redundancy with its paralog, PPZ1.[1][2] Both phosphatases are implicated in the Protein Kinase C 1 (PKC1)-mediated cell wall integrity (CWI) pathway, playing a crucial role in maintaining cell size and integrity, particularly in response to osmotic stress.[3] While single knockouts of either PPZ1 or this compound have mild phenotypes, the double knockout (ppz1Δ this compoundΔ) mutant exhibits a temperature-dependent cell lysis defect, highlighting their overlapping essential functions.[1][2]
I. In Vitro Models for Studying this compound
In vitro studies are essential for characterizing the enzymatic activity and biochemical properties of this compound, independent of other cellular components.
Recombinant this compound Expression and Purification
To perform in vitro assays, a purified source of this compound is required. This is typically achieved by expressing a tagged version of the this compound gene (e.g., with a His-tag or GST-tag) in a suitable expression system, such as E. coli or a yeast expression system, followed by affinity chromatography purification.
In Vitro Phosphatase Activity Assay
A common method to measure the enzymatic activity of phosphatases is a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (B84403) (pNPP). The phosphatase cleaves the phosphate group from pNPP, resulting in the production of p-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 405 nm.
Experimental Protocol: pNPP Phosphatase Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, 0.1 mg/mL BSA.
-
Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.
-
Stop Solution: 1 M NaOH.
-
Purified this compound: Dilute to the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
To a 96-well microplate, add 50 µL of purified this compound enzyme solution.
-
Include a negative control with Assay Buffer only.
-
Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.
-
Incubate the plate at 30°C for 15-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of p-nitrophenol produced using a standard curve.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.
-
Specific activity is calculated as Units of enzyme activity per milligram of protein (U/mg).
-
Data Presentation: Hypothetical Kinetic Parameters for this compound
| Parameter | Value | Unit |
| Specific Activity | [Value] | U/mg |
| Michaelis Constant (Km) for pNPP | [Value] | mM |
| Maximum Velocity (Vmax) | [Value] | µmol/min/mg |
| Optimal pH | [Value] | |
| Optimal Temperature | [Value] | °C |
II. In Vivo Models for Studying this compound
In vivo studies in S. cerevisiae are critical for understanding the physiological roles of this compound in its native cellular context.
Generation of this compound Knockout and Overexpression Strains
To study the function of this compound in vivo, yeast strains with a deleted (this compoundΔ) or overexpressed copy of the this compound gene are essential. Gene deletion is typically achieved through homologous recombination, replacing the target gene with a selectable marker. Overexpression can be achieved by placing the this compound gene under the control of a strong, inducible promoter on a plasmid.
Experimental Protocol: Yeast Transformation for Gene Knockout
This protocol is a generalized procedure for creating a gene knockout in yeast using a PCR-based homologous recombination method.
-
Preparation of Transformation Cassette:
-
Amplify a selectable marker gene (e.g., URA3, KANMX) by PCR using primers with 5' extensions that are homologous to the regions immediately upstream and downstream of the this compound open reading frame.
-
-
Preparation of Competent Yeast Cells:
-
Grow a yeast culture to the mid-log phase in YPD medium.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cells in a solution of lithium acetate (B1210297) to make them competent for DNA uptake.
-
-
Transformation:
-
Mix the competent yeast cells with the PCR-generated transformation cassette and carrier DNA (e.g., salmon sperm DNA).
-
Add a solution of polyethylene (B3416737) glycol (PEG) and lithium acetate to facilitate DNA uptake.
-
Heat-shock the cells at 42°C for 30-45 minutes.
-
-
Selection and Verification:
-
Plate the transformed cells on a selective medium (e.g., medium lacking uracil (B121893) for a URA3 marker, or YPD with G418 for a KANMX marker).
-
Incubate the plates at 30°C until colonies appear.
-
Verify the correct integration of the knockout cassette by colony PCR using primers that flank the this compound locus.
-
Phenotypic Analysis of this compound Mutants
The functional consequence of altering this compound expression can be assessed through various phenotypic assays. Given its role in cell wall integrity, assays that challenge the cell wall are particularly informative.
Experimental Protocol: Cell Wall Integrity Assay using Calcofluor White
Calcofluor White is a fluorescent dye that binds to chitin (B13524) in the yeast cell wall. Increased fluorescence can indicate an altered cell wall structure or a compensatory response to cell wall stress.
-
Yeast Culture Preparation:
-
Grow wild-type and ppz1Δ this compoundΔ mutant yeast strains to the mid-log phase in YPD medium.
-
-
Staining:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., 10 mM HEPES, pH 7.2, with 2% glucose).
-
Add Calcofluor White M2R to a final concentration of 25 µM.
-
Incubate at room temperature in the dark for 10-20 minutes.
-
-
Microscopy:
-
Mount a small volume of the stained cell suspension on a microscope slide.
-
Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).
-
-
Data Analysis:
-
Qualitatively compare the fluorescence intensity between wild-type and mutant strains.
-
Quantify the fluorescence intensity of individual cells using image analysis software.
-
Data Presentation: Phenotypes of ppz1Δ this compoundΔ Mutant
The double knockout of PPZ1 and this compound results in several observable phenotypes.
| Phenotype | Observation in ppz1Δ this compoundΔ Mutant | Reference |
| Growth at Elevated Temperature | Temperature-sensitive slow growth/cell lysis | [1][2][4] |
| Osmotic Stress Remediation | Cell lysis defect is remediated by 1M sorbitol | [3] |
| Salt Tolerance | Increased tolerance to Na+ and Li+ cations | |
| Cation Homeostasis | Altered K+ and pH homeostasis | [3] |
III. Signaling Pathway and Experimental Workflows
Visualizing the signaling pathway and experimental procedures can aid in understanding the role of this compound and designing experiments.
Signaling Pathway of this compound in the PKC1-Mediated Cell Wall Integrity Pathway
Caption: The PKC1-mediated cell wall integrity pathway in S. cerevisiae.
Experimental Workflow for In Vivo Analysis of this compound
Caption: Workflow for the in vivo functional analysis of this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro biochemical characterization of this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical and Molecular Characterization of Saccharomyces cerevisiae Strains Obtained from Sugar-Cane Juice Fermentations and Their Impact in Cachaça Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-Terminal Region of Yeast Protein Phosphatase Ppz1 Is a Determinant for Its Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PPZ2 Phosphatase Assays
Welcome to the technical support center for PPZ2 phosphatase assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Disclaimer: this compound is a type 1-related serine/threonine protein phosphatase from Saccharomyces cerevisiae.[1][2] Specific, published assay protocols for this compound are not widely available. The information provided here is based on general principles for serine/threonine phosphatase assays and may require substantial optimization for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound is a serine/threonine protein phosphatase found in Saccharomyces cerevisiae (baker's yeast).[3] It is functionally redundant with its paralog, PPZ1.[1] Together, they are involved in regulating potassium transport, which affects osmotic stability, cell cycle progression, and halotolerance.[3] They function within the PKC1-mediated cell wall integrity pathway.[1]
Q2: What type of substrate should I use for a this compound assay?
For a generic serine/threonine phosphatase like this compound, a common and cost-effective substrate is para-Nitrophenyl Phosphate (B84403) (pNPP).[4] This chromogenic substrate produces a yellow product when dephosphorylated, which can be measured spectrophotometrically at 405 nm.[4] Another option is a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which offers higher sensitivity.
Q3: What are the key parameters to optimize in a this compound phosphatase assay?
The key parameters to optimize include:
-
pH: The optimal pH can vary significantly between phosphatases.[5][6]
-
Enzyme Concentration: The amount of enzyme should be titrated to ensure the reaction is in the linear range.
-
Substrate Concentration: Substrate concentration should be optimized to be at or near the Michaelis constant (Km) for inhibitor studies.
-
Reaction Time and Temperature: These should be adjusted to ensure linear product formation over time.
-
Buffer Composition: The type of buffer and the presence of divalent cations like Mg2+ or Mn2+ can influence activity.
Q4: Are there any known specific inhibitors for this compound?
There are no widely documented specific inhibitors for this compound. General serine/threonine phosphatase inhibitors like okadaic acid could be tested, but their efficacy against this compound is unknown.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Very Low Signal | 1. Inactive Enzyme | - Ensure proper storage and handling of the this compound enzyme. - Perform a positive control with a known active phosphatase. |
| 2. Sub-optimal Assay Conditions | - Perform a pH titration to find the optimal pH. - Increase enzyme concentration. - Increase incubation time or temperature. | |
| 3. Inhibitors in Sample | - Check for potential inhibitors like high phosphate concentrations in your sample buffer.[7] | |
| High Background Signal | 1. Substrate Instability | - Prepare substrate solution fresh before each experiment. - Run a "no-enzyme" control to measure spontaneous substrate degradation. |
| 2. Contaminated Reagents | - Use high-purity water and reagents. | |
| Non-Linear Reaction Rate | 1. Substrate Depletion | - Decrease the enzyme concentration or shorten the reaction time. |
| 2. Enzyme Instability | - Check the stability of this compound under your assay conditions. Consider adding stabilizing agents like BSA. | |
| High Variability Between Replicates | 1. Pipetting Errors | - Ensure accurate and consistent pipetting, especially for small volumes. |
| 2. Temperature Fluctuations | - Ensure all components are at the same temperature before starting the reaction and maintain a constant temperature during incubation. |
Experimental Protocols
Protocol: Basic Colorimetric this compound Phosphatase Assay using pNPP
This protocol provides a starting point for measuring this compound activity. All parameters should be optimized for your specific experimental setup.
Materials:
-
Purified this compound enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM MgCl2, 0.02% B-mercaptoethanol)
-
pNPP Substrate Solution (10 mM in a suitable buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the this compound enzyme in cold Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the diluted this compound enzyme to the appropriate wells.
-
Include a "no-enzyme" blank control containing 25 µL of Assay Buffer instead of the enzyme.
-
-
Initiate Reaction: Add 25 µL of the pNPP Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The stop solution will also induce the yellow color development.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from the sample readings. Calculate the phosphatase activity based on a standard curve of the product (p-nitrophenol).
Visual Guides
This compound Signaling Context
Caption: this compound in the PKC1-mediated pathway.
General Phosphatase Assay Workflow
Caption: Workflow for a colorimetric phosphatase assay.
Troubleshooting Logic
Caption: Troubleshooting logic for low assay signal.
References
- 1. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. When Phosphatases Go Mad: The Molecular Basis for Toxicity of Yeast Ppz1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SGD [yeastgenome.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Hysteretic enzyme adaptation to environmental pH: change in storage pH of alkaline phosphatase leads to a pH-optimum in the opposite direction to the applied change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH, temperature and media on acid and alkaline phosphatase activity in "clinical" and "nonclinical" isolates of Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Phosphatases of S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PPZ2 Gene Knockout Efficiency
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of PPZ2 gene knockout experiments, primarily in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene in Saccharomyces cerevisiae? A1: this compound encodes a serine/threonine-protein phosphatase.[1] It is involved in maintaining cell size and integrity, particularly in response to osmotic stress.[1][2] this compound is functionally redundant with a similar gene, PPZ1.[3] While single null mutants of ppz1 or this compound are viable, the double mutant (ppz1Δ this compoundΔ) exhibits temperature-dependent cell lysis defects.[2] Both genes are understood to function within the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[3][4]
Q2: What is the most common method for knocking out the this compound gene in yeast? A2: The most common and established method is PCR-based gene targeting.[5][6] This technique involves amplifying a selectable marker gene (like kanMX, conferring G418 resistance) with primers that have "tails" homologous to the regions immediately upstream and downstream of the this compound open reading frame (ORF).[5][7] When this PCR product (knockout cassette) is transformed into yeast, the cell's natural homologous recombination machinery replaces the this compound gene with the selectable marker.[6]
Q3: Is CRISPR-Cas9 a viable alternative for this compound knockout? A3: Yes, CRISPR-Cas9 is a powerful tool for genome editing in S. cerevisiae and can be used for this compound knockout.[8][9] It allows for precise, marker-free deletions.[9][10] The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to the this compound locus, where it creates a double-strand break (DSB).[9] The cell repairs this break using a provided DNA repair template, which can be designed to delete the gene. Because S. cerevisiae has a highly efficient homologous recombination (HR) pathway, it is the primary mechanism for repairing these breaks, making it ideal for this application.[8]
Q4: My single this compoundΔ mutant doesn't show a strong phenotype. Why? A4: The this compound gene is functionally redundant with PPZ1.[3] This means that in many conditions, the presence of a functional PPZ1 gene can compensate for the loss of this compound. To observe significant phenotypes like temperature-sensitive cell lysis, a double knockout of both PPZ1 and this compound is often required.[2][3]
Troubleshooting Guide
Problem 1: Low or no transformants on selective media after transformation.
Possible Cause & Solution
-
Poor Transformation Efficiency: The efficiency of DNA uptake by yeast cells can be a major limiting factor.[11]
-
Cell Health: Ensure you are using healthy, mid-log phase yeast cells for transformation (OD600 between 0.8-1.0).[11]
-
DNA Quality and Quantity: Use highly purified PCR products. For integrative transformation with linear DNA cassettes, using up to 5 µg of DNA is recommended to maximize efficiency.[11]
-
Heat Shock: Yeast cells require a more intensive heat shock than bacteria. A 45-minute heat shock is often recommended for high-efficiency protocols.[11]
-
Protocol: The LiAc/ssDNA/PEG method is a highly efficient and reliable protocol for yeast transformation with PCR cassettes.[12]
-
Problem 2: Colonies grow on selective media, but PCR verification shows the knockout cassette is not at the correct this compound locus.
Possible Cause & Solution
-
Non-Homologous Recombination: The knockout cassette has integrated randomly into the genome instead of at the target this compound locus.
-
Homology Arm Length: While as little as 40 bp of homology can work, increasing the length of the homologous regions on your PCR primers can improve targeting fidelity.[6][13]
-
PCR Fidelity: Use a high-fidelity DNA polymerase (e.g., Q5 or Pfu) instead of standard Taq polymerase to generate your knockout cassette.[12] Errors introduced by low-fidelity enzymes can reduce the efficiency of homologous recombination.[12]
-
Sequence Verification: Perform a BLAST search with your primer homology sequences to ensure they are unique to the this compound locus and do not have significant homology elsewhere in the yeast genome.[12]
-
Problem 3: Low knockout efficiency when using CRISPR-Cas9.
Possible Cause & Solution
-
Inefficient sgRNA: The design of the single guide RNA (sgRNA) is critical for directing Cas9 to the target site.
-
Test Multiple sgRNAs: It is best practice to design and test 3-5 different sgRNAs targeting the this compound gene to find one that yields the highest efficiency.[14]
-
Target Site Selection: Choose target sites within an exon that is common to all splice variants (if any) to ensure a complete knockout.[15] The target site must also be adjacent to a Protospacer Adjacent Motif (PAM).[9]
-
-
Poor Cas9 Expression or Delivery: The Cas9 nuclease and the sgRNA must be efficiently delivered to and expressed in the cells.
-
Inefficient DNA Repair: The cell may not be efficiently using your repair template.
Experimental Protocols & Data
Table 1: Key Parameters for Optimizing Yeast Transformation
| Parameter | Recommendation | Rationale |
| Cell Growth Phase | Mid-logarithmic | Cells are healthiest and most competent for DNA uptake.[11] |
| Cell Density (OD600) | 0.8 - 1.0 | Optimal density for achieving high transformation efficiencies.[11] |
| DNA Input (Linear Cassette) | Up to 5 µg | Higher DNA amounts can increase the frequency of integration.[11] |
| Heat Shock Duration | 45 minutes | The robust yeast cell wall requires a longer heat shock for permeabilization.[11] |
| Polymerase for Cassette | High-Fidelity (e.g., Q5, Pfu) | Minimizes PCR errors, improving homologous recombination accuracy.[12] |
Protocol: PCR-Based Gene Knockout of this compound
This protocol outlines the standard method for replacing the this compound gene with a selectable marker cassette (e.g., kanMX).
-
Primer Design:
-
Design forward and reverse primers approximately 100 base pairs in length.
-
The 3' end of each primer (approx. 20 bp) should be complementary to the sequence flanking the chosen selectable marker gene (e.g., kanMX).
-
The 5' end of each primer (approx. 80 bp) must be homologous to the regions directly upstream (Forward Primer) and downstream (Reverse Primer) of the this compound ORF.
-
-
Knockout Cassette Amplification:
-
Perform a PCR using a high-fidelity polymerase.
-
Use the designed primers and a plasmid containing the kanMX marker as the template.
-
Run the product on an agarose (B213101) gel to confirm a single band of the correct size. Purify the PCR product.
-
-
Yeast Transformation (High-Efficiency LiAc/ssDNA/PEG Method):
-
Grow your S. cerevisiae strain in YPD to mid-log phase.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a transformation mix containing Lithium Acetate (LiAc), single-stranded carrier DNA (ssDNA), Polyethylene Glycol (PEG), and your purified this compound::kanMX PCR product.
-
Incubate, then perform a heat shock at 42°C for 45-60 minutes.[11][12]
-
-
Selection and Recovery:
-
Plate the transformed cells onto YPD plates and allow them to recover for several hours or overnight.
-
Replica-plate the cells onto YPD plates containing the appropriate concentration of G418 (e.g., 200-500 mg/L).[13]
-
Incubate for 2-4 days until resistant colonies appear.
-
-
Verification of Knockout:
-
Isolate genomic DNA from several resistant colonies.
-
Perform colony PCR using a combination of primers. Design one primer that anneals upstream of the this compound locus (outside the region of homology used for the cassette) and another primer that anneals within the kanMX cassette.
-
Only correct integrants will yield a PCR product of the expected size. Further verification can be done with Sanger sequencing.[18]
-
Visualizations
Caption: Workflow for PCR-based gene knockout in S. cerevisiae.
Caption: Troubleshooting logic for failed knockout experiments.
Caption: Simplified PKC1-mediated signaling pathway involving PPZ1/PPZ2.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound | SGD [yeastgenome.org]
- 3. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manipulating the Yeast Genome: Deletion, Mutation, and Tagging by PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. yeastorfanproject.com [yeastorfanproject.com]
- 8. Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips, Tricks, and Potential Pitfalls of CRISPR Genome Editing in Saccharomyces cerevisiae: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. academic.oup.com [academic.oup.com]
- 11. zymoresearch.de [zymoresearch.de]
- 12. researchgate.net [researchgate.net]
- 13. Template plasmids optimized for deletion of multiple genes in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 15. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 16. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Technical Support Center: Crystallizing the PPZ2 Protein
Welcome to the technical support center for the crystallization of the PPZ2 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this serine/threonine phosphatase.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound protein and why is its structure important?
A1: this compound is a protein serine/threonine phosphatase found in Saccharomyces cerevisiae. It plays a role in the PKC1-mediated cell wall integrity signaling pathway. Determining its three-dimensional structure through crystallization is crucial for understanding its catalytic mechanism, substrate specificity, and its role in cellular processes. This structural information can aid in the design of specific inhibitors for therapeutic purposes.
Q2: What are the initial recommended steps before attempting to crystallize this compound?
A2: Before proceeding with crystallization trials, it is critical to ensure the purity and homogeneity of your this compound protein sample. We recommend a purity of >95% as assessed by SDS-PAGE. Dynamic Light Scattering (DLS) should be used to confirm that the protein sample is monodisperse and free of aggregates.
Q3: Are there any known inhibitors or ligands that can be co-crystallized with this compound?
A3: While specific co-crystallization ligands for this compound are not widely documented, for serine/threonine phosphatases in general, co-crystallization with non-hydrolyzable substrate analogs or known inhibitors can sometimes stabilize the protein and promote crystal formation. It may be beneficial to screen for such compounds using biochemical assays prior to crystallization attempts.
Troubleshooting Guide
Problem 1: Low Protein Yield or Purity
Symptoms:
-
Low protein concentration after purification.
-
Multiple bands on an SDS-PAGE gel.
-
Presence of aggregates detected by DLS.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient cell lysis | Optimize lysis buffer with appropriate concentrations of lysozyme (B549824) and sonication parameters. |
| Protein degradation | Add a protease inhibitor cocktail during purification. Keep the protein sample at 4°C at all times. |
| Suboptimal chromatography | Experiment with different chromatography resins (e.g., ion-exchange, size-exclusion) and optimize elution gradients. |
| Protein aggregation | Increase the ionic strength of the buffers (e.g., add 150-500 mM NaCl). Consider adding stabilizing agents like glycerol (B35011) (5-10%) or L-arginine (50 mM). |
Problem 2: No Crystals or Amorphous Precipitate
Symptoms:
-
Crystallization drops remain clear.
-
Formation of a heavy, non-crystalline precipitate.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal protein concentration | Screen a range of protein concentrations from 5 to 20 mg/mL. |
| Inappropriate precipitant | Screen a wide range of precipitants (salts, polymers, organic solvents) using commercially available screening kits. For phosphatases, polyethylene (B3416737) glycols (PEGs) of various molecular weights are often a good starting point. |
| Incorrect pH | The pH of the solution can significantly impact protein solubility and charge distribution. Screen a pH range from 5.0 to 9.0. |
| High rate of supersaturation | Decrease the rate of vapor diffusion by using a lower precipitant concentration in the reservoir or by using a larger drop volume. |
| Protein instability | Perform a thermal shift assay (DSF) to identify buffer conditions that maximize the melting temperature (Tm) of this compound. |
Problem 3: Small, Poorly Diffracting Crystals
Symptoms:
-
Formation of microcrystals that do not grow larger.
-
Crystals that produce weak or no diffraction patterns.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Too many nucleation events | Optimize the precipitant and protein concentrations to reduce the number of nuclei. Consider microseeding with crushed crystals. |
| Crystal packing defects | Screen for additives that may improve crystal contacts, such as small molecules, detergents (if applicable), or metal ions. |
| High solvent content | Attempt crystal dehydration by exposing the crystals to a solution with a higher precipitant concentration for a short period. |
| Intrinsic protein flexibility | Consider engineering a more stable construct of this compound by truncating flexible loops or termini, guided by secondary structure predictions. |
Experimental Protocols
Detailed Methodology for this compound Purification (Hypothetical Protocol)
-
Expression: Express recombinant this compound in E. coli BL21(DE3) cells. Induce expression with 0.5 mM IPTG at 18°C for 16 hours.
-
Lysis: Resuspend cell pellets in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF) and lyse by sonication.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using a Superdex 200 column equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Concentration and Storage: Pool the fractions containing pure this compound, concentrate to the desired concentration, and flash-freeze in liquid nitrogen for storage at -80°C.
Hanging-Drop Vapor Diffusion Crystallization
-
Pipette 1 µL of purified this compound protein (at a concentration of 10 mg/mL in SEC buffer) onto a siliconized coverslip.
-
Add 1 µL of reservoir solution to the protein drop.
-
Invert the coverslip over the corresponding well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Seal the well with vacuum grease to ensure an airtight system.
-
Incubate the plate at a constant temperature (screening at both 4°C and 20°C is recommended) and monitor for crystal growth over several weeks.
Visualizations
Caption: Experimental workflow for this compound protein purification and crystallization.
Technical Support Center: Validating PPZ2 Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of their PPZ2 antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps in validating a new this compound antibody?
A1: The initial and most critical step is to confirm that the antibody detects a protein of the correct molecular weight in a Western Blot (WB) analysis.[1][2] It is recommended to use cell lysates or tissue homogenates known to express this compound. The presence of a single band at the expected molecular weight is a primary indicator of specificity.[1][2] Further validation should involve comparing the signal in wild-type samples to knockout (KO) or knockdown (KD) models, which are considered the gold standard for antibody validation.[3][4]
Q2: PPZ1 is a known paralog of this compound. How can I check for cross-reactivity?
A2: Due to the functional redundancy and likely sequence similarity between PPZ1 and this compound, assessing cross-reactivity is essential.[5][6] The most definitive method is to test the antibody on samples where the PPZ1 gene is knocked out or its expression is silenced (e.g., via siRNA). A specific this compound antibody should still produce a signal in PPZ1-KO/KD samples, whereas a cross-reactive antibody would show a diminished or absent signal. Comparing the antibody's performance in single PPZ1 and this compound knockout, as well as double knockout cell lines, can provide a comprehensive specificity profile.
Q3: What are appropriate positive and negative controls for this compound antibody validation?
A3:
-
Positive Controls: Use cell lines or tissues with confirmed high expression of this compound. Based on literature, Saccharomyces cerevisiae (yeast) is a well-established model for studying this compound.[5][6] For mammalian systems, identifying tissues with high this compound expression through transcriptomic databases would be a good starting point.
-
Negative Controls: The ideal negative control is a cell line or tissue from a this compound knockout organism.[4][7][8][9] If knockout samples are unavailable, tissues with very low or no this compound expression can be used. Additionally, performing a peptide block assay, where the antibody is pre-incubated with the immunizing peptide, can help determine if the antibody binding is specific to the target epitope.[2]
Q4: My this compound antibody works in Western Blotting but not in Immunofluorescence. Why?
A4: Antibody performance can vary significantly between applications because the state of the target protein is different. In WB, the protein is denatured, exposing linear epitopes. In Immunofluorescence (IF), the protein is in its native, folded conformation, and the antibody must recognize a conformational epitope.[10] An antibody raised against a linear peptide may not recognize the folded protein. It's also possible that the epitope is masked by fixation procedures in IF.[10][11]
Troubleshooting Guides
Western Blotting
Problem: Multiple or non-specific bands appear on my Western Blot.
-
Possible Cause 1: Primary antibody concentration is too high.
-
Possible Cause 2: Cross-reactivity with other proteins.
-
Solution: As mentioned, PPZ1 is a likely candidate for cross-reactivity. Test the antibody on PPZ1 knockout/knockdown samples. Also, using an affinity-purified antibody can reduce non-specific binding.[13]
-
-
Possible Cause 3: Protein degradation.
-
Possible Cause 4: Insufficient blocking or washing.
Problem: The band for this compound is very weak or absent.
-
Possible Cause 1: Low abundance of this compound in the sample.
-
Possible Cause 2: Poor antibody-antigen interaction.
-
Solution: Try incubating the primary antibody overnight at 4°C to increase the binding affinity. Also, ensure your transfer from gel to membrane was efficient, which can be checked with a Ponceau S stain.[16]
-
Immunoprecipitation (IP)
Problem: I am unable to pull down this compound using my antibody.
-
Possible Cause 1: The antibody does not recognize the native protein.
-
Solution: The antibody may only recognize the denatured protein. If this is the case, it will not be suitable for IP of native proteins.[17]
-
-
Possible Cause 2: Inefficient antibody-bead coupling.
-
Possible Cause 3: Insufficient incubation time.
Immunofluorescence (IF)
Problem: High background staining is obscuring the specific signal.
-
Possible Cause 1: Non-specific binding of the primary or secondary antibody.
-
Possible Cause 2: Inadequate blocking.
-
Possible Cause 3: Autofluorescence of the tissue or cells.
-
Solution: View an unstained sample under the microscope to check for autofluorescence. If present, you may need to use specific quenching techniques or switch to a fluorophore in a different spectral range.[21]
-
Data Presentation
Table 1: Hypothetical Western Blot Signal Intensity for a Validated this compound Antibody
| Sample Type | Expected this compound Band Intensity | Rationale |
| Wild-Type (WT) Yeast Cells | +++ | High endogenous expression of this compound. |
| This compound Knockout (KO) Yeast Cells | - | No this compound protein present; ideal negative control. |
| PPZ1 Knockout (KO) Yeast Cells | +++ | A specific antibody should not be affected by the absence of PPZ1. |
| PPZ1/PPZ2 Double KO Yeast Cells | - | Confirms no off-target binding to other proteins. |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Application | Possible Cause | Recommended Solution |
| Non-specific bands | Western Blot | High antibody concentration | Titrate primary antibody |
| No protein pulldown | Immunoprecipitation | Antibody doesn't recognize native protein | Use an antibody validated for IP |
| High background | Immunofluorescence | Insufficient blocking | Increase blocking time/change agent |
| Weak/no signal | All | Low protein expression | Use positive control with high expression |
Experimental Protocols
Western Blotting Protocol for this compound
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunoprecipitation Protocol for this compound
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the this compound antibody to the pre-cleared lysate and incubate overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Visualizations
Caption: Workflow for initial this compound antibody validation.
Caption: Simplified PKC1-mediated signaling pathway involving this compound.
References
- 1. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Poldip2 knockout mice: Avoiding incorrect gene targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ppp2r2a Knockout Mice Reveal That Protein Phosphatase 2A Regulatory Subunit, PP2A-B55α, Is an Essential Regulator of Neuronal and Epidermal Embryonic Development [frontiersin.org]
- 9. Ppp2r2a Knockout Mice Reveal That Protein Phosphatase 2A Regulatory Subunit, PP2A-B55α, Is an Essential Regulator of Neuronal and Epidermal Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. arp1.com [arp1.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. biossusa.com [biossusa.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
minimizing off-target effects in PPZ2 siRNA experiments
Welcome to the technical support center for minimizing off-target effects in siRNA experiments targeting PPZ2 and its mammalian orthologs, such as PPM1G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and ensure the specificity of their gene silencing studies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments?
Q2: What is the likely mammalian ortholog of the yeast this compound gene?
A2: The yeast this compound gene encodes a serine/threonine protein phosphatase.[6] Its mammalian orthologs belong to the Protein Phosphatase, Magnesium-dependent (PPM) family. Specifically, PPM1G (also known as PP2Cγ) is a key mammalian protein phosphatase involved in various cellular processes, including mRNA splicing, histone regulation, cell cycle control, and innate immune signaling.[7][8][9] Therefore, when studying the function of this compound in mammalian systems, PPM1G is a primary target for investigation.
Q3: What are the known signaling pathways involving PPM1G that could be affected by off-target effects?
A3: PPM1G has been shown to be a negative regulator of innate immune signaling by dephosphorylating STING and MAVS.[9] It is also implicated in the regulation of cell proliferation and survival, and its dysregulation has been linked to cancers such as hepatocellular carcinoma through its interaction with proteins like SRSF3 and mutant p53.[8][10] Off-target effects from siRNAs intended for other genes could inadvertently modulate these pathways, leading to misleading results.
Q4: What are the essential positive and negative controls for a this compound/PPM1G siRNA experiment?
A4: Appropriate controls are critical for interpreting siRNA experiments correctly. Essential controls include:
-
Multiple siRNAs targeting the same gene: Using at least two or three different siRNAs targeting different regions of the this compound/PPM1G mRNA can help confirm that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single siRNA.
Troubleshooting Guide
Problem 1: High variability or inconsistent knockdown of this compound/PPM1G.
| Possible Cause | Troubleshooting Step |
| Suboptimal siRNA Design | Use a validated, pre-designed siRNA or design siRNAs using algorithms that filter against potential off-target binding.[4][12] |
| Inefficient Transfection | Optimize transfection parameters, including siRNA concentration, cell density, and transfection reagent. Use a positive control siRNA to verify transfection efficiency. |
| Poor RNA Quality | Ensure high-purity, intact RNA is used for qRT-PCR analysis. |
| Incorrect Primer/Probe Design | Validate qRT-PCR primers for specificity and efficiency. |
Problem 2: Observed phenotype does not correlate with this compound/PPM1G knockdown level.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a rescue experiment by re-introducing the target gene (PPM1G) via a plasmid that is resistant to the siRNA. If the phenotype is reversed, it is likely an on-target effect. |
| Use a second, independent siRNA targeting a different region of PPM1G. A consistent phenotype with both siRNAs strengthens the conclusion of an on-target effect. | |
| Perform global gene expression analysis (microarray or RNA-seq) to identify potential off-target gene regulation.[13] | |
| Delayed protein turnover | Assess protein levels using Western blotting at multiple time points post-transfection, as mRNA knockdown may not immediately result in protein depletion.[14] |
| Functional redundancy | Consider the possibility of functional compensation from other PPM family members. |
Problem 3: Significant changes in global gene expression unrelated to this compound/PPM1G.
| Possible Cause | Troubleshooting Step |
| High siRNA concentration | Lower the siRNA concentration to the minimum effective dose to reduce the likelihood of off-target binding.[15] |
| miRNA-like off-target effects | Use chemically modified siRNAs (e.g., 2'-O-methylation in the seed region) to reduce miRNA-like off-target interactions.[4][16] |
| Employ a pool of multiple siRNAs targeting the same gene at a lower overall concentration to dilute out individual off-target effects.[4][17][18] | |
| Innate immune response | Use siRNA sequences with minimal immune-stimulatory motifs and ensure the quality of the siRNA preparation. |
Data on Off-Target Effect Reduction Strategies
The following table summarizes quantitative data on the effectiveness of different strategies to minimize off-target effects.
| Strategy | Finding | Reference |
| siRNA Pooling | Pooling four individual siRNAs targeting Cyclophilin B greatly reduced the number of off-target genes compared to individual siRNAs, while maintaining on-target knockdown. | [3] |
| Diced siRNA pools (containing hundreds of different siRNAs) showed almost no off-target effects compared to two chemically synthesized siRNAs targeting p38α MAPK, which induced changes in hundreds of mRNAs.[17] | ||
| Chemical Modification | A unique combination of chemical modifications can eliminate as much as 80% of off-target activity for both sense and antisense strands while preserving on-target knockdown.[19] | |
| Concentration Optimization | Lowering siRNA concentrations can reduce off-target activity, but this is often limited to highly active siRNAs as it can also decrease on-target knockdown efficiency.[15] |
Experimental Protocols
Global Off-Target Analysis using Microarray
This protocol provides a general workflow for identifying siRNA-induced off-target effects using microarray analysis.
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfect cells with the experimental this compound/PPM1G siRNA, a negative control siRNA, and a mock transfection control. Use an optimized transfection protocol for the specific cell line.
-
-
RNA Isolation:
-
At 24-72 hours post-transfection, harvest the cells and isolate total RNA using a method that yields high-quality, intact RNA (e.g., column-based kits or Trizol extraction).
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.
-
Synthesize second-strand cDNA.
-
Generate biotin-labeled cRNA from the double-stranded cDNA using in vitro transcription.
-
-
Hybridization:
-
Fragment the labeled cRNA and hybridize it to a suitable microarray chip (e.g., Affymetrix, Agilent) according to the manufacturer's protocol.
-
-
Washing and Staining:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Stain the chip with a fluorescently labeled streptavidin conjugate.
-
-
Scanning and Data Analysis:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
-
Perform data normalization and statistical analysis to identify differentially expressed genes between the this compound/PPM1G siRNA-treated group and the negative control group.
-
Use bioinformatics tools to identify potential off-target genes with seed sequence matches to the this compound/PPM1G siRNA.
-
Validation of On- and Off-Target Effects by qRT-PCR
This protocol outlines the steps to validate the knockdown of the target gene (PPM1G) and potential off-target genes identified by microarray or RNA-seq.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA and synthesize cDNA from siRNA-transfected and control cells as described in the microarray protocol.
-
-
Primer Design:
-
Design and validate primers for the target gene (PPM1G), identified potential off-target genes, and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target and off-target genes to the geometric mean of the housekeeping genes.
-
Confirmation of Protein Knockdown by Western Blotting
This protocol describes how to verify that the knockdown of this compound/PPM1G mRNA results in a corresponding decrease in protein levels.
-
Protein Lysate Preparation:
-
At 48-96 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[22]
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PPM1G overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system or X-ray film.[22]
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in PPM1G protein levels compared to the negative control.
-
Visualizations
References
- 1. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 2. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. sitoolsbiotech.com [sitoolsbiotech.com]
- 6. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatase Family PPM - PhosphataseWiki [phosphatome.net]
- 8. researchgate.net [researchgate.net]
- 9. PPM1G restricts innate immune signaling mediated by STING and MAVS and is hijacked by KSHV for immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPM1G promotes the progression of hepatocellular carcinoma via phosphorylation regulation of alternative splicing protein SRSF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performing appropriate RNAi control experiments [qiagen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 15. sitoolsbiotech.com [sitoolsbiotech.com]
- 16. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 19. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 20. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 21. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 22. static.igem.org [static.igem.org]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
Navigating the Stability of Purified PPZ2 Protein for Enzymatic Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the purified PPZ2 protein, a serine/threonine phosphatase from Saccharomyces cerevisiae. Addressing common challenges in protein stability and enzymatic assay reliability, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why is its stability important?
A1: this compound is a protein phosphatase involved in the PKC1-mediated cell wall integrity pathway in yeast.[1][2] Its stability is crucial for obtaining accurate and reproducible results in enzymatic assays, which are fundamental for studying its function and identifying potential inhibitors.
Q2: My purified this compound protein is precipitating. What are the likely causes?
A2: Protein precipitation, or aggregation, can be caused by several factors including suboptimal buffer conditions (pH and ionic strength), high protein concentration, improper temperature, and the absence of stabilizing agents.
Q3: What are some common stabilizing agents I can add to my this compound preparation?
A3: Common stabilizing agents for proteins include glycerol (B35011) (typically 5-20%), salts (e.g., 50-150 mM NaCl), and non-ionic detergents. The optimal combination and concentration should be determined empirically for this compound.
Q4: How should I store my purified this compound protein?
A4: For short-term storage (days to a week), keeping the protein at 4°C in a suitable buffer is often sufficient. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. The addition of a cryoprotectant like glycerol is essential to prevent damage during freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer Conditions | Verify that the pH of your assay buffer is optimal for this compound activity. Most protein phosphatases have optimal activity at a neutral or slightly acidic pH. Test a range of pH values (e.g., 6.0-8.0) to determine the optimum for your specific assay. Ensure the ionic strength is appropriate; test a range of salt concentrations (e.g., 50-200 mM NaCl). |
| Enzyme Denaturation | Keep the purified protein on ice at all times. Avoid repeated freeze-thaw cycles. When thawing, do so slowly on ice. |
| Presence of Inhibitors | Ensure all reagents are free of phosphatase inhibitors. If using crude extracts, be aware of endogenous inhibitors. Purify the protein to homogeneity to remove these. |
| Substrate Issues | Confirm the integrity and concentration of your substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP). Prepare fresh substrate solutions for each experiment. |
Issue 2: High Background Signal in Enzymatic Assay
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Some substrates, like pNPP, can spontaneously hydrolyze, especially at alkaline pH. Prepare fresh substrate solution and run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this background rate from your sample measurements. |
| Contaminating Phosphatases | If your this compound preparation is not pure, other phosphatases could be contributing to the signal. Ensure high purity of your this compound protein by using appropriate purification methods like affinity and size-exclusion chromatography. |
| Reagent Contamination | Ensure all buffers and reagents are free from phosphate contamination, which can interfere with colorimetric assays that detect phosphate release. |
Issue 3: Protein Aggregation/Precipitation
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | Work with lower protein concentrations if possible. If a high concentration is necessary, screen for stabilizing additives. |
| Suboptimal Buffer | Optimize the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound. Screen different buffer systems (e.g., Tris, HEPES, MOPS). |
| Lack of Stabilizing Additives | Systematically test the effect of various additives on this compound stability. See the table below for a starting point. |
Stabilizing Additives for this compound
The following table provides a starting point for screening additives to improve the stability of your purified this compound protein. The optimal concentration for each additive should be determined experimentally.
| Additive | Starting Concentration Range | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein conformation. |
| NaCl | 50 - 250 mM | Masks surface charges, reducing non-specific aggregation. |
| Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Trehalose | 0.1 - 1 M | Stabilizes protein structure through preferential hydration. |
| Tween-20 | 0.005 - 0.05% (v/v) | Non-ionic detergent that prevents surface adsorption and aggregation. |
Experimental Protocols
Protocol 1: Purification of Recombinant this compound from Saccharomyces cerevisiae
This protocol is a general guideline for the purification of His-tagged this compound expressed in yeast and can be adapted based on the specific expression system and equipment available.
-
Cell Lysis:
-
Harvest yeast cells expressing His-tagged this compound by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail).
-
Lyse the cells using a bead beater with glass beads or a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole).
-
-
Size-Exclusion Chromatography (Optional but Recommended):
-
Concentrate the eluted fractions containing this compound.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
Collect fractions containing purified this compound.
-
-
Purity Analysis:
-
Assess the purity of the final protein preparation by SDS-PAGE.
-
Protocol 2: this compound Enzymatic Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a common method for measuring phosphatase activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Substrate Stock: 100 mM pNPP in water. Store at -20°C in aliquots.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer and the desired concentration of purified this compound.
-
Initiate the reaction by adding pNPP to a final concentration of 10 mM.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the amount of p-nitrophenol produced using a standard curve.
-
Visualizing Key Processes
References
Technical Support Center: Managing PPZ2 Overexpression
Welcome to the technical support center for researchers working with PPZ2 overexpression systems. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate challenges related to protein expression and potential toxicity.
Frequently Asked Questions (FAQs)
Q1: My cells show reduced growth and viability after inducing this compound expression. Is this compound known to be toxic?
While overexpression of many proteins can cause cellular stress, literature suggests that this compound's paralog in Saccharomyces cerevisiae, Ppz1, is the isoform primarily responsible for significant toxicity when overexpressed.[1][2][3] Overexpression of Ppz1 has been shown to impair translation and halt cell growth.[1][3]
In contrast, direct overexpression of this compound has been observed to have little to no toxic effect on cell growth under similar conditions.[1][2] The toxicity of Ppz1 is strongly linked to its unique N-terminal region, which is not shared by this compound.[1][2] If you are observing toxicity, consider these possibilities:
-
General Overexpression Stress: High levels of any foreign protein can burden the cell's metabolic and protein folding machinery, leading to slower growth.
-
Extreme Expression Levels: Your system may be producing this compound at exceptionally high levels, causing a non-specific toxicity effect.
-
Host Sensitivity: The specific genetic background of your host strain might be particularly sensitive to increased phosphatase activity.
-
Construct Integrity: Ensure your expression vector and the this compound sequence are correct and free of mutations.
Q2: How can I mitigate the cellular stress or toxicity I'm observing in my overexpression system?
Effectively managing protein expression is key. The goal is to find a balance where your protein is produced in sufficient quantities without overwhelming the host cell. Here are several strategies:
-
Use a Tightly Regulated Inducible Promoter: This is the most critical control point. Leaky, or basal, expression from a promoter before induction can be detrimental, especially for toxic proteins.[4][5] Systems with very low basal activity, like the pBad promoter (repressed by glucose), are advantageous.[6]
-
Titrate Inducer Concentration: Do not assume that maximum induction yields the best results. Test a range of inducer concentrations (e.g., IPTG, doxycycline, galactose) to find the lowest level that provides adequate protein expression while maintaining cell health.[5]
-
Lower the Culture Temperature: After induction, reducing the temperature (e.g., from 37°C to 20–30°C) can slow down protein synthesis.[7] This often improves the proper folding of the target protein, reduces the formation of inclusion bodies, and lessens the metabolic burden on the host.
-
Switch to a Weaker Promoter: If a strong promoter like T7 is causing issues, moving to a weaker or more tunable promoter can provide better control over the final protein concentration.[8][9]
-
Use a Low-Copy-Number Plasmid: Reducing the number of gene copies per cell by using a low-copy vector will decrease the overall protein expression level, which can be beneficial for toxic proteins.[10][11]
-
Optimize Host Strain and Media: Some strains are engineered to be more robust for producing difficult proteins.[12] Additionally, optimizing the culture media can sometimes help support the cells during the stress of overexpression.[12]
Q3: What are the best control experiments to confirm that the observed toxicity is specific to this compound expression?
To isolate the cause of toxicity, several control experiments are essential:
-
Empty Vector Control: Compare the growth of your host strain containing the this compound expression plasmid with the same strain containing the vector without the this compound insert. This distinguishes effects of the plasmid and inducer from the effects of the expressed protein.
-
Catalytically Inactive Mutant: Express a version of this compound with a mutation in its active site that renders it non-functional. If cells expressing the inactive mutant grow better than those with the wild-type protein, it suggests the toxicity is due to this compound's phosphatase activity.
-
Unrelated Protein Control: Express a well-behaved, non-toxic protein (like GFP) using the same vector and host system. This helps determine if the toxicity is a result of general overexpression stress rather than a specific property of this compound.[13]
Q4: How can I accurately quantify the expression level of this compound in my system?
Accurate quantification is crucial to correlate protein levels with cellular effects. Western blotting is a standard and reliable method.[14][15] It allows for the specific detection and relative quantification of your target protein. For more absolute quantification, methods like ELISA or mass spectrometry can be employed.[14][16][17]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during this compound overexpression.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| No or very poor cell growth after induction. | 1. High Basal ("Leaky") Expression: The protein is expressed at toxic levels before induction, preventing a healthy culture from establishing.[5] | • Use a host strain that provides tighter regulation (e.g., NEB Express Iⁿ carrying the lacIq gene, or Lemo21(DE3) for tunable T7 expression).[7]• For pBad promoters, add glucose to the medium to repress basal expression.[6]• Switch to a promoter system known for extremely low leakage.[4] |
| 2. Extreme Post-Induction Toxicity: The induced protein level is too high for the cells to tolerate. | • Lower the inducer concentration significantly.[5]• Reduce the post-induction culture temperature (e.g., to 20-25°C).[7]• Induce the culture at a lower cell density (e.g., OD₆₀₀ of 0.35–0.45).[7]• Consider using a cell-free protein expression system to bypass cellular toxicity entirely.[7] | |
| Protein is expressed, but is found in insoluble inclusion bodies. | 1. Overexpression rate exceeds the cell's folding capacity. | • Lower the culture temperature after induction.[7]• Reduce the strength of induction by lowering the inducer concentration.• Switch to a weaker promoter to slow down the rate of synthesis. |
| Plasmid sequencing reveals mutations in the this compound gene. | 1. High selective pressure against the toxic gene: The cell eliminates functional copies of the gene to survive even minimal leaky expression.[9] | • Clone and grow your plasmid in a tightly regulated system. Ensure the promoter is fully repressed during the cloning and growth phases.• Use a low-copy-number vector to reduce the metabolic load and selective pressure.[11] |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for diagnosing and solving this compound overexpression issues.
This compound in the Yeast Cell Wall Integrity Pathway
Caption: PPZ1/PPZ2 function in a branch of the PKC1-mediated pathway.[18]
Experimental Workflow for Toxicity Assessment
Caption: A workflow for assessing protein overexpression toxicity.
Detailed Experimental Protocols
Protocol 1: Assessing Cell Viability via Liquid Growth Assay
This protocol allows for the quantitative assessment of toxicity by monitoring cell growth curves.[19]
Materials:
-
Transformed host strain (with this compound plasmid and empty vector control).
-
Appropriate liquid culture medium and selective agents.
-
Inducer solution (e.g., IPTG, doxycycline).
-
Spectrophotometer and cuvettes or a microplate reader.
-
Shaking incubator.
Methodology:
-
Inoculate a starter culture of your host strain (containing either the this compound plasmid or the empty vector) in selective media and grow overnight.
-
The next day, dilute the overnight cultures into fresh, pre-warmed selective media to an initial OD₆₀₀ of ~0.05-0.1 in multiple flasks (at least triplicate for each condition).
-
Grow the cultures at the desired temperature (e.g., 37°C or 30°C) with shaking until they reach the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4–0.6).
-
Take a time point zero (T₀) OD₆₀₀ reading for all cultures.
-
Induce one set of cultures by adding the appropriate concentration of your inducer. To the control set, add an equal volume of sterile water or the inducer's solvent.
-
Continue to incubate the cultures under the same conditions.
-
At regular intervals (e.g., every 1-2 hours) for a period of 8-24 hours, remove an aliquot from each culture, and measure the OD₆₀₀.
-
Data Analysis: Plot the OD₆₀₀ values (on a logarithmic scale) against time (in hours) for all conditions. A significant divergence or flattening of the growth curve for the induced this compound culture compared to the controls indicates a toxic or cytostatic effect.
Protocol 2: Quantification of this compound Expression by Western Blot
This protocol verifies the presence and allows for the relative quantification of the expressed protein.[15]
Materials:
-
Cell pellets from induced and uninduced cultures.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit or similar.
-
SDS-PAGE equipment (gels, running buffer, etc.).
-
Western blot transfer equipment (membranes, transfer buffer).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to this compound or its fusion tag (e.g., anti-His, anti-FLAG).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer. Lyse the cells using a suitable method (e.g., sonication, bead beating). Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. Collect the supernatant (soluble protein fraction).
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[20] This is crucial for equal loading.
-
Sample Preparation: Normalize the volume of each lysate to contain an equal amount of total protein (e.g., 20-30 µg). Add SDS-PAGE loading buffer and boil samples for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to this compound will indicate its expression level. Include a loading control (e.g., an antibody against a housekeeping protein like GAPDH or beta-actin) to ensure equal protein loading across lanes.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of budding yeast protein phosphatase Ppz1 impairs translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. neb.com [neb.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Multi-Layer-Controlled Strategy for Cloning and Expression of Toxin Genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Are there methods to enhance the robustness of yeast strains when producing toxic proteins? - Phenotypeca [phenotypeca.com]
- 13. Impact of Maximal Overexpression of a Non-toxic Protein on Yeast Cell Physiology [elifesciences.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. What Are the Methods for Quantifying Protein Expression in a Single Cell? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. biocompare.com [biocompare.com]
- 18. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Overview of Protein Assays Methods | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Troubleshooting PPZ2 Mutant Viability
Welcome to the technical support center for researchers working with Saccharomyces cerevisiae PPZ2 mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common viability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it often studied with PPZ1?
This compound encodes a serine/threonine-protein phosphatase. It is functionally redundant with its paralog, PPZ1. While single null mutants of either ppz1Δ or this compoundΔ are viable, the double mutant ppz1Δ this compoundΔ exhibits significant growth defects, making the study of their combined function crucial.
Q2: What is the primary phenotype of a ppz1Δ this compoundΔ double mutant?
The ppz1Δ this compoundΔ double mutant displays a temperature-dependent cell lysis defect.[1] This means that at elevated temperatures, the cells are unable to maintain their cell wall integrity, leading to lysis and loss of viability. This phenotype is also described as "osmo-remedial," meaning it can be suppressed by the addition of an osmotic stabilizer to the growth medium.[1]
Q3: To which signaling pathways are PPZ1 and this compound linked?
PPZ1 and this compound function within the PKC1-mediated cell wall integrity pathway.[2] Deletion of both genes results in a phenotype similar to that of mutants in the PKC1-MAPK cascade (e.g., bck1Δ, mkk1,2Δ, mpk1Δ).[2] There is also evidence suggesting a role for Ppz phosphatases in the calcineurin signaling pathway, which is crucial for stress responses in yeast.
Troubleshooting Guide
Issue 1: Poor viability or lysis of ppz1Δ this compoundΔ double mutants.
Potential Cause: Temperature-sensitive cell lysis due to compromised cell wall integrity.
Solution: Supplement your growth media with an osmotic stabilizer. This will reduce the turgor pressure on the weakened cell wall, preventing lysis.
Recommended Osmotic Stabilizers and Concentrations:
| Osmotic Stabilizer | Typical Working Concentration | Notes |
| Sorbitol | 0.6 M - 1.0 M | A commonly used and effective osmotic stabilizer.[3][4] |
| Potassium Chloride (KCl) | 0.6 M - 1.5 M | Can be used as an alternative to sorbitol.[5][6] |
Experimental Protocol: Growth of Osmotically Fragile Yeast Mutants
-
Prepare Standard Media: Prepare your standard yeast growth medium (e.g., YPD or synthetic complete medium).
-
Add Osmotic Stabilizer: Before autoclaving, add the desired concentration of sorbitol or KCl to the medium. For example, to make 1 L of YPD with 1 M sorbitol, add 182.17 g of sorbitol to the standard YPD components.
-
Autoclave and Cool: Autoclave the medium to sterilize it and allow it to cool to a suitable temperature before pouring plates or inoculating liquid cultures.
-
Inoculation and Incubation: Inoculate the osmotically supported medium with your ppz1Δ this compoundΔ strain. Incubate at the desired temperature. It is advisable to avoid higher temperatures (e.g., 37°C) where the lysis phenotype is more pronounced, even with osmotic support.
Issue 2: Unexpectedly severe growth defects or lethality.
Potential Cause: Genetic interaction with other mutations in your strain background, particularly in the GLC7 gene.
Background: GLC7 encodes an essential protein phosphatase. Null alleles of PPZ1 and this compound in combination with mutant alleles of GLC7 can lead to severe growth defects or even lethality, suggesting overlapping functions.[3][7]
Troubleshooting Steps:
-
Review Strain Genotype: Carefully check the full genotype of your parent strain. Look for any known mutations in genes related to cell wall integrity or phosphatase activity, especially GLC7.
-
Genetic Complementation: If you suspect a detrimental interaction with a glc7 allele, you can try to complement it by introducing a wild-type copy of GLC7 on a plasmid.
-
Cross with a Different Background Strain: If possible, cross your ppz1Δ this compoundΔ mutant with a different wild-type strain that has a well-characterized and robust genetic background.
Issue 3: Difficulties with transformation of ppz mutants.
Potential Cause: Reduced viability of cells during the transformation procedure, which often involves stress (e.g., heat shock).
Solution: Modify the standard yeast transformation protocol to include osmotic support.
Experimental Protocol: High-Efficiency Transformation of Osmotically Fragile Yeast
This protocol is a modification of the standard lithium acetate/single-stranded carrier DNA/PEG method.
-
Cell Growth: Grow an overnight culture of your osmotically fragile yeast strain in 5 mL of YPD supplemented with 1 M sorbitol at a permissive temperature (e.g., 30°C).
-
Sub-culturing: In the morning, dilute the overnight culture into 50 mL of fresh YPD with 1 M sorbitol to an OD₆₀₀ of ~0.2. Grow until the OD₆₀₀ reaches 0.6-0.8.
-
Harvesting and Washing: Centrifuge the cells at 3000 x g for 5 minutes. Discard the supernatant. Wash the cells once with 25 mL of sterile water containing 1 M sorbitol.
-
Resuspension: Resuspend the cell pellet in 1 mL of sterile water with 1 M sorbitol. Transfer to a microfuge tube and spin down.
-
Transformation Mix: To the cell pellet, add the following in order:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M Lithium Acetate
-
50 µL of single-stranded carrier DNA (2 mg/mL)
-
Your DNA (plasmid or linear fragment) in up to 34 µL of water
-
-
Incubation: Vortex vigorously to resuspend the pellet. Incubate at 42°C for 40 minutes.
-
Plating: Plate the transformation mix directly onto selective plates containing 1 M sorbitol.
-
Incubation: Incubate the plates at a permissive temperature until colonies appear.
Signaling Pathways and Workflows
Diagram 1: Simplified PKC1-Mediated Cell Wall Integrity Pathway
A simplified diagram of the PKC1 cell wall integrity pathway in yeast.
Diagram 2: Troubleshooting Workflow for this compound Mutant Viability Issues
A logical workflow for troubleshooting common viability issues with this compound mutants.
Diagram 3: Calcineurin Signaling in Response to Stress
References
- 1. Calcineurin phosphatase in signal transduction: lessons from fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Genes Involved in Osmotic Stress Tolerance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Yeast cell responses and survival during periodic osmotic stress are controlled by glucose availability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for PPZ2 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the activity of the serine/threonine protein phosphatase PPZ2.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Low this compound Activity | Incorrect Assay Temperature | Most enzyme assays are optimized for room temperature (20-25°C). Ensure your assay buffer and reagents are at the appropriate temperature before starting the reaction.[1] |
| Omission of a necessary cofactor | This compound is a serine/threonine phosphatase and may require divalent cations like Mg²⁺ or Mn²⁺ for activity. Ensure these are present in your reaction buffer. | |
| Inactive Enzyme | Improper storage or repeated freeze-thaw cycles can lead to loss of enzyme activity.[1] Store this compound aliquots at the recommended temperature and avoid multiple freeze-thaw cycles. | |
| Incorrect Substrate or Substrate Concentration | Ensure you are using a suitable substrate for this compound and that its concentration is appropriate for the assay. For initial optimizations, a concentration at or near the Km is often used.[2] | |
| High Background Signal | Substrate Instability | The substrate may be unstable in the assay buffer and spontaneously hydrolyze. Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation. |
| Contaminated Reagents | Buffer components or other reagents may be contaminated with phosphatases. Use high-purity reagents and sterile, nuclease-free water. | |
| Incorrect Wavelength Reading | Ensure the spectrophotometer or plate reader is set to the correct wavelength for detecting the product of the reaction.[3] | |
| Inconsistent or Variable Results | Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for small volumes.[3] Preparing a master mix for reagents can help improve consistency. |
| Fluctuations in Temperature | Maintain a consistent temperature throughout the experiment, as small variations can significantly impact enzyme activity.[4] | |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reactants and alter activity. Avoid using the outer wells or fill them with water or buffer to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a buffer pH to optimize this compound activity?
A1: For cytoplasmic enzymes like this compound, a physiological pH of around 7.4 is a good starting point.[5] Buffers such as HEPES-NaOH or Tris-HCl at a concentration of 50 mM are commonly used.[5] It is recommended to test a range of pH values (e.g., 6.5 to 8.5) to determine the optimal pH for your specific experimental conditions.
Q2: What is the role of salt in the this compound assay buffer?
A2: Salts, such as NaCl or KCl, are important for maintaining the ionic strength of the buffer, which can affect enzyme structure and activity.[4] A physiologically relevant salt concentration of around 140 mM NaCl is a reasonable starting point.[5] The optimal salt concentration should be determined experimentally by testing a range of concentrations.
Q3: Does this compound require any specific cofactors?
A3: While specific cofactor requirements for this compound are not extensively documented in the provided search results, many protein phosphatases require divalent cations like Mg²⁺ or Mn²⁺ for their catalytic activity. It is advisable to include these ions in your assay buffer, typically in the millimolar range (e.g., 1-10 mM).
Q4: What type of substrate should I use for a this compound activity assay?
A4: For general phosphatase activity assays, a common and commercially available substrate is p-nitrophenyl phosphate (B84403) (pNPP).[6] The dephosphorylation of pNPP by this compound produces p-nitrophenol, which can be measured colorimetrically at 405 nm.[6]
Q5: How can I determine the optimal enzyme concentration for my assay?
A5: The optimal enzyme concentration should result in a linear reaction rate over the desired time course.[2] You can determine this by titrating the enzyme concentration while keeping the substrate concentration constant and measuring the initial reaction velocity.
Experimental Protocols
Protocol 1: Optimization of Buffer pH for this compound Activity using a Colorimetric Assay
This protocol describes a method to determine the optimal pH for this compound activity using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified this compound enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
A selection of buffers (e.g., MES, HEPES, Tris-HCl) to cover a pH range from 6.0 to 9.0
-
MgCl₂
-
NaCl
-
NaOH (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of 2X assay buffers: Prepare 50 mM of each buffer (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.5-9.0) containing 200 mM NaCl and 10 mM MgCl₂. Adjust the pH of each buffer carefully.
-
Prepare a 2X pNPP substrate solution: Dissolve pNPP in deionized water to a final concentration of 20 mM.
-
Prepare a 2X this compound enzyme solution: Dilute the purified this compound enzyme in deionized water to a suitable concentration. The optimal concentration should be determined empirically but a good starting point is in the nanomolar range.
-
Set up the reaction plate: In a 96-well plate, add 50 µL of each 2X assay buffer to triplicate wells.
-
Add the enzyme: Add 25 µL of the 2X this compound enzyme solution to each well. Include "no enzyme" control wells for each buffer condition containing 25 µL of deionized water instead of the enzyme solution.
-
Initiate the reaction: Start the reaction by adding 25 µL of the 2X pNPP substrate solution to all wells.
-
Incubate: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction: Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Analyze the data: Subtract the absorbance of the "no enzyme" control from the corresponding enzyme-containing wells. Plot the average absorbance against the pH to determine the optimal pH for this compound activity.
Data Summary Table:
| Buffer pH | Average Absorbance (405 nm) - No Enzyme | Standard Deviation |
| 6.0 | ||
| 6.5 | ||
| 7.0 | ||
| 7.5 | ||
| 8.0 | ||
| 8.5 | ||
| 9.0 |
Visualizations
Caption: Workflow for optimizing buffer pH for this compound activity.
Caption: Simplified this compound signaling in response to osmotic stress.
References
controlling for phosphatase activity in PPZ2 pull-down assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing pull-down assays with the protein phosphatase PPZ2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling its phosphatase activity important in pull-down assays?
This compound is a serine/threonine protein phosphatase in Saccharomyces cerevisiae. It is involved in crucial cellular processes such as cation homeostasis and cell wall integrity. When studying protein-protein interactions with this compound using pull-down assays, it is critical to control its phosphatase activity. Unchecked phosphatase activity can dephosphorylate interacting partner proteins (prey), potentially disrupting the interaction you are trying to detect. Preserving the phosphorylation state of interacting proteins is often essential for maintaining the stability of the protein complex.
Q2: What are the essential controls to include in a this compound pull-down experiment?
To ensure the specificity of your results, the following controls are essential:
-
Negative Control (Beads only): Incubate your cell lysate with the affinity beads alone (without the bait protein). This will help identify proteins that non-specifically bind to the beads.
-
Negative Control (Irrelevant Bait): Use a non-related protein with the same affinity tag as your this compound bait. This control helps to identify proteins that non-specifically bind to the affinity tag itself.
-
Positive Control: If you know a protein that interacts with this compound, performing a pull-down with this known interactor can validate your experimental setup.
-
Input Control: Before the pull-down, save a small fraction of your cell lysate. This "input" sample represents all the proteins present in your lysate and is used to verify that your protein of interest was expressed in the starting material.
Q3: How can I minimize non-specific binding in my this compound pull-down assay?
Non-specific binding can obscure your results by creating a high background. Here are some strategies to minimize it:
-
Pre-clearing the lysate: Before adding your baited beads, incubate the cell lysate with beads that have no bait protein attached. This will remove proteins that have a high affinity for the beads themselves.
-
Optimize washing steps: Increase the number of washes or the stringency of the wash buffer. You can gradually increase the salt (e.g., NaCl) or non-ionic detergent (e.g., Triton X-100, Tween-20) concentration in your wash buffer.
-
Blocking: Block the affinity beads with a blocking agent like Bovine Serum Albumin (BSA) before incubation with the cell lysate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of interacting proteins | High phosphatase activity of this compound: this compound may be dephosphorylating its binding partners, leading to the dissociation of the complex. | Ensure you are using a potent and fresh broad-spectrum phosphatase inhibitor cocktail in your lysis and wash buffers. See the table below for recommended inhibitors. |
| Weak or transient interaction: The interaction between this compound and its partner may be weak or only occur under specific cellular conditions. | Consider using a cross-linking agent to stabilize the interaction before cell lysis. Also, ensure your lysis and wash buffers are not too stringent, as this can disrupt weaker interactions. | |
| Low expression of bait or prey protein: The concentration of this compound or its interacting partners in the lysate may be too low for detection. | Confirm the expression of your bait and prey proteins in the input lysate via Western blot. If expression is low, you may need to optimize your cell culture and lysis conditions. | |
| High background of non-specific proteins | Insufficient washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins. | Increase the number of washes and/or the salt and detergent concentration in the wash buffer. Perform a buffer optimization experiment to find the ideal conditions. |
| Proteins binding to the affinity matrix or tag: Some proteins may have an affinity for the beads or the affinity tag used on the bait protein. | Pre-clear the lysate with beads alone before the pull-down. Also, run a negative control with just the tag to identify proteins that bind non-specifically to it. | |
| Inconsistent results between experiments | Variability in cell culture or lysis: Differences in cell growth conditions, harvesting, or lysis efficiency can lead to variable results. | Standardize your protocols for cell culture, harvesting, and lysis. Ensure complete and consistent cell lysis between experiments. |
| Degradation of proteins: Proteases in the cell lysate can degrade the bait or prey proteins. | Always add a fresh protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the experiment. |
Quantitative Data Summary
For effective control of phosphatase activity during this compound pull-down assays, a combination of serine/threonine phosphatase inhibitors should be used. The following table summarizes common inhibitors and their typical working concentrations.
| Inhibitor | Target Phosphatase Class | Typical Working Concentration |
| Sodium Fluoride (NaF) | Serine/Threonine Phosphatases | 10-20 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-50 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-10 mM |
| Sodium Orthovanadate (Na3VO4) | Tyrosine Phosphatases (often included for broad coverage) | 1-2 mM |
Note: It is highly recommended to use a commercially available phosphatase inhibitor cocktail to ensure broad-spectrum inhibition.
Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) for this compound with Phosphatase Inhibition
This protocol outlines a general workflow for a co-immunoprecipitation experiment to identify this compound interacting partners, with a strong emphasis on inhibiting phosphatase activity.
1. Cell Lysis and Lysate Preparation: a. Grow and harvest Saccharomyces cerevisiae cells expressing your tagged this compound bait protein. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail. d. Lyse the cells using your preferred method (e.g., glass bead homogenization). e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. g. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
2. Pre-clearing the Lysate (Optional but Recommended): a. Add affinity beads (e.g., Protein A/G agarose) without any antibody to the cleared lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add the primary antibody against the tag on your this compound bait protein to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add the affinity beads to the lysate-antibody mixture. d. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Resuspend the beads in ice-cold wash buffer (lysis buffer with potentially adjusted salt/detergent concentrations). c. Repeat the pelleting and resuspension steps for a total of 3-5 washes.
5. Elution: a. After the final wash, remove all supernatant. b. Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes. c. Pellet the beads and collect the supernatant containing the eluted proteins.
6. Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry to identify novel interactors.
Mandatory Visualizations
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Troubleshooting decision tree for low signal in this compound pull-downs.
Caption: Simplified PKC1-mediated cell wall integrity pathway involving this compound.
improving signal-to-noise in PPZ2 imaging experiments
Welcome to the technical support center for PPZ2 imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise in my this compound imaging experiments?
A1: Noise in fluorescence microscopy can originate from several sources, which can be broadly categorized as follows:
-
High Background: This can be caused by autofluorescence from the sample or culture medium, or non-specific binding of the fluorescent probe.[1][2]
-
Photobleaching: The irreversible photochemical destruction of the this compound fluorophore upon exposure to excitation light, leading to a diminished signal over time.[3][4][5][6]
-
Detector Noise: This includes read noise, which is electronic noise from the camera, and dark noise, which results from thermal energy within the detector.[7][8][9]
-
Photon Shot Noise: This is a fundamental property of light and is due to the statistical fluctuations in the arrival of photons at the detector.[8][10][11]
Q2: How can I reduce photobleaching of the this compound probe?
A2: To minimize photobleaching, you can implement several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.[3][4][5][12]
-
Minimize Exposure Time: Keep the duration of exposure to the excitation light as short as possible.[4][6][12]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium to slow down the photobleaching process.[5][12]
-
Image Immediately: Visualize your samples as soon as possible after fluorescent labeling.[5]
Q3: My background fluorescence is very high. What can I do to reduce it?
A3: High background fluorescence can be addressed through the following steps:
-
Optimize Probe Concentration: Use the lowest effective concentration of the this compound probe to minimize non-specific binding.[1]
-
Thorough Washing: Ensure adequate washing steps after probe incubation to remove any unbound fluorophores.[1]
-
Use Appropriate Media: For live-cell imaging, consider using an imaging medium with reduced autofluorescence.[1]
-
Background Subtraction: Utilize post-acquisition image processing software to subtract the background signal.[13][14][15]
-
Check for Autofluorescence: Image an unstained control sample to determine the level of intrinsic autofluorescence.[16]
Q4: What are the best practices for setting up the microscope to maximize the signal-to-noise ratio?
A4: Optimizing your microscope settings is crucial for achieving a good SNR:
-
Use a High-Sensitivity Detector: A cooled, high-sensitivity camera can detect faint fluorescence signals more effectively, reducing the required excitation light and exposure time.[3]
-
Match Fluorophore Spectra: Ensure that the excitation and emission filters on the microscope are well-matched to the spectral properties of the this compound probe.[4]
-
Image Averaging and Accumulation: Acquiring and averaging multiple frames can help to reduce random noise.[17]
Troubleshooting Guides
Issue 1: Weak or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Photobleaching | Reduce excitation intensity and exposure time. Use an antifade mounting medium.[3][4][6][12] |
| Incorrect Filter Set | Verify that the excitation and emission filters match the spectral profile of this compound. |
| Low Probe Concentration | Increase the concentration of the this compound probe. |
| Suboptimal Imaging Buffer | Ensure the pH and composition of your imaging buffer are optimal for this compound fluorescence. |
| Cell Health Issues | Confirm that the cells are healthy and viable. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Excess Probe Concentration | Decrease the this compound probe concentration and optimize the staining protocol.[1][2] |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation.[1] |
| Autofluorescence | Image an unstained control to assess autofluorescence. If significant, consider using a probe with a different excitation/emission spectrum.[1][16] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques. |
| Imaging Medium | Switch to a low-fluorescence imaging medium.[1] |
Experimental Protocols
Protocol 1: General Staining Protocol for this compound
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips appropriate for imaging.
-
Cell Treatment: Perform your experimental treatment on the cells.
-
This compound Staining:
-
Prepare the this compound working solution at the desired concentration in an appropriate buffer.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for the recommended time, protected from light.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells 2-3 times with pre-warmed PBS to remove unbound probe.[1]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on the fluorescence microscope.
-
Protocol 2: Background Subtraction using ImageJ/Fiji
-
Open Image: Open your this compound image in ImageJ or Fiji.
-
Select Background Region: Use a selection tool (e.g., rectangle or freehand) to select a region of the image that represents the background (i.e., contains no cells or specific signal).
-
Measure Background: Go to Analyze > Measure to get the mean gray value of the selected background region.
-
Subtract Background: Go to Process > Subtract... and enter the mean background value you measured.
-
Alternative (Rolling Ball Background Subtraction): For more uneven backgrounds, use the Process > Subtract Background... tool and adjust the "rolling ball radius" to a value larger than the objects of interest.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Major sources of noise in fluorescence imaging experiments.
Caption: A representative signaling pathway involving this compound activation.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. biocompare.com [biocompare.com]
- 5. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 10. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Devices Support Portal [support.moleculardevices.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Confirming PPZ2 Substrates: A Guide to In Vitro Dephosphorylation Assays
For researchers, scientists, and drug development professionals, the precise identification of enzyme substrates is paramount to understanding cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of methods for confirming substrates of the serine/threonine protein phosphatase Z2 (PPZ2), with a focus on the in vitro dephosphorylation assay.
While the initial query focused on "in vitro phosphorylation," it is crucial to clarify that this compound is a protein phosphatase, an enzyme that removes phosphate (B84403) groups from its substrates. Therefore, the appropriate method for confirming its direct substrates in a controlled, cell-free environment is an in vitro dephosphorylation assay. This guide will detail the protocol for this assay, compare it with alternative methods for substrate identification, and provide the necessary visualizations to understand the experimental workflows and underlying signaling pathways.
Comparison of Methods for this compound Substrate Identification
The confirmation of a protein-protein interaction, such as that between an enzyme and its substrate, requires robust experimental validation. Several techniques can be employed to identify putative this compound substrates, each with its own set of advantages and limitations. The in vitro dephosphorylation assay serves as a gold-standard biochemical method to confirm a direct enzymatic relationship.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| In Vitro Dephosphorylation Assay | A purified, phosphorylated substrate is incubated with purified this compound, and the removal of the phosphate group is measured. | - Confirms direct enzymatic activity.- Allows for detailed kinetic analysis.- Highly controlled environment.[1] | - May not reflect in vivo conditions.- Requires purified components.- Potential for false positives if conditions are not optimized.[2] | Validation of putative substrates identified through other methods. |
| Yeast Two-Hybrid (Y2H) Screening | Screens for protein-protein interactions within a yeast model system. | - High-throughput screening of entire libraries.- Identifies potential interacting partners in a cellular context. | - High rate of false positives and false negatives.- Does not confirm enzymatic activity.[2] | Initial discovery of potential this compound-interacting proteins. |
| Co-immunoprecipitation (Co-IP) | An antibody against this compound is used to pull it out of a cell lysate, along with any interacting proteins. | - Identifies interactions in a native cellular environment.- Can be used to study endogenous protein levels. | - May identify indirect interactions within a larger complex.- Does not confirm direct enzymatic activity. | Confirmation of in vivo interaction between this compound and a putative substrate. |
| Mass Spectrometry-based Phosphoproteomics | Compares the phosphorylation status of proteins in cells with and without functional this compound. | - Unbiased, global identification of changes in phosphorylation.- Can identify a wide range of potential substrates.[3] | - Does not distinguish between direct and indirect effects.- Requires sophisticated equipment and data analysis. | Discovery of cellular pathways affected by this compound activity and identification of candidate substrates. |
| Kinase/Phosphatase Assay Linked with Phosphoproteomics (KALIP/PALIP) | Combines in vitro enzyme reactions with cell extracts and LC-MS/MS to identify substrates.[3][4] | - Bridges the gap between in vitro and in vivo approaches.- Provides higher confidence in direct substrate identification.[3] | - Technically complex to perform.- Requires specialized expertise in both biochemistry and mass spectrometry. | High-confidence identification of direct substrates from a complex mixture. |
Experimental Protocols
In Vitro Dephosphorylation Assay for this compound Substrates
This protocol outlines the key steps for confirming a direct dephosphorylation of a substrate by this compound.
1. Preparation of Components:
- Purified this compound: Recombinant this compound should be expressed and purified. The purity and activity of the enzyme are critical for reliable results.
- Phosphorylated Substrate: The putative substrate protein must be phosphorylated, typically by a relevant protein kinase in vitro using [γ-³²P]ATP for radiometric detection or "cold" ATP for detection by other methods. The phosphorylated substrate should be purified from the kinase and excess ATP.
- Dephosphorylation Buffer: A buffer that provides the optimal pH and ionic strength for this compound activity. This typically includes a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), and a reducing agent (e.g., DTT).
2. The Dephosphorylation Reaction:
- Set up the reaction by combining the purified, phosphorylated substrate and the dephosphorylation buffer in a microcentrifuge tube.
- Initiate the reaction by adding purified this compound.
- Include necessary controls: a reaction without this compound (negative control) to assess spontaneous dephosphorylation, and a reaction with a known this compound substrate (positive control), if available.
- Incubate the reaction at the optimal temperature for this compound activity for a defined period. Time-course experiments can be performed to determine the rate of dephosphorylation.
3. Detection of Dephosphorylation:
- Radiometric Detection: If [γ-³²P]ATP was used, the reaction is stopped, and the products are separated by SDS-PAGE. The gel is then exposed to a phosphor screen or autoradiography film to visualize the radiolabeled substrate. A decrease in the radioactive signal of the substrate band in the presence of this compound indicates dephosphorylation.
- Western Blotting: If a phospho-specific antibody for the substrate is available, the reaction products can be analyzed by Western blotting. A decrease in the signal from the phospho-specific antibody in the presence of this compound confirms dephosphorylation.[5][6]
- Mass Spectrometry: For a more precise analysis, the reaction products can be analyzed by mass spectrometry to identify the specific site of dephosphorylation.[6]
Visualizing Key Processes
To better understand the context and workflow of confirming this compound substrates, the following diagrams illustrate the relevant signaling pathway and experimental procedures.
Caption: The PKC1-mediated cell wall integrity pathway in yeast, a known pathway involving this compound.[7]
Caption: Experimental workflow for an in vitro dephosphorylation assay.
Caption: Logical flow from substrate discovery to validation.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel method to identify protein kinase substrates: eEF2 kinase is phosphorylated and inhibited by SAPK4/p38δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PPZ2 Protein-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid and Alternative Methods
For researchers, scientists, and drug development professionals investigating the intricate signaling networks of Saccharomyces cerevisiae, understanding the protein-protein interactions of key regulators like the serine/threonine phosphatase PPZ2 is paramount. This guide provides a comprehensive comparison of the widely used Yeast Two-Hybrid (Y2H) system with alternative methods for validating this compound protein interactions, supported by detailed experimental protocols and illustrative data.
The this compound protein phosphatase, along with its homolog PPZ1, plays a crucial role in cation homeostasis, cell wall integrity, and cell cycle progression in yeast. [cite: ] These functions are mediated through its interactions with a host of other proteins. Identifying and validating these interactions are key to unraveling the complete functional landscape of this compound and identifying potential targets for therapeutic intervention.
This guide will delve into the practical application of three powerful techniques for studying protein-protein interactions: the Yeast Two-Hybrid (Y2H) system, Co-Immunoprecipitation (Co-IP), and Affinity Purification followed by Mass Spectrometry (AP-MS). We will explore their underlying principles, experimental workflows, and the nature of the data they generate.
Comparative Analysis of Interaction Validation Methods
To effectively choose the most suitable method for validating putative this compound interactors, it is essential to understand the strengths and limitations of each technique. The following table provides a comparative overview of Y2H, Co-IP, and AP-MS, with exemplary data to illustrate how results might be presented for a hypothetical interaction between this compound and a putative interacting protein (PIP).
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | In vivo reconstitution of a transcription factor through the interaction of a 'bait' (e.g., this compound) and a 'prey' (e.g., PIP) protein, leading to the activation of a reporter gene. | In vitro or in vivo co-precipitation of a target protein (e.g., this compound) and its interacting partners from a cell lysate using an antibody specific to the target protein. | In vivo purification of a tagged 'bait' protein (e.g., this compound-TAP) and its interacting partners from a cell lysate, followed by identification and quantification of the co-purified proteins by mass spectrometry. |
| Type of Interaction Detected | Primarily binary (direct) interactions. | Both direct and indirect interactions within a protein complex. | Both direct and indirect interactions within a protein complex. |
| Experimental Context | In vivo (in the yeast nucleus). | In vitro or in vivo. | In vivo. |
| Throughput | High-throughput screening of entire libraries is possible. | Low to medium throughput. | High-throughput identification of multiple interactors. |
| Data Output | Qualitative (growth/no growth) or semi-quantitative (reporter gene activity). | Qualitative (presence/absence of a band on a Western blot) or semi-quantitative (band intensity). | Quantitative (spectral counts, peptide intensity) identification of multiple interacting proteins. |
| Illustrative Quantitative Data | β-galactosidase activity (Miller units) this compound + PIP: 85.3 ± 7.2 this compound + Negative Control: 1.5 ± 0.4 Positive Control: 150.6 ± 12.1 | Densitometry Analysis of Western Blot (Arbitrary Units) IP: this compound, Blot: PIP: 1.2 x 105 IP: IgG, Blot: PIP: 5 x 103 Input, Blot: PIP: 2.5 x 105 | Spectral Counts for PIP in this compound-TAP Pulldown this compound-TAP purification: 45 Control purification (untagged): 2 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of protein-protein interaction studies. Below are step-by-step protocols for the Yeast Two-Hybrid system, Co-Immunoprecipitation, and Affinity Purification-Mass Spectrometry.
Yeast Two-Hybrid (Y2H) Mating Protocol
This protocol outlines the mating-based approach for testing the interaction between a "bait" protein (this compound fused to a DNA-binding domain, DB-PPZ2) and a "prey" protein (a putative interactor fused to an activation domain, AD-PIP).
Materials:
-
Yeast strains of opposite mating types (e.g., MATa and MATα)
-
Plasmids: pGBKT7 (bait vector) and pGADT7 (prey vector)
-
Yeast transformation reagents
-
Yeast media: YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade
-
Sterile water, microcentrifuge tubes, and incubator
Procedure:
-
Transformation:
-
Transform the bait plasmid (pGBKT7-PPZ2) into the MATa yeast strain.
-
Transform the prey plasmid (pGADT7-PIP) into the MATα yeast strain.
-
Plate the transformed cells on appropriate selection media (SD/-Trp for bait, SD/-Leu for prey) and incubate at 30°C for 2-3 days until colonies appear.
-
-
Mating:
-
Inoculate a single colony of the bait-containing MATa strain and a single colony of the prey-containing MATα strain into separate tubes containing 5 mL of YPDA medium.
-
Incubate overnight at 30°C with shaking.
-
The next day, mix 200 µL of the bait culture and 200 µL of the prey culture in a sterile microcentrifuge tube.
-
Centrifuge the mixture at 3,000 x g for 5 minutes to pellet the cells.
-
Remove the supernatant and resuspend the cell pellet in 100 µL of YPDA.
-
Spot the cell mixture onto a YPDA plate and incubate at 30°C for 4-6 hours to allow for mating.
-
-
Selection of Diploids and Interaction Assay:
-
After the mating incubation, scrape the cell mixture from the YPDA plate and resuspend it in 1 mL of sterile water.
-
Plate serial dilutions of the cell suspension onto SD/-Trp/-Leu plates to select for diploid cells containing both plasmids. Incubate at 30°C for 2-3 days.
-
To test for interaction, replica-plate the diploid colonies onto high-stringency selection media (SD/-Trp/-Leu/-His/-Ade).
-
Incubate the plates at 30°C for 3-5 days and monitor for colony growth. Growth on the high-stringency media indicates a positive protein-protein interaction.
-
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the co-immunoprecipitation of a target protein (this compound) to validate its interaction with a putative partner (PIP).
Materials:
-
Yeast cells expressing tagged this compound (e.g., this compound-HA) and the putative interacting protein.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Anti-HA antibody.
-
Protein A/G agarose (B213101) beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for Western blotting (anti-HA and anti-PIP).
Procedure:
-
Cell Lysis:
-
Harvest yeast cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by vortexing with glass beads or by using a French press.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue to incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in elution buffer.
-
Boil the samples for 5 minutes to elute the protein complexes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using anti-HA and anti-PIP antibodies to detect the presence of both proteins in the immunoprecipitate.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol details the purification of a TAP-tagged this compound and its associated proteins for identification by mass spectrometry.
Materials:
-
Yeast strain expressing this compound with a Tandem Affinity Purification (TAP) tag.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, protease inhibitors).
-
IgG-sepharose beads.
-
TEV protease.
-
Calmodulin binding buffer.
-
Calmodulin affinity resin.
-
Elution buffer (containing EGTA).
-
Mass spectrometry compatible reagents.
Procedure:
-
Cell Lysis and Lysate Preparation:
-
Grow a large culture of the yeast strain expressing this compound-TAP.
-
Harvest the cells and prepare a clarified cell lysate as described in the Co-IP protocol.
-
-
First Affinity Purification:
-
Incubate the lysate with IgG-sepharose beads to bind the Protein A moiety of the TAP tag.
-
Wash the beads extensively with lysis buffer.
-
-
TEV Protease Cleavage:
-
Incubate the beads with TEV protease to cleave between the Protein A and Calmodulin Binding Peptide domains of the TAP tag, releasing the protein complex.
-
-
Second Affinity Purification:
-
Add calmodulin binding buffer to the eluate from the first purification.
-
Incubate this mixture with calmodulin affinity resin to bind the Calmodulin Binding Peptide.
-
Wash the resin with calmodulin binding buffer.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the calmodulin resin using an elution buffer containing EGTA.
-
Precipitate the eluted proteins (e.g., with trichloroacetic acid).
-
Digest the proteins with trypsin and prepare the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a database search algorithm.
-
Quantify the abundance of each identified protein (e.g., by spectral counting) and compare to a control purification to identify specific interactors of this compound.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Workflow for the Yeast Two-Hybrid Mating Assay.
Caption: General Workflow for Co-Immunoprecipitation.
Caption: Simplified PKC1-mediated Cell Wall Integrity Pathway involving this compound.
By carefully considering the experimental goals and the nature of the anticipated protein interactions, researchers can select the most appropriate method to validate and characterize the this compound interactome, ultimately leading to a deeper understanding of its role in yeast cellular physiology.
Functional Comparison of Fungal PPZ Protein Phosphatase Orthologs
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of Protein Phosphatase Z (PPZ) orthologs from key fungal species: the model organism Saccharomyces cerevisiae, and the major human pathogens Candida albicans and Aspergillus fumigatus. PPZ phosphatases, unique to the fungal kingdom, have emerged as critical regulators of a multitude of cellular processes, making them attractive targets for novel antifungal therapies. This document summarizes their diverse roles, presents available quantitative data, details experimental protocols for their study, and visualizes their integration into cellular signaling networks.
Functional Diversification of PPZ Orthologs
PPZ phosphatases, while sharing a conserved catalytic domain, exhibit significant functional diversification across different fungal species. Their roles are tailored to the specific lifestyle and environmental challenges faced by each organism. In S. cerevisiae, Ppz1 and Ppz2 are functionally redundant and play key roles in cell wall integrity and cation homeostasis. In the pathogenic fungi C. albicans and A. fumigatus, the single PPZ ortholog has evolved to take on additional functions critical for virulence, including stress adaptation, morphogenesis, and nutrient acquisition.
Comparative Data on PPZ Ortholog Functions and Mutant Phenotypes
The following table summarizes the known functions and mutant phenotypes of PPZ orthologs in S. cerevisiae, C. albicans, and A. fumigatus. While direct quantitative comparisons from a single study are scarce, this table compiles observations from various reports to provide a comparative overview.
| Function/Phenotype | Saccharomyces cerevisiae (Ppz1/Ppz2) | Candida albicans (CaPpz1) | Aspergillus fumigatus (PpzA/PhzA) |
| Cation Homeostasis | Involved in regulating K+ transport and tolerance to toxic cations like Na+ and Li+. Deletion of both PPZ1 and this compound leads to altered cation tolerance. | Crucial for cation homeostasis. ΔCaPPZ1 mutants show increased sensitivity to cations. | Implicated in resistance to high salt concentrations. |
| Cell Wall Integrity | Function within the PKC1-mediated cell wall integrity pathway.[1] Double deletion (ppz1Δ this compoundΔ) results in a temperature-dependent cell lysis defect.[1] | Essential for cell wall biosynthesis and integrity. ΔCaPPZ1 mutants exhibit increased sensitivity to cell wall damaging agents. | Deletion of phzA shows a secondary impact on susceptibility to cell wall drugs. |
| Oxidative Stress Response | Involved in oxidative stress tolerance. | Plays a pivotal role in the oxidative stress response; deletion enhances sensitivity to oxidative agents like hydrogen peroxide. | The ΔphzA mutant shows a defect in oxidative stress tolerance. |
| Morphogenesis | Not a primary role described. | Regulates the yeast-to-hyphae transition, a key virulence trait. ΔCaPPZ1 mutants show reduced hyphal growth. | Not explicitly detailed in the context of hyphal growth in the provided results. |
| Virulence | Not applicable (non-pathogenic). | A key virulence factor. ΔCaPPZ1 mutants show attenuated virulence in mouse models of systemic infection. | The ΔppzA mutant is avirulent in a neutropenic murine model of invasive pulmonary aspergillosis.[2][3] |
| Iron Homeostasis | No primary role described. | Increased iron content observed in ΔCaPPZ1 mutants under specific stress conditions. | PpzA is involved in iron assimilation. ΔppzA mutants show reduced biomass accumulation under iron starvation.[3] |
| Secondary Metabolism | Not a primary role described. | Not explicitly detailed in the provided results. | PpzA influences the production of several secondary metabolites, including fumagillin (B1674178) and helvolic acid.[2][3] |
| Other Phenotypes | Involved in cell cycle progression and halotolerance. | Implicated in biofilm formation. | - |
Signaling Pathways Involving PPZ Orthologs
PPZ phosphatases are integral components of cellular signaling networks, modulating downstream responses to various stimuli. The best-characterized pathway is the PKC1-MAPK cascade in S. cerevisiae. In pathogenic fungi, the connections are less defined but point towards a role in stress-activated pathways.
Saccharomyces cerevisiae: The PKC1-MAPK Cell Wall Integrity Pathway
In S. cerevisiae, Ppz1 and this compound function in a branch of the cell wall integrity pathway that is parallel to or acts in an auxiliary role to the main MAPK cascade.[1] This pathway is crucial for maintaining cell wall integrity during cell growth and in response to cell wall stress.
References
- 1. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus fumigatus protein phosphatase PpzA is involved in iron assimilation, secondary metabolite production, and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Comparative Guide to PPZ2 Knockdown and Knockout Phenotypes in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the observed phenotypes resulting from the genetic knockout of the PPZ2 gene in Saccharomyces cerevisiae and the anticipated outcomes of a this compound knockdown. This analysis is based on published experimental data and serves as a resource for researchers investigating the function of this type 1-related protein phosphatase.
Introduction to this compound
This compound is a gene in Saccharomyces cerevisiae that encodes a serine/threonine protein phosphatase. It is functionally redundant with its paralog, PPZ1.[1][2] These phosphatases are involved in crucial cellular processes, including the regulation of potassium transport, which in turn affects osmotic stability, cell cycle progression, and halotolerance.[3] Both PPZ1 and this compound are components of the PKC1-mediated cell integrity pathway.[1][2]
Understanding the functional differences between a complete gene knockout and a partial knockdown is critical for interpreting experimental results. A knockout results in the complete elimination of gene function, while a knockdown leads to a reduction in gene expression.[4][5][6][7][8] This distinction is vital when studying essential or functionally redundant genes like this compound.
Comparative Analysis of this compound Knockout and Expected Knockdown Phenotypes
| Phenotypic Category | This compound Knockout (this compoundΔ) | Expected this compound Knockdown |
| Viability | Viable[3] | Viable |
| Growth Rate | Decreased vegetative growth rate[3] | Potentially reduced growth rate, likely less severe than knockout |
| Cell Integrity | Temperature-dependent cell lysis (in ppz1Δ this compoundΔ double mutant)[1][2] | Potential for mild cell integrity defects under stress conditions, especially if PPZ1 is also compromised |
| Osmotic Stability | Osmotic-remedial cell lysis defects (in ppz1Δ this compoundΔ double mutant)[3] | Possible increased sensitivity to osmotic stress |
| Ion Homeostasis | Involved in intracellular sodium ion homeostasis[3] | Potential for subtle alterations in sodium ion homeostasis |
| Stress Resistance | Decreased resistance to acid pH and UV; increased metal resistance[3] | May exhibit intermediate resistance to acid pH, UV, and metals |
Experimental Methodologies
The phenotypes described above were primarily determined through gene deletion (knockout) studies in S. cerevisiae. A typical experimental workflow for generating and analyzing a gene knockout is as follows:
References
- 1. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SGD [yeastgenome.org]
- 4. huabio.com [huabio.com]
- 5. quora.com [quora.com]
- 6. news-medical.net [news-medical.net]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. What’s the Difference Between Gene Knockdown and Gene Knockout? | The Scientist [the-scientist.com]
A Comparative Guide to the Efficacy of Protein Phosphatase 2A (PP2A) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various inhibitors targeting Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that functions as a tumor suppressor by regulating key cellular processes.[1] Given its frequent inactivation in numerous cancers, PP2A has emerged as a significant therapeutic target.[1] This document offers an objective analysis of prominent PP2A inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid in research and drug development.
Overview of PP2A and its Inhibition
Protein Phosphatase 2A is a complex holoenzyme typically composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[2][3] The diverse family of regulatory B subunits dictates the substrate specificity and subcellular localization of the PP2A complex, allowing it to regulate a multitude of signaling pathways, including the MAPK, Wnt, and mTOR pathways.[4][5] Inhibition of PP2A can lead to the sustained phosphorylation of downstream targets, thereby promoting cell proliferation and survival, a hallmark of cancer.[2]
PP2A inhibitors can be broadly categorized into natural products and synthetic small molecules.[1][2] These inhibitors primarily function by binding to the catalytic subunit, obstructing its enzymatic activity.[2] This guide focuses on a comparative analysis of some of the most well-characterized PP2A inhibitors.
Comparative Efficacy of PP2A Inhibitors
The efficacy of PP2A inhibitors is primarily evaluated based on their potency (IC50 values) and their selectivity for PP2A over other phosphatases, such as Protein Phosphatase 1 (PP1). High selectivity is crucial for minimizing off-target effects in therapeutic applications.
| Inhibitor | Type | Target(s) | IC50 (PP2A) | IC50 (PP1) | Selectivity (PP1/PP2A) |
| Okadaic Acid | Natural Toxin | PP2A, PP4, PP5 | 0.1 - 0.3 nM | 15 - 50 nM | ~100-fold |
| Calyculin A | Natural Toxin | PP1, PP2A, PP4, PP5 | 0.25 nM | 0.4 nM | ~1.6-fold |
| Fostriecin | Natural Product | PP2A, PP4 | 0.2 - 4 nM[6] | 45,000 - 58,000 nM | >10,000-fold |
| LB-100 | Synthetic | PP2A | In the nM range | - | Selective for PP2A |
| Cantharidin | Natural Toxin | PP2A | 194 nM | 1,100 nM | ~5.7-fold |
Note: IC50 values can vary depending on the experimental conditions, including the substrate and enzyme concentrations used in the assay.[7]
Key Signaling Pathways Regulated by PP2A
PP2A acts as a negative regulator in several critical signaling pathways implicated in cancer. Its inhibition leads to the hyperactivation of these pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
PP2A can dephosphorylate and inactivate key components of the MAPK pathway, such as MEK and ERK.[8] Inhibition of PP2A leads to sustained activation of the MAPK cascade, promoting cell proliferation.
Caption: PP2A negatively regulates the MAPK signaling pathway.
Wnt/β-catenin Pathway
PP2A is involved in the degradation of β-catenin. By dephosphorylating β-catenin, PP2A facilitates its destruction. Inhibition of PP2A leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in cell proliferation.
Caption: PP2A promotes the degradation of β-catenin in the Wnt pathway.
Experimental Protocols for Assessing PP2A Inhibition
Accurate determination of inhibitor efficacy relies on robust and well-defined experimental protocols. The following outlines a common method for assessing PP2A activity and its inhibition.
PP2A Immunoprecipitation Phosphatase Assay
This assay measures the activity of immunoprecipitated PP2A from cell lysates, allowing for the assessment of inhibitor effects in a more biologically relevant context.
Caption: Workflow for a PP2A Immunoprecipitation Phosphatase Assay.
Detailed Methodology:
-
Cell Lysis:
-
Prepare a lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0) supplemented with protease and phosphatase inhibitors.
-
Lyse cells on ice and clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Incubate a defined amount of protein lysate (e.g., 50 µg) with an anti-PP2A catalytic subunit antibody and Protein A/G-agarose beads for 2 hours at 4°C with gentle rotation.[9]
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binding, followed by a wash with the serine/threonine assay buffer.[9]
-
-
Phosphatase Reaction:
-
Resuspend the beads in the assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[9]
-
Add varying concentrations of the test inhibitor.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.[9] The absorbance is read at a specific wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
Generate a standard curve with known phosphate concentrations.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The selection of a PP2A inhibitor for research or therapeutic development is a critical decision that depends on the specific application. Natural toxins like Okadaic Acid and Calyculin A are potent inhibitors and valuable research tools for dissecting signaling pathways, but their lack of selectivity may limit their clinical utility. Fostriecin exhibits remarkable selectivity for PP2A over PP1, making it a more promising candidate for targeted therapies. Synthetic inhibitors, such as LB-100, represent a significant advancement towards clinically viable PP2A-targeted drugs. This guide provides a foundational comparison to assist researchers in making informed decisions for their studies. A thorough understanding of the potency, selectivity, and mechanism of action of these inhibitors is paramount for the successful development of novel anticancer strategies targeting PP2A.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PP2A assay [bio-protocol.org]
Validating PPZ2 Gene Expression Changes with RT-qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating changes in the expression of the PPZ2 gene in Saccharomyces cerevisiae using Reverse Transcription Quantitative Real-Time PCR (RT-qPCR). We present a detailed experimental protocol, supporting data in a comparative table, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: Comparative Analysis of this compound Expression
The following table summarizes hypothetical quantitative data from an experiment designed to assess the change in this compound gene expression in response to cell wall stress. In this scenario, wild-type (WT) and a transcription factor mutant (ΔTF1) yeast strains were exposed to Calcofluor White, a known cell wall stressing agent. The data illustrates the validation of this compound expression changes, which might be initially identified through a broader transcriptomic analysis like a microarray.
Table 1: Relative Quantification of this compound Gene Expression
| Strain | Condition | Mean Ct (ACT1) | Mean Ct (this compound) | ΔCt (this compound - ACT1) | ΔΔCt (vs. WT Control) | Fold Change (2^-ΔΔCt) |
| Wild-Type | Control | 18.5 | 22.3 | 3.8 | 0.0 | 1.0 |
| Wild-Type | Calcofluor White | 18.6 | 20.1 | 1.5 | -2.3 | 4.9 |
| ΔTF1 | Control | 18.4 | 22.5 | 4.1 | 0.3 | 0.8 |
| ΔTF1 | Calcofluor White | 18.5 | 22.2 | 3.7 | -0.1 | 1.1 |
Note: This is a hypothetical dataset for illustrative purposes. The fold change indicates the relative expression of this compound compared to the wild-type control. ACT1 is used as the reference gene.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable RT-qPCR results.
Yeast Strain and Culture Conditions
-
Strains: Saccharomyces cerevisiae wild-type (e.g., BY4741) and a mutant strain for a transcription factor downstream of the Slt2/Mpk1 kinase.
-
Growth Medium: Yeast extract-Peptone-Dextrose (YPD) medium.
-
Experimental Treatment: Log-phase yeast cultures (OD600 ≈ 0.8) are treated with a final concentration of 50 µg/mL Calcofluor White or a vehicle control (DMSO) for 1 hour at 30°C with shaking.
RNA Isolation
-
Harvest approximately 5x10^7 cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold, nuclease-free water.
-
Isolate total RNA using a hot acid phenol-chloroform extraction method or a commercially available yeast RNA extraction kit, ensuring DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio between 1.8 and 2.1) and by visualizing the integrity of ribosomal RNA bands on an agarose (B213101) gel.
Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination in subsequent qPCR steps.
Real-Time Quantitative PCR (RT-qPCR)
-
Prepare qPCR reactions using a SYBR Green-based qPCR master mix, cDNA template (diluted 1:10), and gene-specific primers for this compound and a stable reference gene (e.g., ACT1).
-
Perform the qPCR on a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Run all samples and controls in triplicate.
Data Analysis
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative quantification of this compound expression using the ΔΔCt method:
-
ΔCt: Normalize the Ct value of the target gene (this compound) to the Ct value of the reference gene (ACT1) for each sample (ΔCt = Ct_this compound - Ct_ACT1).
-
ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Fold Change: Calculate the fold change in gene expression as 2^-ΔΔCt.
-
Mandatory Visualizations
Signaling Pathway
The this compound gene in Saccharomyces cerevisiae is functionally redundant with PPZ1 and is involved in the Protein Kinase C (PKC1)-mediated cell wall integrity (CWI) pathway.[1] This pathway is crucial for maintaining cell wall structure and function, especially in response to stress.[1]
Caption: PKC1-Mediated Cell Wall Integrity Pathway in Yeast.
Experimental Workflow
The following diagram outlines the key steps in validating this compound gene expression changes using RT-qPCR.
References
A Comparative Guide to the Structural Analysis of Wild-Type and Mutant PPZ2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the comparative structural analysis of the wild-type serine/threonine-protein phosphatase Z2 (PPZ2) from Saccharomyces cerevisiae and its putative mutants. In the absence of experimentally determined crystal structures for this compound, this document outlines a theoretical and methodological approach leveraging computational modeling and established experimental techniques. It is intended to serve as a valuable resource for researchers investigating the structure-function relationship of this compound and its potential as a drug target.
Introduction to this compound
This compound is a serine/threonine protein phosphatase that, along with its functionally redundant paralog PPZ1, plays a crucial role in various cellular processes in Saccharomyces cerevisiae. These include cation homeostasis, cell wall integrity, and cell cycle progression.[1] Both PPZ1 and this compound are involved in the PKC1-mediated signaling pathway, which is essential for maintaining cell integrity in response to osmotic stress.[1] Given its importance in yeast physiology, understanding the structural basis of this compound function and how mutations might alter it is of significant interest for both basic research and antifungal drug development.
Theoretical Structural Analysis: A Homology Modeling and AlphaFold-Based Approach
As of December 2025, no experimentally determined crystal structures of wild-type or mutant this compound are available in the Protein Data Bank (PDB). However, a robust structural analysis can be initiated using computational methods.
Homology Modeling of Wild-Type this compound
Homology modeling, or comparative modeling, allows for the construction of an atomic-resolution model of a "target" protein based on the experimentally determined structure of a related homologous protein (the "template").[2] This method is predicated on the observation that protein structure is more conserved throughout evolution than protein sequence.[2]
Experimental Protocol: Homology Modeling of Wild-Type this compound
-
Template Identification: The amino acid sequence of S. cerevisiae this compound (Systematic Name: YDR436W) is used as a query to search the PDB for suitable templates using tools like BLAST (Basic Local Alignment Search Tool). Ideal templates will have a high sequence identity (typically >30%) and a high-resolution crystal structure. Given that this compound is a type 1-related protein phosphatase, structures of other well-characterized phosphatases can serve as potential templates.[1]
-
Sequence Alignment: The target sequence (this compound) is aligned with the template sequence(s). This is a critical step, as the accuracy of the final model is highly dependent on the quality of the alignment.[2]
-
Model Building: A 3D model of this compound is generated by copying the coordinates of the aligned residues from the template structure. Loops and regions with insertions or deletions in the target sequence are modeled using various algorithms.
-
Model Refinement and Validation: The initial model is refined to resolve any steric clashes and to optimize its stereochemistry. The quality of the final model is then assessed using tools like PROCHECK, WHAT IF, and QMEAN to evaluate its geometric and energetic properties.
Utilizing AlphaFold Predictions
The AlphaFold Protein Structure Database provides high-quality, predicted 3D structures for a vast number of proteins, including this compound from Saccharomyces cerevisiae. These models, generated using a deep learning-based approach, have been shown to be comparable in quality to experimentally determined structures in many cases.
Workflow for Utilizing AlphaFold this compound Structure
References
A Comparative Guide to Rescue Experiments for Confirming PPZ2 Gene Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental strategies to confirm the function of the PPZ2 gene in the budding yeast, Saccharomyces cerevisiae. The focus is on rescue experiments that alleviate the distinct phenotypes associated with the loss of this compound and its functionally redundant paralog, PPZ1.
Introduction to this compound Function
This compound encodes a type 1-related protein phosphatase.[1] In S. cerevisiae, this compound and its paralog PPZ1 are functionally redundant, playing a crucial role in maintaining cell size and integrity, particularly under osmotic stress.[2] These phosphatases are implicated in the Protein Kinase C (PKC1)-mediated cell wall integrity pathway.[1][3]
A double deletion of both PPZ1 and this compound (a ppz1Δ this compoundΔ strain) results in a temperature-dependent cell lysis defect, a phenotype that is a hallmark of a compromised cell wall.[1] This distinct phenotype provides a reliable basis for functional confirmation through rescue experiments.
Comparison of Rescue Strategies
The primary methods to rescue the ppz1Δ this compoundΔ phenotype involve genetic complementation or chemical supplementation. Below is a comparative summary of these approaches.
Data Presentation: Phenotypic Rescue Efficiency
The following table summarizes the expected outcomes of various rescue experiments based on semi-quantitative spot dilution assays, where a higher density of growth indicates a more effective rescue of the temperature-sensitive phenotype.
| Yeast Strain | Condition | Rescue Agent | Expected Growth at 37°C | Interpretation |
| Wild-Type | Normal Growth | None | ++++ | Normal heat tolerance. |
| ppz1Δ this compoundΔ | Temperature Stress | Empty Vector | - | Temperature-sensitive lysis due to loss of PPZ function.[4] |
| ppz1Δ this compoundΔ | Temperature Stress | Plasmid with this compound | ++++ | Successful rescue, confirming this compound function.[4] |
| ppz1Δ this compoundΔ | Temperature Stress | Plasmid with PPZ1 | ++++ | Rescue demonstrates functional redundancy with PPZ1.[4] |
| ppz1Δ this compoundΔ | Temperature Stress | 1 M Sorbitol | +++ | Chemical rescue through osmotic stabilization.[2] |
(Growth Scale: ++++ Robust Growth; +++ Good Growth; - No Growth)
Experimental Protocols
Detailed methodologies for the key rescue experiments are outlined below.
Genetic Rescue via Yeast Transformation
This protocol describes the reintroduction of the this compound gene (or its paralog PPZ1) into the ppz1Δ this compoundΔ mutant strain using a yeast expression vector.
a. Plasmid Construction:
-
Amplify the full open reading frame (ORF) of this compound from wild-type S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and a yeast expression vector (e.g., a pYES2-based plasmid) with the corresponding restriction enzymes.
-
Ligate the this compound ORF into the expression vector.
-
Transform the ligation product into E. coli for plasmid amplification and selection.
-
Isolate and sequence-verify the plasmid to ensure the integrity of the this compound insert.
-
Repeat steps 1-5 for the PPZ1 gene to create a separate rescue plasmid. An "empty" vector without an insert should be used as a negative control.
b. Yeast Transformation (Lithium Acetate Method):
-
Grow the ppz1Δ this compoundΔ yeast strain in liquid YPD medium to mid-log phase.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Resuspend the cells in a solution of lithium acetate, single-stranded carrier DNA, and the rescue plasmid (or empty vector control).
-
Add polyethylene (B3416737) glycol (PEG) and incubate to facilitate DNA uptake.
-
Heat shock the cells.
-
Plate the transformed cells onto selective media (e.g., synthetic complete medium lacking uracil (B121893) if using a URA3-marked plasmid) to select for transformants.
c. Phenotypic Analysis (Spot Dilution Assay):
-
Grow the wild-type, ppz1Δ this compoundΔ (with empty vector), and rescued ppz1Δ this compoundΔ (with PPZ1 or this compound plasmid) strains in liquid selective medium overnight.
-
Normalize the cell densities (e.g., to an OD600 of 1.0).
-
Perform a series of 10-fold serial dilutions.
-
Spot a small volume (e.g., 5 µL) of each dilution onto two sets of agar (B569324) plates.
-
Incubate one set of plates at a permissive temperature (e.g., 30°C) and the other set at a restrictive temperature (e.g., 37°C).
-
Document the growth after 2-3 days. Successful rescue is indicated by robust growth of the complemented strain at 37°C, similar to the wild-type.
Chemical Rescue with an Osmotic Stabilizer
This protocol assesses the ability of an osmotic stabilizer to non-genetically rescue the cell lysis phenotype.
a. Media Preparation:
-
Prepare standard yeast growth medium (e.g., YPD agar plates).
-
Prepare a second set of the same medium supplemented with 1 M sorbitol.
b. Phenotypic Analysis (Spot Dilution Assay):
-
Grow the wild-type and ppz1Δ this compoundΔ strains in liquid YPD overnight.
-
Perform serial dilutions as described in the genetic rescue protocol.
-
Spot the dilutions onto four sets of plates:
-
YPD at 30°C
-
YPD at 37°C
-
YPD + 1 M Sorbitol at 30°C
-
YPD + 1 M Sorbitol at 37°C
-
-
Document growth after 2-3 days. Chemical rescue is confirmed if the ppz1Δ this compoundΔ strain shows improved growth at 37°C on the sorbitol-containing plates compared to the plates without sorbitol.
Mandatory Visualizations
This compound in the PKC1-Slt2 Cell Wall Integrity Pathway
The following diagram illustrates the position of PPZ1/PPZ2 in relation to the core components of the PKC1-Slt2 (Mpk1) cell wall integrity pathway in yeast. This pathway is activated by cell wall stress and leads to a transcriptional response to reinforce the cell wall.
Caption: The PKC1-Slt2 cell wall integrity pathway and the proposed role of PPZ phosphatases.
Experimental Workflow for Genetic Rescue
This diagram outlines the logical flow of the genetic rescue experiment, from plasmid creation to final phenotypic analysis.
Caption: Workflow for confirming this compound function through genetic rescue.
References
- 1. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-Terminal Region of Yeast Protein Phosphatase Ppz1 Is a Determinant for Its Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PPZ2 and Other Serine/Threonine Phosphatases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the serine/threonine phosphatase PPZ2 against other key members of the phosphatase family, namely Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2C (PP2C). This document summarizes key biochemical properties, substrate specificities, regulatory mechanisms, and their roles in cellular signaling, supported by available experimental data and detailed protocols.
Introduction to Serine/Threonine Phosphatases
Serine/threonine phosphatases are a critical class of enzymes that, in opposition to protein kinases, regulate a vast array of cellular processes by removing phosphate (B84403) groups from serine and threonine residues of target proteins. This reversible phosphorylation acts as a molecular switch, controlling protein activity, localization, and interaction with other molecules. The major families of serine/threonine phosphatases in eukaryotes include the phosphoprotein phosphatase (PPP) family, which encompasses PP1 and PP2A, and the metal-dependent protein phosphatase (PPM) family, to which PP2C belongs. This compound, a type 1-related protein phosphatase found in yeast, shares homology with the PPP family and plays a crucial role in maintaining cell integrity.
Comparative Overview of this compound, PP1, PP2A, and PP2C
This section provides a comparative look at the general characteristics of this compound and the well-characterized phosphatases PP1, PP2A, and PP2C.
| Feature | This compound | PP1 | PP2A | PP2C |
| Family | PPP (Type 1-related) | PPP (Type 1) | PPP (Type 2A) | PPM |
| Organism | Primarily studied in Yeast (Saccharomyces cerevisiae) | Eukaryotes | Eukaryotes | Eukaryotes and Prokaryotes |
| Catalytic Subunit Structure | C-terminal catalytic domain with a long N-terminal extension | Highly conserved catalytic subunit | Highly conserved catalytic subunit | Monomeric catalytic subunit |
| Holoenzyme Complexity | Forms complexes with regulatory proteins | Forms diverse holoenzymes with over 200 regulatory subunits | Forms a core dimer with a scaffold subunit, which then binds to one of many regulatory subunits to form a heterotrimer | Generally functions as a monomer |
| Metal Ion Requirement | Mn2+ enhances activity | Mn2+/Fe2+ | Metal ions in the active site, but not required for activity in the same way as PPMs | Mg2+ or Mn2+ dependent |
| Key Cellular Roles | Cell wall integrity, osmotic stress response, ion homeostasis, cell cycle progression | Glycogen metabolism, muscle contraction, cell cycle, apoptosis | Signal transduction, cell cycle control, DNA replication, tumor suppression | Stress response pathways, cell cycle control, developmental processes |
Biochemical Properties and Substrate Specificity
The catalytic activity and substrate specificity of these phosphatases are fundamental to their distinct cellular functions.
This compound: The biochemical characterization of the yeast this compound homolog, PPZ1, reveals its ability to dephosphorylate various substrates in vitro, including myelin basic protein and histone H1. Its activity is notably enhanced by the presence of manganese ions (Mn2+). While specific kinetic parameters for this compound are not widely reported, its functional redundancy with PPZ1 suggests similar substrate preferences.
PP1: The substrate specificity of PP1 is largely determined by its interaction with a vast array of regulatory and targeting subunits. These subunits bring the PP1 catalytic subunit into close proximity with specific substrates, thereby conferring high specificity to the holoenzyme. The free catalytic subunit of PP1 exhibits broad substrate specificity in vitro.
PP2A: Similar to PP1, the substrate specificity of PP2A is dictated by its regulatory B subunits. Different families of B subunits target the PP2A holoenzyme to distinct subcellular locations and substrates, allowing it to participate in a wide range of signaling pathways.
PP2C: In contrast to PP1 and PP2A, PP2C phosphatases are monomeric enzymes whose substrate specificity is thought to be inherent to the catalytic subunit. They often exhibit a preference for substrates that have been phosphorylated by stress-activated protein kinases. For instance, some studies have shown a preference for phosphothreonine over phosphoserine residues in synthetic peptide substrates[1].
Comparative Kinetic Parameters with p-Nitrophenyl Phosphate (pNPP)
p-Nitrophenyl phosphate (pNPP) is a commonly used artificial substrate for in vitro phosphatase assays. While it is not a physiological substrate, it allows for a general comparison of phosphatase activity. The following table summarizes available kinetic data, though direct comparative studies under identical conditions are limited.
| Phosphatase | Km (mM) for pNPP | Vmax (units/mg) |
| This compound | Data not available | Data not available |
| PP1 | ~4.5 | Varies depending on isoform and preparation |
| PP2A | Data not available | Data not available |
| PP2C (ABI1) | 0.1249 | Data not available |
| Alkaline Phosphatase (Calf Intestinal) | 0.4 - 0.76 | 1.6 - 3.12 µmol/min/unit |
Note: The specific activity of commercial rabbit muscle PP1α can range from 5,000-15,000 units/mg protein, where one unit hydrolyzes 1 nmole of pNPP per minute at 30°C[2]. Kinetic parameters can vary significantly based on the specific isoform, purity of the enzyme, and assay conditions.
Regulation: Inhibitors and Activators
The activity of serine/threonine phosphatases is tightly regulated by a variety of mechanisms, including the binding of inhibitory or activating molecules.
| Phosphatase | Inhibitors (IC50 values) | Activators |
| This compound | Hal3 (endogenous inhibitor in yeast) | Data not available |
| PP1 | Okadaic Acid (15-50 nM)[3], Cantharidin (B1668268) (~1.7-3.6 µM)[4][5], Tautomycin (~0.16 nM)[6], Tautomycetin (1.6 nM)[7] | Small molecule activators are being developed. |
| PP2A | Okadaic Acid (0.1-0.3 nM)[3], Cantharidin (0.16-0.36 µM)[4][5], Tautomycin (~0.4 nM)[6] | Small Molecule Activators of PP2A (SMAPs), Ceramide |
| PP2C | Generally insensitive to common phosphatase inhibitors like okadaic acid. Some compounds have been identified through virtual screening (IC50 in µM range)[8]. | Ceramide has been shown to activate PP2Cα[9][10]. |
Signaling Pathways
This compound and the Cell Wall Integrity Pathway in Yeast
In Saccharomyces cerevisiae, PPZ1 and this compound are functionally redundant and play a role in the PKC1-mediated cell wall integrity (CWI) pathway[11][12]. This pathway is crucial for maintaining cell wall structure and function, especially during periods of cell growth and in response to cell wall stress. Genetic evidence suggests that PPZ1 and this compound may function on a branch of the PKC1 pathway or play an auxiliary role[11].
Experimental Protocols
1. General Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay provides a simple and rapid method for measuring general phosphatase activity.
Materials:
-
Purified phosphatase enzyme (this compound, PP1, PP2A, or PP2C)
-
pNPP substrate solution (e.g., 10 mg/mL in a suitable buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2 for this compound/PP1, or specific buffers for PP2A and PP2C)
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphatase enzyme in the assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with buffer only.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the phosphatase activity based on a standard curve of p-nitrophenol.
2. In Vitro Dephosphorylation of a Protein Substrate
This method assesses the ability of a phosphatase to dephosphorylate a specific phosphoprotein.
Materials:
-
Purified phosphatase enzyme
-
Phosphorylated protein substrate (e.g., phosphorylated myelin basic protein)
-
Phosphatase assay buffer
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Phospho-specific antibody against the substrate protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
Procedure:
-
Set up reaction tubes containing the phosphorylated substrate and phosphatase assay buffer.
-
Add the purified phosphatase enzyme to initiate the dephosphorylation reaction. Include a control reaction without the phosphatase.
-
Incubate the reactions at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody to detect the level of substrate phosphorylation.
-
Use a total protein antibody for the substrate as a loading control.
-
Detect the signal using a chemiluminescence imager. A decrease in the phospho-specific signal over time indicates phosphatase activity.
Conclusion
This guide provides a comparative framework for understanding the serine/threonine phosphatase this compound in the context of the well-established phosphatases PP1, PP2A, and PP2C. While this compound shares homology with the PPP family, its specific biochemical properties and regulatory mechanisms are still areas of active research. The provided data and protocols offer a starting point for researchers to further investigate the unique roles of this compound and other serine/threonine phosphatases in cellular signaling and disease, with the ultimate goal of identifying novel therapeutic targets. Further studies are needed to elucidate the specific substrates and kinetic parameters of this compound to enable a more direct and quantitative comparison with other phosphatases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Phosphatase-1 Catalytic Subunit, α-Isoform from rabbit 5,000-15,000 units/mg protein, recombinant, expressed in E. coli, lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cantharimides: a new class of modified cantharidin analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomycin from the bacterium Streptomyces verticillatus. Another potent and specific inhibitor of protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomycetin is a novel and specific inhibitor of serine/threonine protein phosphatase type 1, PP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of protein phosphatase 2C activation by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterization of protein phosphatase 2C activation by ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A pair of functionally redundant yeast genes (PPZ1 and this compound) encoding type 1-related protein phosphatases function within the PKC1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PP2 and PP2A Inhibitors on Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of pyrazolopyrimidine (PP2) and protein phosphatase 2A (PP2A) inhibitors in oncology research.
This guide provides a comparative overview of the effects of two distinct classes of inhibitors, PP2 and PP2A inhibitors, on various cancer cell lines. While the initial query specified "PPZ2 inhibitors," our research indicates this may be a typographical error, and the most relevant and researched compounds fall under the categories of PP2 (a Src family and Protein Tyrosine Kinase 6 inhibitor) and PP2A inhibitors. This document synthesizes available experimental data to facilitate an objective comparison of their performance and underlying mechanisms of action.
Data Summary of Inhibitor Effects on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of PP2 and PP2A inhibitors on different cancer cell lines.
Table 1: Efficacy of PP2 Inhibitors on Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Cell Type | Key Findings | Reference |
| PP1 | T-47D | Breast Carcinoma | Inhibited PTK6-dependent cell proliferation. More selective for PTK6 than Src family kinases.[1] | [1] |
| PP2 | T-47D | Breast Carcinoma | Inhibited PTK6-dependent cell proliferation. More selective for PTK6 than Src family kinases.[1] | [1] |
| PP2 | HeLa, SiHa | Cervical Cancer | Efficiently inhibited cell proliferation in a time- and dose-dependent manner. Modulated cell cycle arrest by up-regulating p21(Cip1) and p27(Kip1).[2] | [2] |
| PP2 | SCC1483, YD15 | Head and Neck Squamous Cell Carcinoma | Reduced tumor cell growth and enhanced apoptosis. Inhibited migration by 15% in SCC1483 and 35.83% in YD15 cells.[3] | [3] |
| PP2 | A549 | Non-Small Cell Lung Cancer | Suppressed cell viability, migration, and invasion, and promoted apoptosis.[4][5] | [4][5] |
Table 2: Efficacy of PP2A Inhibitors/Activators on Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Values (µM) | Key Findings | Reference |
| LB-100 | Panc-1 | Pancreatic Cancer | 3.94 | Decreased cell viability. Combination with talazoparib (B560058) lowered the IC50 to 1.88 µM.[6] | [6] |
| LB-100 | MIA-Pa-Ca-2 | Pancreatic Cancer | 6.86 | Decreased cell viability. Combination with talazoparib lowered the IC50 to 5.24 µM.[6] | [6] |
| LB-100 | BxPC-3 | Pancreatic Cancer | 10.87 | Decreased cell viability. Combination with talazoparib lowered the IC50 to 5.83 µM.[6] | [6] |
| FTY720 | Breast Cancer Cell Lines | Breast Cancer | Not specified | Reduced cell viability, induced caspase-dependent apoptosis, and decreased phosphorylation of AKT and ERK.[7] | [7] |
| FTY720 | Colorectal Cancer Cell Lines | Colorectal Cancer | Not specified | Reduced proliferation and colony formation, induced caspase-dependent apoptosis and inhibited AKT and ERK signaling.[7] | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these inhibitors and a general workflow for assessing their efficacy.
References
- 1. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src family kinase inhibitor PP2 efficiently inhibits cervical cancer cell proliferation through down-regulating phospho-Src-Y416 and phospho-EGFR-Y1173 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Src kinase inhibitor PP2 regulates the biological characteristics of A549 cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of PPZ2 Antibodies for Researchers
For researchers, scientists, and drug development professionals investigating the role of the serine/threonine-protein phosphatase PPZ2 in yeast, selecting the right antibody is crucial for generating reliable and reproducible data. This guide provides an objective comparison of commercially available this compound antibodies, supported by available experimental information and detailed protocols for key applications.
This compound Antibody Vendor and Specifications
Currently, a limited number of vendors offer antibodies specifically targeting Saccharomyces cerevisiae this compound. The most readily identifiable is a polyclonal antibody from MyBioSource.
Table 1: Comparison of Commercially Available this compound Antibodies
| Feature | MyBioSource (Cat# MBS7154924) |
| Product Name | This compound, Polyclonal Antibody |
| Host Species | Rabbit |
| Clonality | Polyclonal |
| Target Species | Saccharomyces cerevisiae (Baker's Yeast) |
| Verified Applications | ELISA, Western Blot (WB) |
| Purification | Antigen-affinity purified |
| Immunogen | Information not publicly available |
| Datasheet with Images | Not readily available |
Note: While other vendors such as Biorbyt and CUSABIO offer a wide range of antibodies, specific antibody clones for S. cerevisiae this compound were not prominently listed in their catalogs at the time of this review. Researchers are encouraged to inquire directly with these and other suppliers for potential unlisted products or custom antibody services.
Due to the limited availability of commercial this compound antibodies and the absence of publicly accessible comparative data from vendors, a direct side-by-side performance comparison with experimental data from multiple clones is not currently feasible. The information provided is based on the product listing for the MyBioSource antibody.
This compound Signaling Pathway
This compound, along with its functionally redundant paralog PPZ1, plays a role in the Cell Wall Integrity (CWI) pathway in Saccharomyces cerevisiae. This pathway is essential for maintaining cell wall homeostasis in response to stress. The central kinase in this pathway is Protein Kinase C 1 (Pkc1p). While the core of the CWI pathway involves a well-defined MAP kinase cascade (Bck1p -> Mkk1/2p -> Slt2p/Mpk1p), PPZ1 and this compound are thought to function in an auxiliary capacity or on a distinct branch.[1] Their precise upstream regulators and downstream targets within this pathway are still under investigation.
References
Validating the Role of the Pleiotropic Drug Resistance Network in Drug Resistance Mechanisms
A Comparative Guide for Researchers
Introduction
While a specific factor denoted as "PPZ2" in the context of drug resistance did not yield definitive results in the current scientific literature, this guide focuses on the well-established and extensively studied Pleiotropic Drug Resistance (PDR) network, a critical mechanism of multidrug resistance, particularly in yeast models. The principles and experimental approaches detailed here are broadly applicable to the study of various drug resistance factors. The PDR network involves a complex interplay of transcription factors and transporter proteins that collectively efflux a wide range of xenobiotics, thereby reducing intracellular drug accumulation and efficacy. This guide provides a comparative analysis of the PDR network's function, supported by experimental data and detailed methodologies, to aid researchers in drug development and resistance studies.
I. The Pleiotropic Drug Resistance (PDR) Network vs. Other Resistance Mechanisms
The PDR network is a primary mechanism of drug resistance in yeast, primarily mediated by the transcription factors Pdr1 and Pdr3. These factors regulate the expression of ATP-binding cassette (ABC) transporters, such as Pdr5p, Snq2p, and Yor1p, which actively pump drugs out of the cell.[1] This mechanism is analogous to the role of P-glycoprotein (P-gp/MDR1) in human cancer cells, which also confers multidrug resistance by drug efflux.[2][3]
In contrast to target-specific resistance, which often involves mutations in the drug's molecular target (e.g., mutations in topoisomerase II), the PDR network provides broad-spectrum resistance to structurally and functionally unrelated compounds.[2] Other resistance mechanisms include enzymatic drug inactivation, alterations in the drug target, and changes in cellular pathways that bypass the drug's effects.
Table 1: Comparison of Drug Resistance Mechanisms
| Mechanism | Key Proteins/Genes | Mode of Action | Spectrum of Resistance | Example Organism/System |
| Pleiotropic Drug Resistance (PDR) | Pdr1, Pdr3, Pdr5, Snq2 | Transcriptional upregulation of ABC transporters leading to drug efflux. | Broad (multiple unrelated drugs). | Saccharomyces cerevisiae |
| Target Alteration | Topoisomerase II, ERG11 | Mutation in the drug target protein, reducing drug binding affinity. | Narrow (specific to the drug class). | Cancer cells, Candida albicans |
| Drug Efflux (Mammalian) | P-glycoprotein (MDR1/ABCB1) | ATP-dependent efflux of xenobiotics. | Broad. | Human cancer cells |
| Metabolic Inactivation | Cytochrome P450 enzymes | Enzymatic modification of the drug to an inactive form. | Variable (can be narrow or broad). | Mammals |
II. Experimental Validation of the PDR Network's Role
Validating the contribution of the PDR network to drug resistance involves a combination of genetic, molecular, and biochemical assays.
A. Gene Deletion and Overexpression Studies
A common approach to validate the role of a gene in drug resistance is to compare the drug sensitivity of a wild-type strain to strains with the gene deleted or overexpressed.
Experimental Protocol: Drug Susceptibility Testing (Spot Assay)
-
Strain Preparation: Grow wild-type, pdr1Δ, pdr3Δ, and pdr5Δ yeast strains overnight in appropriate liquid media.
-
Culture Dilution: Normalize the optical density (OD600) of all cultures and prepare five-fold serial dilutions.
-
Plating: Spot 5 µL of each dilution onto agar (B569324) plates containing a gradient of the test drug (e.g., fluconazole, cycloheximide).
-
Incubation: Incubate plates at 30°C for 48-72 hours.
-
Analysis: Compare the growth of the mutant strains to the wild-type. Increased sensitivity in deletion mutants or increased resistance in overexpression strains indicates the gene's involvement in resistance.
Table 2: Example Data from Drug Susceptibility Assays
| Strain | Drug | IC50 (µg/mL) | Fold Change vs. Wild-Type |
| Wild-Type | Fluconazole | 64 | 1 |
| pdr1Δ | Fluconazole | 8 | 8-fold decrease (more sensitive) |
| pdr5Δ | Fluconazole | 4 | 16-fold decrease (more sensitive) |
| Pdr1 Overexpression | Fluconazole | 256 | 4-fold increase (more resistant) |
Note: Data are representative and may vary based on specific experimental conditions.
B. Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of PDR network genes in response to drug exposure.
Experimental Protocol: qRT-PCR for PDR Gene Expression
-
RNA Extraction: Treat yeast cells with the drug of interest for a specified time, then extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for target genes (PDR1, PDR3, PDR5) and a reference gene (e.g., ACT1).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
III. Signaling Pathways and Visualizations
The PDR network is a key signaling pathway in yeast drug resistance. The transcription factors Pdr1 and Pdr3 act as sensors of cellular stress, including the presence of xenobiotics, and subsequently activate the expression of their target genes.
Caption: PDR signaling pathway in yeast drug resistance.
Experimental Workflow for Validating PDR Network Involvement
The following diagram illustrates a typical workflow for investigating the role of the PDR network in resistance to a novel compound.
Caption: Workflow for validating PDR network involvement.
IV. Conclusion
The Pleiotropic Drug Resistance network is a powerful model for understanding multidrug resistance. By employing a combination of genetic, molecular, and biochemical approaches, researchers can effectively validate the role of this and other resistance mechanisms. The experimental protocols and comparative data presented in this guide offer a framework for investigating drug resistance and developing strategies to overcome it.
References
- 1. Multiple-drug-resistance phenomenon in the yeast Saccharomyces cerevisiae: involvement of two hexose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of topoisomerase II in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PP2 (formerly referred to as PPZ2)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of the Src Family Tyrosine Kinase Inhibitor PP2.
This document provides essential safety and logistical information for the proper disposal of PP2 (CAS 172889-27-9), a potent Src family tyrosine kinase inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. It is important to note that the name "PPZ2" appears to be a typographical error, and the information herein pertains to PP2, a common laboratory chemical.
Compound Information
PP2 is a potent, reversible, and ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[1][2][3] It is widely used in cell signaling research.[4]
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Temperature |
| PP2 | 172889-27-9 | C₁₅H₁₆ClN₅ | 301.77 | Off-white to white solid[5][6] | Soluble in DMSO (e.g., 20 mg/mL or 25 mg/mL)[6][7] | -20°C[5][6][7] |
Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all recommended safety precautions are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Handling: Avoid generating dust.[6] Wash hands thoroughly after handling.[6]
Hazard Information: PP2 is classified as toxic if swallowed (H301).[6][8] In case of ingestion, immediately call a poison center or doctor.[6]
Step-by-Step Disposal Procedure
The disposal of PP2 and materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
-
Waste Collection:
-
Collect all waste containing PP2, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with a "Hazardous Waste" label as required by your institution's Environmental Health and Safety (EHS) office.
-
The label must include the full chemical name ("PP2"), the CAS number (172889-27-9), and the quantity of waste. Do not use abbreviations.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original PP2 container.
-
The first rinse of the container with a suitable solvent (e.g., DMSO, followed by ethanol (B145695) or another solvent) must be collected and disposed of as hazardous waste. For highly toxic chemicals, it is best practice to collect the first three rinses.
-
After rinsing and air-drying, deface or remove the original label from the container before disposing of it as solid waste or in accordance with your institution's guidelines for rinsed chemical containers.
-
-
Request for Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your EHS office. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of PP2.
Caption: Workflow for the safe disposal of PP2.
References
- 1. PP2 - CAS 172889-27-9 - Calbiochem | 529573 [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PP2 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. adipogen.com [adipogen.com]
- 6. PP2 | CAS 172889-27-9 | Src kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Enzo Life Sciences PP2 (5mg). CAS: 172889-27-9, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. PP2 price,buy PP2 - chemicalbook [chemicalbook.com]
Comprehensive Safety and Handling Protocol for the Novel Compound PPZ2
Disclaimer: As "PPZ2" does not correspond to a publicly documented chemical compound, this guide is constructed based on general principles for handling novel or hazardous chemicals in a laboratory setting.[1][2] All procedures must be adapted to the specific, experimentally determined properties of the substance. It is imperative to consult the Safety Data Sheet (SDS) if one becomes available.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of the novel compound this compound. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Section 1: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[3][4] The required PPE for handling this compound is determined by the potential routes of exposure and the physical form of the compound.
1.1. Core PPE Requirements
A baseline of PPE is mandatory for all personnel entering the laboratory space where this compound is handled.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A full-face shield must be worn over primary eye protection when there is a risk of explosion or significant splash.[4][5][6] | Protects against accidental splashes, aerosols, and airborne particles that could cause eye irritation or serious damage.[5][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5][7] The specific glove material should be selected based on its resistance to this compound, as determined by manufacturer's compatibility charts. | Prevents skin contact, which can be a primary route of exposure leading to local or systemic toxicity.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or suit should be worn.[4][5] | Protects the skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-toe, closed-heel shoes constructed of a durable material.[2][5][7] | Protects feet from spills and falling objects.[5] |
1.2. Respiratory Protection
Respiratory protection is required when engineering controls, such as fume hoods, are insufficient to maintain exposure below established limits, or when aerosols or dust may be generated.[4][5][6]
| Condition | Required Respirator |
| Handling powders outside of a certified chemical fume hood | NIOSH-approved N95 or higher particulate respirator |
| Handling volatile solutions of this compound | NIOSH-approved respirator with organic vapor cartridges |
| Emergency spill response | Self-contained breathing apparatus (SCBA) |
Section 2: Operational and Handling Procedures
Safe handling practices are crucial to minimize the risk of exposure and accidents. All work with this compound should be conducted in a designated area.[2]
2.1. General Handling
-
Designated Area: All work involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contamination: Do not wear gloves or lab coats outside of the laboratory.[8] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2][8]
-
Mouth Pipetting: Never use mouth suction for pipetting.[2][8]
-
Working Alone: Avoid working alone when handling hazardous chemicals.[2]
2.2. Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro cell-based assay using this compound.
Experimental workflow for a cell-based assay with this compound.
Section 3: Signaling Pathway Hypothesis
Based on preliminary structural analysis (hypothetical), this compound is predicted to interact with the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.
Hypothesized inhibition of the MAPK/ERK pathway by this compound.
Section 4: Disposal Plan
Proper waste disposal is essential to prevent environmental contamination and ensure regulatory compliance.[9][10]
4.1. Waste Segregation and Collection
-
Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a designated, leak-proof hazardous waste container.[10][11] The container must be clearly labeled "Hazardous Waste" with the full chemical name "this compound".[11]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2][9]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Spill Response
In the event of a spill, the following steps should be taken:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or involves volatile material, evacuate the area.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[1]
-
Clean-up: Carefully collect the absorbed material or covered powder and place it in the designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[11]
-
Report: Report the incident to the Environmental Health and Safety (EHS) department.
4.3. Final Disposal
All this compound waste is considered hazardous. It must be disposed of through a licensed hazardous waste management company, typically via incineration.[10][11] Do not mix with general waste.[10]
By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with the novel compound this compound and ensure a safe and productive research environment.
References
- 1. ehs.ufl.edu [ehs.ufl.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. falseguridad.com [falseguridad.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. google.com [google.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
